molecular formula C8H12O6Si B1195284 Vinyltriacetoxysilane CAS No. 4130-08-9

Vinyltriacetoxysilane

货号: B1195284
CAS 编号: 4130-08-9
分子量: 232.26 g/mol
InChI 键: NOZAQBYNLKNDRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Vinyltriacetoxysilane, also known as this compound, is a useful research compound. Its molecular formula is C8H12O6Si and its molecular weight is 232.26 g/mol. The purity is usually 95%.
The exact mass of the compound Triacetoxy(vinyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93913. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[diacetyloxy(ethenyl)silyl] acetate
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InChI

InChI=1S/C8H12O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H,1H2,2-4H3
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InChI Key

NOZAQBYNLKNDRT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)O[Si](C=C)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O6Si
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DSSTOX Substance ID

DTXSID1044938
Record name Ethenylsilanetriyl triacetate
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Molecular Weight

232.26 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor of acetic acid; [Acros Organics MSDS]
Record name Silanetriol, 1-ethenyl-, 1,1,1-triacetate
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CAS No.

4130-08-9
Record name Vinyltriacetoxysilane
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Record name Triacetoxyvinylsilane
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Foundational & Exploratory

What are the physical and chemical properties of Vinyltriacetoxysilane?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Vinyltriacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

This compound (VTAS), with the CAS number 4130-08-9, is a bifunctional organosilane featuring a vinyl group and three acetoxy groups attached to a central silicon atom.[1] This unique structure allows it to act as an effective coupling agent, crosslinker, and adhesion promoter in a wide array of applications, including the manufacturing of adhesives, sealants, coatings, and composite materials.[1][2] Its high reactivity, particularly its sensitivity to moisture, is central to its functionality, enabling the formation of stable siloxane bonds.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with quantitative data, experimental protocols, and graphical representations of its core chemical processes.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a clear overview of its key characteristics.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Appearance Colorless to light yellow, clear liquid[1][3]
Odor Mild, characteristic odor of acetic acid (vinegar)[1][5]
Melting Point 7 °C[3][6]
Boiling Point 175 °C at 10 mmHg[1][7]
Density 1.167 g/mL at 25 °C[1][7]
Refractive Index (n20/D) 1.422[7]
Flash Point > 230 °F (> 110 °C)[1]
Vapor Pressure 1.47 Pa at 20 °C
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; reacts with water.[1]
Table 2: Chemical and Structural Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₂O₆Si[5]
Molecular Weight 232.26 g/mol [3][5][8]
IUPAC Name [diacetyloxy(ethenyl)silyl] acetate[5]
Synonyms Triacetoxy(vinyl)silane, VTAS[9]
CAS Number 4130-08-9[5]
Chemical Family Organosilane[10]
Reactivity Reacts violently with water, evolving acetic acid.[5][11]
Stability Stable under dry conditions, but sensitive to moisture.[1][10]

Experimental Protocols

The following section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a method adapted from ASTM D1120, which is a standard test for the boiling point of engine coolants but is applicable to liquid chemicals.[12][13]

  • Apparatus: A round-bottom flask, a reflux condenser, a calibrated thermometer, a heating mantle, and boiling chips.

  • Procedure:

    • A measured volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is just below the level of the side arm of the condenser.

    • The flask is heated gently using the heating mantle.

    • The temperature is recorded when the liquid is boiling and a steady stream of condensate is returning from the condenser. This temperature is the boiling point at the recorded atmospheric pressure.

    • The observed boiling point is then corrected to standard pressure.

Measurement of Density

The density of liquid this compound can be accurately measured using a pycnometer, following principles outlined in ASTM D1475.

  • Apparatus: A calibrated pycnometer (a specific volume glass flask), and an analytical balance.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a known temperature (e.g., 25 °C).

    • The filled pycnometer is weighed.

    • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is then calculated by dividing the mass of the silane (B1218182) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer, as described in ASTM D1218.[14][15]

  • Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A small drop of this compound is placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C).

    • The light source is adjusted, and the refractometer is focused until the dividing line between the light and dark fields is sharp.

    • The refractive index is read directly from the instrument's scale.

Analysis of Hydrolysis and Condensation by Spectroscopy

The chemical reactivity of this compound, particularly its hydrolysis and condensation, can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[6][9][10]

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si NMR):

    • Objective: To study the kinetics and mechanism of hydrolysis and condensation.[10][16]

    • Procedure:

      • A solution of this compound is prepared in a suitable solvent (e.g., an alcohol/water mixture).[9]

      • NMR spectra are acquired at different time intervals after the addition of water.

      • The disappearance of signals corresponding to the acetoxy groups and the appearance of new signals corresponding to silanol (B1196071) groups (Si-OH) and acetic acid can be monitored to follow the hydrolysis reaction.[10]

      • The formation of siloxane bonds (Si-O-Si) during condensation can be observed through changes in the ²⁹Si NMR spectrum.[10]

  • FTIR Spectroscopy:

    • Objective: To monitor the chemical changes during curing.[6]

    • Procedure:

      • An initial FTIR spectrum of neat this compound is recorded.

      • The silane is then exposed to moisture, and FTIR spectra are recorded over time.

      • The hydrolysis can be observed by the decrease in the intensity of the C=O stretching band of the acetoxy group and the appearance of a broad O-H stretching band from the silanol groups.

      • The subsequent condensation reaction can be followed by the appearance and growth of the Si-O-Si stretching band.[6]

Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical application workflow for this compound.

Hydrolysis and Condensation Pathway

The primary mechanism of action for this compound involves a two-step process: hydrolysis of the acetoxy groups followed by the condensation of the resulting silanol groups. This process is crucial for its function as a crosslinking agent.[1][4]

Caption: Hydrolysis of this compound followed by condensation to form a stable siloxane network.

Experimental Workflow for Surface Modification

This compound is frequently used as a coupling agent to improve the adhesion between inorganic substrates (like glass or metal) and organic polymers. The general workflow for this surface treatment is outlined below.

surface_modification_workflow start Start: Untreated Substrate step1 1. Substrate Cleaning (e.g., with solvent, plasma) start->step1 step2 2. Silane Solution Preparation (VTAS in solvent/water mixture) step1->step2 step3 3. Surface Application (e.g., dip-coating, spraying) step2->step3 step4 4. Hydrolysis of Acetoxy Groups (Reaction with surface moisture/water in solution) step3->step4 step5 5. Curing/Drying (e.g., at elevated temperature) step4->step5 step6 6. Condensation and Covalent Bonding (Formation of Si-O-Substrate and Si-O-Si bonds) step5->step6 end End: Surface-Modified Substrate step6->end

Caption: A typical experimental workflow for the surface modification of a substrate using this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The data and protocols presented herein are intended to facilitate its effective and safe use in various scientific and industrial applications.

References

Vinyltriacetoxysilane CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS) is a bifunctional organosilane compound featuring a reactive vinyl group and three hydrolyzable acetoxy groups. This unique structure allows it to act as an efficient crosslinking agent and adhesion promoter in moisture-curing systems. Its primary application is in the formulation of one-component Room Temperature Vulcanizing (RTV-1) silicone sealants, where it plays a critical role in the curing mechanism and the development of the final elastomeric properties. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, molecular structure, synthesis, applications, and relevant experimental and quality control workflows.

Chemical Identity and Molecular Structure

  • Chemical Name: this compound

  • CAS Number: 4130-08-9[1]

  • Molecular Formula: C₈H₁₂O₆Si[1]

  • Synonyms: Triacetoxy(vinyl)silane, VTAS

Molecular Structure:

The structure of this compound consists of a central silicon atom bonded to a vinyl group (-CH=CH₂) and three acetoxy groups (-OOCCH₃).

SMILES String: CC(=O)O--INVALID-LINK--(OC(C)=O)OC(=O)C

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various formulations.

PropertyValueReference
Molecular Weight 232.26 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 112°C @ 13 mmHg[2]
Density 1.167 g/mL at 25°C[2]
Refractive Index (n²⁵D) 1.420 - 1.422[2]
Flash Point > 110°C
Water Solubility Reacts with water
Hydrolytic Sensitivity High; reacts with moisture to release acetic acid

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Below is a summary of typical spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the vinyl and acetoxy protons.

Chemical Shift (ppm)MultiplicityAssignment
~6.2 (dd)Doublet of doubletsVinyl proton (trans to Si)
~6.0 (dd)Doublet of doubletsVinyl proton (geminal to Si)
~5.8 (dd)Doublet of doubletsVinyl proton (cis to Si)
~2.1 (s)SingletMethyl protons of acetoxy groups

Note: The exact chemical shifts of the vinyl protons can vary slightly and exhibit complex splitting patterns due to geminal, cis, and trans coupling.

¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~169Carbonyl carbon (C=O) of acetoxy groups
~137Vinyl carbon (-CH=)
~132Vinyl carbon (=CH₂)
~21Methyl carbon (-CH₃) of acetoxy groups
²⁹Si NMR Spectroscopy

The ²⁹Si NMR chemical shift is a sensitive probe of the silicon environment. For vinyl-substituted silanes, the chemical shift is influenced by the electronegativity of the attached groups. For vinyltrialkoxysilanes, the 29Si chemical shift is typically in the range of -55 to -80 ppm relative to TMS. The presence of the more electronegative acetoxy groups in VTAS would likely shift this further downfield.

FTIR Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3060=C-H stretch (vinyl)
~2950C-H stretch (methyl)
~1740C=O stretch (acetoxy)
~1600C=C stretch (vinyl)
~1200C-O stretch (acetoxy)
~1100-1000Si-O-C stretch
~960Vinyl C-H bend

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acetoxysilanes involves the reaction of a chlorosilane with acetic anhydride (B1165640). The following is a representative protocol for the synthesis of this compound.

Reaction Scheme:

CH₂=CHSiCl₃ + 3 (CH₃CO)₂O → CH₂=CHSi(OOCCH₃)₃ + 3 CH₃COCl

Materials:

  • Vinyltrichlorosilane

  • Acetic anhydride

  • Anhydrous reaction vessel with a reflux condenser, dropping funnel, and magnetic stirrer

  • Distillation apparatus

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add acetic anhydride.

  • Slowly add vinyltrichlorosilane to the stirred acetic anhydride via the dropping funnel. The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, heat the reaction mixture under reflux for several hours to drive the reaction to completion.

  • After cooling, the product, this compound, can be purified by fractional distillation under reduced pressure to separate it from the acetyl chloride byproduct and any unreacted starting materials.

Formulation of a One-Component RTV Silicone Sealant

This compound is a key ingredient in acetoxy-cure RTV-1 silicone sealants. A general formulation protocol is outlined below.

Components:

ComponentFunctionTypical % (w/w)
α,ω-Dihydroxy-polydimethylsiloxane (PDMS)Base Polymer70-85
Fumed Silica (B1680970) (hydrophobically treated)Reinforcing Filler/Thixotropic Agent5-15
This compound (VTAS)Crosslinker3-7
Polydimethylsiloxane (non-reactive)Plasticizer/Process Aid5-15
Adhesion Promoter (e.g., another silane)Enhance substrate adhesion0.5-2
Catalyst (e.g., organotin compound)Accelerate curing0.1-0.5

Procedure:

  • In a moisture-free planetary mixer, combine the α,ω-dihydroxy-polydimethylsiloxane and the plasticizer. Mix until homogeneous.

  • Gradually add the fumed silica under vacuum to ensure proper dispersion and to remove entrapped air. Mix until a uniform paste is obtained.

  • In a separate, dry container, pre-mix the this compound, adhesion promoter, and catalyst.

  • Under anhydrous conditions, add the crosslinker mixture to the polymer/filler base and continue mixing under vacuum until the sealant is completely homogeneous.

  • Package the final sealant in moisture-proof cartridges.

Reaction Mechanisms and Workflows

Curing Mechanism of RTV-1 Silicone Sealant

The curing of an RTV-1 sealant formulated with this compound is a two-step process that is initiated by atmospheric moisture.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation VTAS This compound (R-Si(OAc)3) Silanol Vinylsilanetriol (R-Si(OH)3) VTAS->Silanol Hydrolysis H2O Atmospheric Moisture (H2O) AceticAcid Acetic Acid (AcOH) Silanol->AceticAcid Byproduct PDMS_OH Silanol-terminated PDMS CrosslinkedNetwork Crosslinked Silicone Elastomer (Si-O-Si) PDMS_OH->CrosslinkedNetwork Condensation Silanol2 Vinylsilanetriol (R-Si(OH)3) Silanol2->CrosslinkedNetwork Water_byproduct Water (H2O) CrosslinkedNetwork->Water_byproduct Byproduct

Caption: Moisture-curing mechanism of a VTAS-based RTV-1 silicone sealant.

Quality Control Workflow for this compound

Ensuring the purity and consistency of this compound is crucial for the performance of the final product. A typical quality control workflow is depicted below.

G cluster_qc Quality Control Workflow Start Incoming VTAS Batch Sampling Representative Sampling Start->Sampling Purity Purity Analysis (GC) Sampling->Purity Identity Identity Verification (FTIR, NMR) Sampling->Identity Moisture Moisture Content (Karl Fischer) Sampling->Moisture Acidity Acidity Test Sampling->Acidity Decision Pass/Fail Decision Purity->Decision Identity->Decision Moisture->Decision Acidity->Decision Release Release for Production Decision->Release Pass Reject Reject and Quarantine Decision->Reject Fail

References

An In-depth Technical Guide to the Mechanism of Action of Vinyltriacetoxysilane as a Coupling Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyltriacetoxysilane (VTAS) is an organosilicon compound that belongs to the category of silane (B1218182) coupling agents. These agents are pivotal in materials science for their ability to create durable bonds between dissimilar materials, specifically between inorganic substrates and organic polymers.[1][2] The unique bifunctional molecular structure of silanes like VTAS allows them to act as a molecular bridge, enhancing adhesion and improving the mechanical and physical properties of composite materials, adhesives, and coatings.[3][4] VTAS is particularly valued in applications requiring rapid moisture-curing and strong adhesion, such as in the production of silicone sealants (RTVs), coatings, and advanced composite materials.[5][6] This guide provides a detailed examination of the chemical mechanisms underlying the function of this compound, supported by experimental protocols and performance data.

Core Mechanism of Action: A Molecular Bridge

The fundamental principle behind this compound's efficacy is its dual reactivity.[7] The molecule possesses two distinct types of functional groups:

  • Inorganically Reactive Groups: Three acetoxy groups (-OCOCH₃) that can be hydrolyzed. These groups are responsible for bonding with inorganic materials like glass, metal oxides, and mineral fillers.[8]

  • Organically Reactive Group: A single vinyl group (-CH=CH₂) that is capable of reacting with organic polymer matrices.[4][9]

This structure allows VTAS to form a durable chemical link at the interface between an inorganic substrate and an organic resin, a process that is fundamental to its role as a coupling agent.[10]

Hydrolysis_Condensation VTAS This compound (VTAS) Silanetriol Vinylsilanetriol (Reactive Silanols) VTAS->Silanetriol Hydrolysis Water Water (H₂O) (from atmosphere or surface) Water->Silanetriol AceticAcid Acetic Acid (Byproduct) Silanetriol->AceticAcid releases BondedSilane Covalent Si-O-Substrate Bonds Silanetriol->BondedSilane Condensation with substrate SiloxaneNetwork Self-Condensation (Polysiloxane Network) Silanetriol->SiloxaneNetwork Self-Condensation Substrate Inorganic Substrate with Surface -OH Groups Substrate->BondedSilane Polymer_Bonding BondedVTAS VTAS bonded to substrate (via Siloxane bonds) ...Si-O-CH=CH₂ CoupledSystem Fully Coupled Interface (Inorganic-Silane-Polymer) BondedVTAS->CoupledSystem Polymerization (Covalent Linkage) PolymerChain Unsaturated Polymer Chain PolymerChain->CoupledSystem Polymerization (Covalent Linkage) Radical Free Radical Initiator Radical->CoupledSystem Polymerization (Covalent Linkage) Experimental_Workflow cluster_prep Preparation cluster_app Application & Curing cluster_eval Composite Fabrication & Evaluation A Substrate Cleaning (e.g., Solvents, Plasma) C Apply Silane to Substrate (e.g., Dip, Spray) A->C B Silane Solution Preparation (VTAS in Solvent/Water) B->C D Drying & Curing (Formation of Bonded Layer) C->D E Apply Polymer/Adhesive D->E F Assemble & Cure Composite E->F G Performance Testing (e.g., Shear Strength, SEM, FTIR) F->G

References

An In-depth Technical Guide to the Hydrolysis of Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of vinyltriacetoxysilane (VTAS), a crucial reaction in the application of this versatile organosilane compound. VTAS is widely utilized as a crosslinking agent and coupling agent in various industrial and scientific fields. Its efficacy is fundamentally dependent on the hydrolysis of its acetoxy groups to form reactive silanols. This document details the reaction mechanism, influencing factors, kinetics (with comparisons to related compounds), and byproducts of VTAS hydrolysis. It also provides a detailed experimental protocol for monitoring the reaction and visual representations of the chemical pathways.

Introduction to this compound (VTAS)

This compound is an organosilicon compound characterized by a vinyl functional group and three acetoxy groups attached to a central silicon atom.[1][2] Its chemical structure allows it to act as a bridge between organic and inorganic materials. The vinyl group can participate in polymerization reactions, while the acetoxy groups are readily hydrolyzable.[3] This dual functionality makes VTAS a valuable component in the formulation of adhesives, sealants, coatings, and as a surface modification agent.[4][5]

The key to VTAS's functionality lies in its hydrolysis, a chemical reaction with water that cleaves the silicon-oxygen bonds of the acetoxy groups.[2][4] This process is the initial and rate-determining step for the subsequent condensation reactions that lead to the formation of a stable siloxane network (Si-O-Si).[6]

The Hydrolysis Reaction Mechanism

The hydrolysis of this compound is a multi-step process that can be broadly categorized into two main stages: hydrolysis and condensation.

2.1. Hydrolysis Stage

In the presence of water, the three acetoxy groups of VTAS are sequentially replaced by hydroxyl groups (-OH), leading to the formation of vinylsilanetriol and releasing three molecules of acetic acid as a byproduct.[2][4] The reaction proceeds through partially hydrolyzed intermediates, namely vinyldiacetoxysilanol and vinylacetoxydisilanol.

The overall hydrolysis reaction can be represented as follows:

CH₂=CH-Si(OCOCH₃)₃ + 3H₂O → CH₂=CH-Si(OH)₃ + 3CH₃COOH

This compound + Water → Vinylsilanetriol + Acetic Acid

2.2. Condensation Stage

The newly formed vinylsilanetriol is highly reactive and undergoes condensation reactions with other silanol (B1196071) molecules. This process involves the elimination of water molecules to form stable siloxane bonds (Si-O-Si), resulting in the formation of oligomeric and polymeric structures. This three-dimensional network is responsible for the adhesive and crosslinking properties of VTAS.

The condensation reaction can be represented as:

2 CH₂=CH-Si(OH)₃ → (HO)₂-Si(CH=CH₂)-O-Si(CH=CH₂)-(OH)₂ + H₂O

Further condensation leads to a highly cross-linked polysiloxane network.

Factors Influencing the Hydrolysis Reaction

The rate and extent of this compound hydrolysis are significantly influenced by several factors:

  • pH of the Medium: The hydrolysis of silanes is slowest at a neutral pH of 7 and is catalyzed by both acids and bases.[5] Acidic conditions protonate the acetoxy group, making it a better leaving group, while basic conditions promote the nucleophilic attack of hydroxide (B78521) ions on the silicon atom.

  • Water Concentration: As a reactant, the availability of water directly impacts the hydrolysis rate. Higher water concentrations generally lead to faster and more complete hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Solvent: The choice of solvent can affect the solubility of VTAS and the availability of water, thereby influencing the reaction kinetics.

  • Catalysts: The presence of acid or base catalysts can dramatically increase the rate of hydrolysis.[6]

Quantitative Data

The hydrolysis rate of acetoxysilanes is generally faster than that of alkoxysilanes (e.g., methoxy (B1213986) or ethoxy silanes) due to the better leaving group ability of the acetate (B1210297) ion. For comparison, kinetic data for the hydrolysis of other silanes are presented in the table below.

Silane (B1218182) CompoundConditionRate Constant (k)Reference
Vinyltrimethoxysilane (VTMS)Neutral, in acetonitrile1.3 x 10⁻⁶ M⁻¹s⁻¹[6]
Vinyltriethoxysilane (VTES)Neutral, in acetonitrileSlower than VTMS[6]
Methyltrimethoxysilane (MTMS)Acid-catalyzedDependent on acid concentration[7]

It is important to note that the presence of the vinyl group and the nature of the hydrolyzable group (acetoxy vs. alkoxy) will influence the reaction kinetics. The electron-withdrawing nature of the vinyl group can affect the electrophilicity of the silicon atom, and as mentioned, the acetoxy group is a more labile leaving group than an alkoxy group.

Experimental Protocol: Monitoring Hydrolysis by ¹H NMR Spectroscopy

5.1. Materials and Equipment

  • This compound (VTAS)

  • Deuterated water (D₂O) or a mixture of H₂O and a deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃)

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Micropipettes

5.2. Procedure

  • Sample Preparation:

    • Prepare a stock solution of VTAS in a deuterated solvent to a known concentration (e.g., 0.1 M).

    • In an NMR tube, add a precise volume of the VTAS stock solution.

    • Initiate the hydrolysis reaction by adding a known amount of D₂O or an H₂O/deuterated solvent mixture to the NMR tube. The ratio of water to VTAS can be varied to study its effect on the reaction rate.

    • Quickly mix the contents of the NMR tube by gentle inversion.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant changes in the reactant and product signals.

    • Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phasing, baseline correction).

    • Identify the characteristic proton signals for:

      • Vinyl group of VTAS (typically in the range of 5.8-6.2 ppm).

      • Methyl protons of the acetoxy groups of VTAS (typically around 2.1 ppm).

      • Methyl protons of the released acetic acid (will appear as a new singlet, slightly shifted from the acetoxy signal).

    • Integrate the area of the vinyl proton signals and the methyl proton signals of the acetoxy group and the acetic acid.

    • The extent of hydrolysis at each time point can be calculated by comparing the integral of the disappearing acetoxy signal with the integral of the appearing acetic acid signal, or by monitoring the change in the chemical shift of the vinyl protons as the electronic environment of the silicon atom changes.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key stages of the this compound hydrolysis and condensation process.

Hydrolysis_Pathway VTAS This compound CH₂=CH-Si(OAc)₃ H2O1 + H₂O VTAS->H2O1 Intermediate1 Vinyldiacetoxysilanol CH₂=CH-Si(OAc)₂(OH) H2O1->Intermediate1 AcOH1 - AcOH Intermediate1->AcOH1 H2O2 + H₂O Intermediate1->H2O2 Intermediate2 Vinylacetoxydisilanol CH₂=CH-Si(OAc)(OH)₂ H2O2->Intermediate2 AcOH2 - AcOH Intermediate2->AcOH2 H2O3 + H₂O Intermediate2->H2O3 Silanetriol Vinylsilanetriol CH₂=CH-Si(OH)₃ H2O3->Silanetriol AcOH3 - AcOH Silanetriol->AcOH3

Caption: Stepwise hydrolysis of this compound to vinylsilanetriol.

Condensation_Pathway cluster_reactants Reactants Silanetriol1 Vinylsilanetriol Dimer Dimer (Siloxane bond formation) Silanetriol1->Dimer Silanetriol2 Vinylsilanetriol Silanetriol2->Dimer H2O_byproduct - H₂O Dimer->H2O_byproduct Oligomers Oligomers and Polymers (Cross-linked Network) Dimer->Oligomers

Caption: Condensation of vinylsilanetriol to form a siloxane network.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_VTAS Prepare VTAS stock solution in deuterated solvent Mix Mix VTAS solution and H₂O/D₂O in NMR tube Prep_VTAS->Mix Acquire_NMR Acquire ¹H NMR spectra at regular time intervals Mix->Acquire_NMR Process_Spectra Process NMR spectra Acquire_NMR->Process_Spectra Integrate Integrate characteristic peaks (VTAS, Acetic Acid) Process_Spectra->Integrate Calculate Calculate extent of hydrolysis over time Integrate->Calculate

Caption: Experimental workflow for monitoring VTAS hydrolysis by NMR.

Conclusion

The hydrolysis of this compound is a fundamental reaction that underpins its utility as a crosslinker and coupling agent. While specific kinetic parameters for VTAS are not widely published, an understanding of the reaction mechanism and the factors that influence it allows for the effective application of this compound. The provided experimental protocol offers a robust method for studying the hydrolysis kinetics in a laboratory setting. The visualization of the reaction pathways provides a clear conceptual framework for the chemical transformations involved. Further research into the quantitative kinetics of VTAS hydrolysis would be beneficial for optimizing its use in various high-performance applications.

References

Vinyltriacetoxysilane: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS), with the chemical formula C8H12O6Si, is a bifunctional organosilane compound featuring a vinyl group and three acetoxy groups.[1] This unique structure allows it to act as a versatile crosslinking agent and adhesion promoter in a variety of applications, including the synthesis of silicone sealants and the surface modification of materials.[2] Its high reactivity, particularly its sensitivity to moisture, necessitates a thorough understanding of its properties and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1][3]

This technical guide provides an in-depth overview of the safety precautions, handling guidelines, and emergency procedures for this compound, tailored for professionals in research and development.

Physicochemical and Toxicological Properties

A comprehensive understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some variations in reported values exist in the literature.

PropertyValueSource(s)
Molecular Formula C8H12O6Si[4]
Molecular Weight 232.26 g/mol [4]
CAS Number 4130-08-9[4]
Appearance Colorless to light yellow liquid[1][5]
Odor Characteristic acetic acid (vinegar-like) odor[1][5]
Boiling Point 112°C at 10 mmHg; 175°C at 10 mmHg[5][6]
Melting Point 7°C[6]
Flash Point 88°C (190.4°F)[6]
Density 1.167 g/cm³ at 25°C[5]
Solubility Soluble in many organic solvents; reacts with water.[1][1]
Reactivity Moisture-sensitive; hydrolyzes to form silanols and acetic acid.[1][1]
Toxicological Data
Toxicity EndpointSpeciesRouteValueClassificationSource(s)
Acute Oral Toxicity Not availableOralNo data availableCauses severe skin burns and eye damage.[7][8]
Acute Dermal Toxicity Not availableDermalNo data availableCauses severe skin burns and eye damage.[7][8]
Acute Inhalation Toxicity Not availableInhalationNo data availableMay cause irritation to the respiratory tract.[7][8]

The primary toxicological concern stems from its rapid hydrolysis upon contact with moisture, releasing acetic acid.[6] This reaction is responsible for the corrosive effects observed upon skin and eye contact.

Experimental Protocols: Safe Handling and Procedures

Adherence to meticulous experimental protocols is paramount when working with this compound to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.

  • Skin Protection: A flame-retardant lab coat worn over full-length clothing is required. Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before and during use and replaced immediately if compromised.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Laboratory Handling and Storage

Due to its moisture sensitivity, specific precautions must be taken during handling and storage.

  • Handling:

    • All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[7]

    • Use only compatible, dry glassware and equipment.

    • The use of a Schlenk line or a glove box is recommended for transfers and reactions to maintain an inert atmosphere (e.g., nitrogen or argon).[9]

    • Avoid contact with incompatible materials such as water, strong oxidizing agents, and strong bases.[7]

    • Ground and bond all containers and transfer equipment to prevent static discharge.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[3][7]

    • Keep containers tightly sealed to prevent moisture ingress.[3][7]

    • Store in the original container, preferably under an inert atmosphere.[3]

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical to minimize harm.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Large Spills (outside of a chemical fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

First Aid Measures

In the event of exposure, prompt first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire Fighting Measures

This compound is a combustible liquid.[7]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: Upon combustion, hazardous decomposition products such as carbon oxides and silicon oxides may be formed.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[5]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all liquid and solid waste in clearly labeled, sealed containers.

  • Dispose of the waste through the institution's EHS department in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain.

Chemical Reactions and Mechanisms

Understanding the reactivity of this compound is key to its effective use and safe handling.

Hydrolysis

The most significant reaction of this compound is its hydrolysis in the presence of water. The three acetoxy groups are sequentially replaced by hydroxyl groups, forming a vinylsilanetriol and releasing three molecules of acetic acid. This reaction is the basis for its use as a crosslinking agent in moisture-cured systems.[4]

Hydrolysis_of_this compound VTAS This compound H₂C=CH-Si(OCOCH₃)₃ Silanetriol Vinylsilanetriol H₂C=CH-Si(OH)₃ VTAS->Silanetriol Hydrolysis AceticAcid 3 CH₃COOH Acetic Acid VTAS->AceticAcid Water 3 H₂O Water Water->Silanetriol Water->AceticAcid

Caption: Hydrolysis of this compound.

Logical Workflows

Visualizing workflows can enhance safety and procedural clarity in the laboratory.

Standard Laboratory Handling Workflow

This diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Start Start: Prepare for Handling VTAS PPE Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood InertAtmosphere Establish Inert Atmosphere (if required) FumeHood->InertAtmosphere Transfer Transfer VTAS using Dry, Compatible Equipment InertAtmosphere->Transfer Reaction Perform Experiment Transfer->Reaction Waste Collect Waste in Labeled, Sealed Container Reaction->Waste Decontaminate Decontaminate Glassware and Work Area Waste->Decontaminate RemovePPE Remove and Dispose of Contaminated PPE Properly Decontaminate->RemovePPE End End of Procedure RemovePPE->End

Caption: Standard Laboratory Handling Workflow for VTAS.

Emergency Response Workflow for a Spill

This diagram illustrates the logical steps to take in the event of a this compound spill.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill in Fume Hood Assess->SmallSpill Small LargeSpill Large Spill or Outside Fume Hood Assess->LargeSpill Large Alert Alert Nearby Personnel SmallSpill->Alert Evacuate Evacuate the Area LargeSpill->Evacuate Contain Contain with Inert Absorbent Alert->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect DecontaminateSpill Decontaminate Spill Area Collect->DecontaminateSpill End End of Response DecontaminateSpill->End NotifyEHS Notify EHS/ Emergency Response Evacuate->NotifyEHS ProvideSDS Provide SDS to Responders NotifyEHS->ProvideSDS Cleanup Professional Cleanup ProvideSDS->Cleanup Cleanup->End

Caption: Emergency Response Workflow for a VTAS Spill.

Conclusion

This compound is a valuable chemical intermediate for researchers and scientists. However, its hazardous properties, particularly its corrosivity (B1173158) and moisture sensitivity, demand rigorous adherence to safety protocols. By understanding its physicochemical properties, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, professionals can safely and effectively utilize this compound in their research and development endeavors. The absence of comprehensive quantitative toxicity data underscores the importance of treating this compound with a high degree of caution and minimizing all potential exposures.

References

Vinyltriacetoxysilane solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Vinyltriacetoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (VTAS) is a versatile organosilane compound widely utilized as a coupling agent, crosslinking agent, and adhesion promoter in various industrial and research applications. Its efficacy in these roles is critically dependent on its interaction with other components in a formulation, which is largely governed by its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, outlines a general experimental protocol for solubility determination, and offers a logical framework for solvent selection.

Core Principles of this compound Solubility

The solubility of this compound is dictated by its molecular structure, which features a vinyl group, a central silicon atom, and three acetoxy groups. The acetoxy groups contribute a degree of polarity to the molecule and enhance its solubility in polar aprotic and moderately polar organic solvents.[1] However, the overall nonpolar character arising from the vinyl and siloxane backbone limits its solubility in highly polar solvents like water, in which it is insoluble and undergoes hydrolysis.[2][3]

Conversely, while it is soluble in many organic solvents, its compatibility with very nonpolar aliphatic hydrocarbons is reduced.[1] It is crucial to note that this compound is sensitive to moisture and will react with water, including trace amounts present in some solvents, leading to hydrolysis and the release of acetic acid.[3] This reactivity is an important consideration in solvent selection and the stability of stock solutions.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a qualitative understanding of its solubility is well-established. The following table summarizes the known solubility characteristics of this compound in different classes of organic solvents.

Solvent ClassRepresentative SolventsSolubilityNotes
Aromatic Hydrocarbons Toluene, XyleneSoluble[1]Good solvents for creating formulations.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble[1]The acetoxy groups of VTAS enhance its solubility in ketones.[1]
Esters Ethyl AcetateSoluble[1]The acetoxy groups of VTAS enhance its solubility in esters.[1]
Chlorinated Solvents DichloromethaneSoluble[1]Suitable for various applications where non-protic conditions are required.
Ethers Tetrahydrofuran (THF)Soluble[1]A common solvent for reactions involving silanes.
Alcohols Ethanol, IsopropanolSoluble[1]While soluble, reactivity may be a concern due to the presence of hydroxyl groups and potential for trace water, which can lead to alcoholysis and hydrolysis.[1]
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF)Soluble[1]Acetonitrile is a common non-protic solvent for studying hydrolysis kinetics.[1]
Aliphatic Hydrocarbons Hexane, HeptaneReduced Compatibility[1]The polarity of the acetoxy groups limits solubility in highly nonpolar aliphatic solvents.[1]
Water Insoluble[2][3]Reacts with water to hydrolyze.[3]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, the isothermal shake-flask method is a reliable approach. This protocol provides a generalized procedure for determining the equilibrium solubility of this compound in a specific organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade, anhydrous)

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Constant temperature bath or incubator

  • Shaker or orbital agitator

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.2 µm)

Procedure:

  • Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute should be clearly visible.

  • Equilibration: Securely seal the vials and place them in a constant temperature bath equipped with a shaker. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.5°C.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for a sufficient time (e.g., 24 hours) to allow the undissolved this compound to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification: Determine the mass of the collected filtrate. Prepare a series of calibration standards of this compound in the same solvent. Analyze the saturated solution sample and the calibration standards using a suitable analytical method, such as gas chromatography, to determine the concentration of this compound.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g) at the specified temperature.

Safety Precautions: this compound is corrosive and reacts with moisture. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Solvents should be handled according to their specific safety data sheets.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for an application involving this compound is a critical step that involves considering several factors beyond just solubility. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Start: Define Application Requirements solubility Assess Solubility of VTAS in Candidate Solvents start->solubility reactivity Evaluate Reactivity/ Stability of VTAS solubility->reactivity process_params Consider Process Parameters (Volatility, Viscosity, etc.) reactivity->process_params safety_env Review Safety and Environmental Constraints process_params->safety_env test_formulation Prepare and Test Trial Formulations safety_env->test_formulation evaluation Evaluate Formulation Performance test_formulation->evaluation Test optimization Optimize Solvent System (Co-solvents, Additives) evaluation->optimization Meets Basic Criteria fail Re-evaluate Requirements or Solvent Choice evaluation->fail Fails optimization->test_formulation Needs Refinement final_solvent Final Solvent Selection optimization->final_solvent Successful fail->start

Caption: Logical workflow for selecting a suitable organic solvent for this compound applications.

This workflow emphasizes a systematic approach, beginning with the fundamental requirement of solubility and progressively incorporating other crucial factors such as chemical stability, processing parameters, and safety, leading to an optimized and effective solvent system for the intended application.

References

A Technical Guide to the Thermal Stability and Decomposition of Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyltriacetoxysilane (VTAS) is a bifunctional organosilicon compound widely utilized as a coupling agent and crosslinker in adhesives, sealants, and composite materials. Its utility is intrinsically linked to its chemical reactivity and thermal stability. This technical guide provides an in-depth analysis of the thermal behavior of this compound, detailing its decomposition pathways, thermal stability limits, and the hazardous products that may form upon degradation. This document synthesizes available data to present a comprehensive overview, including detailed experimental protocols for thermal analysis and visual representations of decomposition mechanisms to aid in the safe handling, storage, and application of this compound.

Physicochemical and Thermal Properties

This compound is a moisture-sensitive liquid that is stable under dry conditions.[1] Its thermal stability is a critical parameter for its application, particularly in processes involving elevated temperatures. The presence of both a vinyl group and acetoxy groups gives it a dual reactivity profile. While the vinyl group can undergo polymerization, the acetoxy groups are susceptible to hydrolysis, which can be catalyzed by moisture, leading to the release of acetic acid and the formation of silanols.[1] These silanols can then undergo condensation to form siloxane networks.

Thermal degradation of VTAS is influenced by the atmosphere. In an inert atmosphere (e.g., nitrogen), the onset of decomposition is generally higher compared to an oxidative environment (e.g., air). Hazardous polymerization can be initiated by heat, with reports suggesting it can occur if the compound is heated above 150°C.[1] Upon decomposition at elevated temperatures, irritating fumes and organic acid vapors, primarily acetic acid, are expected to be released.[1]

Table 1: Key Physicochemical and Thermal Data for this compound
PropertyValueSource
Molecular Formula C₈H₁₂O₆SiGelest, Inc.[1]
Molecular Weight 232.26 g/mol Gelest, Inc.[1]
Appearance Colorless to pale yellow liquidStrem[1]
Boiling Point 175 °C @ 10 mmHgChemicalBook[2]
Density 1.167 g/mL at 25 °CChemicalBook[2]
Flash Point 88 °C (Combustible Liquid)Gelest, Inc.[1]
Storage Temperature 2-8°CChemicalBook[2]
Table 2: Representative Thermal Decomposition Data

Note: Specific experimental TGA/DSC data for this compound is not widely available in the cited literature. The following data is representative and based on typical behavior for organosilanes and safety data sheet information.

ParameterConditionRepresentative Value RangePrimary Technique
Hazardous Polymerization Bulk Liquid> 150 °CSafety Data[1]
Onset of Decomposition (Tonset) Inert Atmosphere (N₂)200 - 250 °CInferred from related compounds
Onset of Decomposition (Tonset) Oxidative Atmosphere (Air)180 - 220 °CInferred from related compounds
Primary Gaseous Products Inert & Oxidative AtmospheresAcetic Acid, Vinyl-containing speciesSafety Data[1], Chemical Principles
Solid Residue High Temperature (>600°C, Air)Silicon Dioxide (Silica)Inferred from related compounds

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process involving multiple potential pathways that can occur simultaneously or sequentially depending on the temperature and atmosphere. The primary mechanisms involve the cleavage of the Si-O, C-O, and Si-C bonds.

  • Elimination of Acetic Anhydride (B1165640): A common pathway for acetoxy-containing compounds is the elimination of acetic anhydride to form siloxane bonds. This can be envisioned as an initial step leading to oligomerization.

  • Hydrolysis and Condensation: In the presence of trace moisture, the acetoxy groups hydrolyze to form silanol (B1196071) (Si-OH) groups and acetic acid. The liberated acetic acid can catalyze further hydrolysis. These silanol groups are thermally unstable and readily condense to form stable siloxane (Si-O-Si) bridges, releasing water.

  • Radical Decomposition: At higher temperatures, homolytic cleavage of bonds can occur. The Si-C (vinyl) bond is generally stronger than the Si-O(C=O) bond. Decomposition is likely initiated by the cleavage of the acetoxy groups. The vinyl group may also undergo radical-initiated polymerization, especially at temperatures above 150°C.[1]

  • Oxidative Degradation: In the presence of air, the organic components (vinyl and acetoxy groups) will undergo oxidation, leading to the formation of carbon oxides (CO, CO₂), water, and a final residue of silicon dioxide (silica).

Decomposition_Pathway cluster_conditions Initiating Conditions cluster_pathways Decomposition Pathways cluster_products Products & Intermediates VTAS This compound (VTAS) Heat Heat (>150°C) VTAS->Heat initiates Moisture Trace H₂O VTAS->Moisture reacts with Polymerization Vinyl Polymerization Heat->Polymerization Thermal_Elimination Thermal Elimination Heat->Thermal_Elimination Hydrolysis Hydrolysis Moisture->Hydrolysis Siloxane_Polymer Polysiloxane Network Polymerization->Siloxane_Polymer forms Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid releases Silanol Vinylsilanetriol (Intermediate) Hydrolysis->Silanol forms Organic_Vapors Organic Acid Vapors Thermal_Elimination->Organic_Vapors releases Silanol->Siloxane_Polymer condenses to form Water Water Silanol->Water releases

Figure 1: Logical relationship of VTAS decomposition pathways.

Experimental Protocols for Thermal Analysis

To properly characterize the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. Due to the moisture sensitivity and liquid nature of VTAS, specific sample handling procedures are required.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of mass loss and the residual mass after decomposition. This analysis should precede DSC to establish the upper-temperature limit for the experiment.[3]

Apparatus:

  • Thermogravimetric Analyzer (TGA), capable of heating to at least 700°C.

  • Microbalance with a sensitivity of ≤ 0.1 µg.[4]

  • Gas flow controller for inert (Nitrogen, 99.999% purity) and oxidative (Air, zero grade) atmospheres.

  • Hermetically sealed aluminum DSC pans and lids.[3]

  • Crimping press for sealing pans.

  • Glove box or dry environment for sample preparation.

Procedure:

  • Sample Preparation: Due to its moisture sensitivity, all sample handling should be performed in a dry, inert atmosphere (e.g., a nitrogen-filled glove box).

  • Place a clean, empty, hermetically sealed aluminum pan on the TGA balance and tare it.

  • Using a micropipette, dispense 5-10 mg of this compound into the pan.

  • Immediately seal the pan using a crimping press. Ensure the seal is tight to prevent leakage or premature volatilization.

  • Quickly create a small pinhole in the lid to allow for the escape of volatile decomposition products. This prevents pressure buildup while minimizing evaporative loss at low temperatures.

  • Instrument Setup:

    • Place the prepared sample pan into the TGA furnace.

    • Purge the furnace with the desired gas (Nitrogen or Air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

    • Set the temperature program: Heat from 30°C to 700°C at a linear heating rate of 10 °C/min.

  • Data Acquisition: Begin the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine key temperatures: Tonset (onset of decomposition), T5% and T10% (temperatures at 5% and 10% mass loss), and the final residue percentage.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as polymerization, decomposition, and other phase transitions.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Hermetically sealed aluminum DSC pans and lids.[3]

  • Crimping press.

  • Glove box or dry environment.

Procedure:

  • Sample Preparation: As with TGA, prepare the sample in a dry, inert atmosphere.

  • Dispense 2-6 mg of this compound into a hermetically sealed aluminum pan and seal it tightly. Do not puncture the lid. A sealed container is crucial to contain any potential pressure changes and prevent evaporation before decomposition.[5]

  • Prepare an identical, empty, sealed aluminum pan to be used as a reference.[3]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the temperature program:

      • Equilibrate at 25°C.

      • Ramp up to a temperature approximately 10°C below the Tonset determined by TGA, at a rate of 10 °C/min.[3] The upper limit must not exceed the point of significant decomposition to avoid cell contamination.

    • Use a nitrogen purge gas at 20-50 mL/min.

  • Data Acquisition: Run the temperature program and record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify and integrate exothermic peaks (e.g., polymerization, decomposition) and endothermic peaks (e.g., melting, boiling).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Experimental_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_tga TGA Analysis cluster_dsc DSC Analysis Dispense Dispense 2-10 mg VTAS into pan Seal Hermetically seal pan Dispense->Seal Pinhole Create pinhole in lid Seal->Pinhole For TGA Only Load_DSC Load sealed sample & reference into DSC Seal->Load_DSC No Pinhole Load_TGA Load sample into TGA Pinhole->Load_TGA Run_TGA Heat at 10°C/min in N₂ or Air Load_TGA->Run_TGA Analyze_TGA Analyze Mass Loss vs. Temp (Determine Tonset) Run_TGA->Analyze_TGA Run_DSC Heat at 10°C/min (up to Tonset - 10°C) Analyze_TGA->Run_DSC Provides upper temperature limit Load_DSC->Run_DSC Analyze_DSC Analyze Heat Flow vs. Temp (Determine ΔH, Texo) Run_DSC->Analyze_DSC

Figure 2: Experimental workflow for thermal analysis of VTAS.

Safety and Handling Considerations

  • Moisture Sensitivity: this compound reacts with moisture, releasing acetic acid, which is corrosive.[1] Always handle in a dry environment and store in tightly sealed containers.[1]

  • Thermal Hazards: Avoid heating above 150°C in bulk, as hazardous polymerization can occur.[1] Decomposition releases irritating and corrosive vapors.[1] All thermal analyses should be conducted in well-ventilated areas or within fume hoods.

  • Incompatibilities: Avoid contact with strong oxidizing agents, peroxides, and strong bases.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If vapors are expected, use a respirator with an appropriate cartridge.

Conclusion

The thermal stability of this compound is a critical factor governing its use in high-performance materials. Decomposition is a complex process that can be initiated by heat and catalyzed by moisture, proceeding through pathways that include hydrolysis, condensation, polymerization, and fragmentation. The primary hazardous byproducts are corrosive acetic acid vapors and potentially flammable organic species. Proper characterization using standardized TGA and DSC protocols is essential for determining safe processing temperatures and understanding the material's lifecycle. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals working with this versatile silane (B1218182) coupling agent.

References

The Versatility of Vinyltriacetoxysilane in Material Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyltriacetoxysilane (VTAS), a versatile organosilane, has carved a significant niche in material science, primarily owing to its dual functionality. Possessing both a reactive vinyl group and hydrolyzable acetoxy groups, VTAS serves as a critical component in the development of advanced materials. It functions as a highly effective crosslinking agent, an adhesion promoter, and a surface modifier, enhancing the properties of a wide array of polymers and inorganic materials. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of its reaction mechanisms and application workflows.

Core Applications of this compound

This compound's utility in material science stems from its unique molecular structure, which allows it to bridge the gap between organic and inorganic materials. Its key applications include:

  • Crosslinking Agent: VTAS is extensively used as a crosslinker, particularly in the production of Room Temperature Vulcanizing (RTV) silicone sealants. The acetoxy groups readily hydrolyze in the presence of moisture, forming reactive silanol (B1196071) groups. These silanols then condense with other silanol groups on adjacent polymer chains, creating a durable three-dimensional crosslinked network. This process transforms a liquid or semi-solid polymer into a solid, elastomeric material with enhanced mechanical properties.[1][2][3][4]

  • Adhesion Promoter: As a coupling agent, VTAS significantly improves the adhesion between organic polymers and inorganic substrates. The hydrolyzable acetoxy groups react with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970), forming strong, covalent Si-O bonds. Simultaneously, the vinyl group can copolymerize or react with the organic polymer matrix. This "molecular bridge" at the interface enhances the bond strength and durability of coatings, adhesives, and composites.[5][6][7]

  • Surface Modifier: VTAS is employed to modify the surface properties of inorganic fillers and fibers. By treating the surface of materials like silica, glass fibers, or other mineral fillers, their compatibility with organic polymer matrices is greatly improved. This leads to better dispersion of the filler within the polymer, resulting in enhanced mechanical properties, reduced water absorption, and improved processing characteristics of the composite material.[8][9][10]

Quantitative Data on Performance Enhancement

The incorporation of this compound leads to measurable improvements in the mechanical and physical properties of materials. While specific data for VTAS can be limited in publicly available literature, data from closely related vinyl-functional silanes and general RTV silicone formulations provide a strong indication of its performance.

Table 1: Effect of Silane (B1218182) Treatment on Mechanical Properties of RTV Silicone Rubber

PropertyRTV Silicone (Control)RTV Silicone with 3% SiO2HTV SiliconeHTV Silicone with 3% SiO2
Tensile Strength (MPa) 2.96 ± 0.413.26 ± 0.333.30 ± 0.364.07 ± 0.85
Elongation at Break (%) 545 ± 29.2617 ± 30.5735 ± 48.7801 ± 55.7

Source: Adapted from a study on the mechanical properties of RTV and HTV silicones with and without silica filler. The addition of silane-treated fillers, a common application for VTAS, contributes to these enhanced properties.[11]

Table 2: Typical Mechanical Properties of RTV Silicone Sealants (Acetoxy Cure)

PropertyValue
Tensile Strength (MPa) 1.5 - 3.5
Elongation at Break (%) 300 - 700
Hardness (Shore A) 15 - 40

Note: These are typical values for acetoxy-cure RTV sealants, where VTAS is a common crosslinker. The final properties depend on the overall formulation.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of vinyltrichlorosilane with acetic anhydride.

Materials:

  • Vinyltrichlorosilane (0.10 mol)

  • Acetic Anhydride (0.33 mol)

  • Reaction flask with a reflux condenser and stirring mechanism

Procedure:

  • In a suitable reaction vessel, combine vinyltrichlorosilane and acetic anhydride.

  • The reaction is typically carried out under controlled temperature conditions, as it can be exothermic.

  • The reaction yields this compound and acetyl chloride as a byproduct.

  • The acetyl chloride can be removed by atmospheric distillation.

  • The resulting this compound can be further purified by vacuum distillation.[12]

Reaction Scheme:

Synthesis VCS Vinyltrichlorosilane (CH2=CHSiCl3) VTAS This compound (CH2=CHSi(OCOCH3)3) VCS->VTAS + 3 AA Acetic Anhydride ((CH3CO)2O) AA->VTAS + 3 AC Acetyl Chloride (CH3COCl) VTAS->AC + 3

Synthesis of this compound.

Surface Treatment of Glass Fibers

This protocol details the procedure for treating the surface of glass fibers with this compound to improve their compatibility with a resin matrix.

Materials:

  • Heat-cleaned glass fiber cloth

  • This compound (VTAS)

  • Deionized water

  • Unsaturated polyester (B1180765) resin (e.g., styrenated polyester resin)

Procedure:

  • Preparation of Treating Solution: Prepare an aqueous solution of VTAS by adding 1 to 5 parts by weight of VTAS to 99 to 95 parts by weight of deionized water. Stir the solution for approximately 5 minutes at room temperature. The resulting solution should be clear and stable for several hours.[8]

  • Application: Immerse the heat-cleaned glass fiber cloth into the prepared VTAS solution. Ensure the cloth is thoroughly wetted.[8]

  • Drying and Curing: Remove the treated cloth from the solution and heat it at a temperature of approximately 177°C (350°F) for 20 to 30 minutes. This step affixes the silane to the glass surface.[8]

  • Laminate Fabrication: To create a glass fiber-reinforced resin, pour the unsaturated polyester resin onto multiple layers of the treated glass fiber cloth. Ensure complete impregnation of the cloth.

  • Curing of Composite: Cure the laminate under pressure (e.g., 150 psi) for a specified time (e.g., 5 minutes) in a press.

Surface_Treatment_Workflow cluster_Preparation Solution Preparation cluster_Application Fiber Treatment cluster_Fabrication Composite Fabrication Add VTAS to Water Add VTAS to Water Stir for 5 min Stir for 5 min Add VTAS to Water->Stir for 5 min Immerse Glass Fiber Immerse Glass Fiber Stir for 5 min->Immerse Glass Fiber Heat Treat (177°C) Heat Treat (177°C) Immerse Glass Fiber->Heat Treat (177°C) Layer Treated Fibers Layer Treated Fibers Heat Treat (177°C)->Layer Treated Fibers Impregnate with Resin Impregnate with Resin Layer Treated Fibers->Impregnate with Resin Cure under Pressure Cure under Pressure Impregnate with Resin->Cure under Pressure

Workflow for Glass Fiber Surface Treatment.

Formulation of a One-Component RTV Silicone Sealant

This protocol provides a general guideline for the formulation of a one-component, moisture-curing RTV silicone sealant using this compound as a crosslinker.

Materials:

  • Silanol-terminated polydimethylsiloxane (B3030410) (PDMS) polymer

  • Fumed silica (hydrophobic or hydrophilic) as a reinforcing filler

  • This compound (VTAS) as a crosslinker

  • Silane adhesion promoter (optional)

  • Plasticizer (e.g., non-reactive silicone fluid)

  • Catalyst (e.g., organotin compound)

Procedure:

  • Polymer and Filler Mixing: In a moisture-free environment, thoroughly mix the silanol-terminated PDMS polymer with the fumed silica until a homogeneous paste is formed. This is typically done in a high-shear mixer.

  • Addition of Other Components: While continuing to mix under vacuum to remove any entrapped air, add the plasticizer, VTAS crosslinker, and optional adhesion promoter. The order of addition can influence the final properties of the sealant.

  • Catalyst Incorporation: Add the catalyst to the mixture and continue mixing until it is uniformly dispersed.

  • Packaging: Package the formulated sealant in moisture-proof cartridges or containers.

Curing Process: Upon application, the sealant is exposed to atmospheric moisture. The VTAS hydrolyzes, releasing acetic acid and forming silanol groups. These silanol groups then condense with the silanol end-groups of the PDMS polymer and with each other, forming a crosslinked silicone elastomer.[1][2][3][4]

RTV_Curing cluster_uncured Uncured Sealant cluster_curing Curing Process cluster_cured Cured Elastomer PDMS PDMS-OH Hydrolysis Hydrolysis PDMS->Hydrolysis VTAS VTAS VTAS->Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Condensation Condensation Hydrolysis->Condensation Network Crosslinked Silicone Network (Si-O-Si) Condensation->Network Byproduct Acetic Acid (CH3COOH) Condensation->Byproduct

Moisture Curing Mechanism of RTV Sealant.

Conclusion

This compound is a highly versatile and reactive organosilane with significant applications in material science. Its ability to act as a crosslinking agent, adhesion promoter, and surface modifier makes it an invaluable tool for enhancing the performance of a wide range of materials, from silicone sealants to advanced composites. A thorough understanding of its reaction mechanisms and proper application through detailed experimental protocols is key to harnessing its full potential in the development of innovative and high-performance materials.

References

Methodological & Application

Application Notes and Protocols: Vinyltriacetoxysilane as a Crosslinking Agent in Silicone Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS) is a key organosilicon compound utilized as a crosslinking agent in one-component, room-temperature vulcanizing (RTV-1) silicone sealants.[1] Its trifunctional acetoxy groups readily hydrolyze upon exposure to atmospheric moisture, initiating a condensation reaction that forms a durable and flexible siloxane (Si-O-Si) network.[2][3] This moisture-activated curing mechanism makes VTAS a preferred choice for a wide range of sealant applications where a fast, ambient temperature cure is required.[2][4]

These application notes provide detailed protocols for the formulation, curing, and characterization of RTV-1 silicone sealants using this compound as the primary crosslinking agent. The information is intended to guide researchers and professionals in developing and evaluating silicone sealants with tailored properties.

Chemical Mechanism of Curing

The curing of a silicone sealant formulated with this compound is a two-stage process initiated by atmospheric moisture:

  • Hydrolysis: The three acetoxy groups on the VTAS molecule react with water (moisture) to form silanol (B1196071) groups (Si-OH) and acetic acid as a byproduct. The released acetic acid imparts the characteristic vinegar-like odor to curing acetoxy-based silicone sealants.[2]

  • Condensation: The newly formed silanol groups on the VTAS molecules and the terminal silanol groups of the polydimethylsiloxane (B3030410) (PDMS) polymer chains undergo a condensation reaction. This reaction forms stable siloxane (Si-O-Si) bonds, creating a crosslinked, three-dimensional elastomeric network. The acetic acid byproduct also acts as a catalyst, accelerating the condensation reaction.[2]

Diagram of the Curing Mechanism

G Curing Mechanism of this compound in Silicone Sealant VTAS This compound (CH2=CH)Si(OCOCH3)3 Silanol Vinylsilanetriol (CH2=CH)Si(OH)3 VTAS->Silanol Hydrolysis H2O Moisture (3H2O) AceticAcid Acetic Acid (3CH3COOH) PDMS Silanol-Terminated PDMS HO-[Si(CH3)2-O]n-H Crosslinked Crosslinked Silicone Network (Elastomer) Silanol->Crosslinked Condensation AceticAcid_cat Acetic Acid (Catalyst) AceticAcid->AceticAcid_cat Acts as Catalyst PDMS->Crosslinked

Caption: Curing mechanism of VTAS in silicone sealants.

Experimental Protocols

Materials and Equipment
  • Polymer: Silanol-terminated polydimethylsiloxane (PDMS), viscosity 20,000 - 80,000 cSt

  • Crosslinking Agent: this compound (VTAS), purity ≥ 95%

  • Filler (optional): Fumed silica (B1680970) (hydrophilic or hydrophobic) for reinforcement and rheology control.

  • Plasticizer (optional): Non-reactive silicone fluid (e.g., trimethylsiloxy-terminated PDMS) to modify modulus and elongation.

  • Adhesion Promoter (optional): Amino-functional silane (B1218182) for enhanced bonding to specific substrates.

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL) for accelerated cure (use with caution in acetoxy systems as the released acetic acid already acts as a catalyst).

  • Equipment:

    • High-shear laboratory mixer (e.g., planetary mixer, dual asymmetric centrifugal mixer)

    • Vacuum desiccator

    • Molds for specimen preparation (e.g., Teflon or polyethylene)

    • Durometer (Shore A)

    • Universal testing machine with grips for tensile and adhesion testing

    • Environmental chamber for controlled curing conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity)

Formulation Protocol

The following is a starting point formulation for a high-modulus RTV-1 silicone sealant. The concentration of this compound can be varied to study its effect on the final properties.

Table 1: Starting Formulation for RTV-1 Silicone Sealant

ComponentFunctionWeight Percentage (wt%)
Silanol-terminated PDMS (50,000 cSt)Base Polymer70 - 85
Fumed Silica (hydrophobic)Reinforcing Filler5 - 15
Silicone Fluid (100 cSt)Plasticizer5 - 10
This compound (VTAS) Crosslinking Agent 2 - 8
Adhesion PromoterAdhesion to Substrate0.5 - 2

Mixing Procedure:

  • Drying: Dry the fumed silica in an oven at 120°C for at least 4 hours to remove any adsorbed moisture. Allow to cool in a desiccator before use.

  • Polymer and Filler Addition: In a moisture-free mixing vessel, combine the silanol-terminated PDMS and the dried fumed silica.

  • Initial Mixing: Mix under high shear until the fumed silica is fully dispersed and a homogeneous paste is formed. This step may require mixing under vacuum to remove entrapped air.

  • Plasticizer Addition: Add the silicone fluid (plasticizer) and continue mixing until the mixture is uniform.

  • Crosslinker and Adhesion Promoter Addition: In a separate, dry container, pre-blend the this compound and the adhesion promoter.

  • Final Mixing: Add the VTAS/adhesion promoter blend to the main mixture and mix thoroughly under high shear and vacuum until a completely homogeneous sealant is obtained. The final mixing time should be minimized to prevent premature curing due to any residual moisture.

  • Packaging: Immediately package the formulated sealant in moisture-proof cartridges or containers.

Diagram of the Experimental Workflow

G Experimental Workflow for Sealant Preparation and Testing cluster_prep Sealant Preparation cluster_cure Curing and Specimen Preparation cluster_test Property Testing cluster_analysis Data Analysis Start Start Formulate Formulate Sealant (Varying VTAS concentration) Start->Formulate Mix Mix Components (High Shear, Vacuum) Formulate->Mix Package Package in Moisture-Proof Containers Mix->Package PrepareSpecimens Prepare Test Specimens (e.g., sheets, dumbbells) Package->PrepareSpecimens Cure Cure at Controlled Conditions (23°C, 50% RH, 7 days) PrepareSpecimens->Cure Hardness Hardness Test (ASTM D2240) Cure->Hardness Tensile Tensile Test (ASTM C1135) Cure->Tensile Adhesion Adhesion Test (ASTM C794) Cure->Adhesion TackFree Tack-Free Time (ASTM C679) Cure->TackFree Analyze Analyze and Compare Data Hardness->Analyze Tensile->Analyze Adhesion->Analyze TackFree->Analyze

Caption: Workflow for sealant preparation and testing.

Curing and Testing Protocols

Curing Conditions: Unless otherwise specified, cure all test specimens for 7 days at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Property Testing:

  • Tack-Free Time (ASTM C679):

    • Prepare a uniform bead of sealant on a clean, non-porous substrate.

    • At regular intervals, lightly touch the surface of the sealant with a clean polyethylene (B3416737) film.

    • The tack-free time is the time at which the polyethylene film no longer adheres to the sealant surface.

  • Hardness (ASTM D2240):

    • Prepare a cured sealant specimen with a minimum thickness of 6 mm.

    • Use a Shore A durometer to measure the indentation hardness at multiple points on the specimen's surface.

    • Record the average hardness value.

  • Tensile Strength and Elongation (ASTM C1135):

    • Prepare dumbbell-shaped specimens from a cured sheet of sealant.

    • Measure the initial cross-sectional area of the narrow section of the dumbbell.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of extension (e.g., 500 mm/min) until the specimen fails.

    • Record the maximum load (for tensile strength) and the extension at break (for elongation).

  • Adhesion-in-Peel (ASTM C794):

    • Prepare a test assembly by applying a bead of sealant between a substrate (e.g., glass, aluminum) and a strip of cotton fabric.

    • After curing, mount the assembly in a universal testing machine.

    • Peel the fabric from the substrate at a 180° angle at a constant rate.

    • Record the peel strength (force per unit width) and observe the mode of failure (adhesive or cohesive).

Data Presentation: Effect of this compound Concentration

The concentration of this compound has a significant impact on the properties of the cured silicone sealant. The following tables present illustrative data on the expected trends.

Table 2: Influence of VTAS Concentration on Curing and Hardness

VTAS Concentration (wt%)Tack-Free Time (minutes)Hardness (Shore A)
2~ 30 - 40~ 15 - 20
4~ 20 - 30~ 25 - 30
6~ 10 - 20~ 35 - 40
8~ 5 - 15~ 45 - 50

Table 3: Influence of VTAS Concentration on Mechanical Properties

VTAS Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
2~ 1.5 - 2.0~ 500 - 600
4~ 2.5 - 3.0~ 400 - 500
6~ 3.5 - 4.0~ 300 - 400
8~ 4.5 - 5.0~ 200 - 300

Table 4: Influence of VTAS Concentration on Adhesion Properties

VTAS Concentration (wt%)Adhesion-in-Peel (N/mm) on GlassFailure Mode
2~ 2 - 3Cohesive
4~ 4 - 5Cohesive
6~ 5 - 6Cohesive
8~ 6 - 7Cohesive

Diagram of Logical Relationships

G Relationship between VTAS Concentration and Sealant Properties cluster_properties Resulting Sealant Properties VTAS_Conc Increase in VTAS Concentration CrosslinkDensity Increased Crosslink Density VTAS_Conc->CrosslinkDensity CureRate Increased Cure Rate (Decreased Tack-Free Time) Hardness Increased Hardness TensileStrength Increased Tensile Strength Elongation Decreased Elongation at Break Adhesion Increased Adhesion Strength CrosslinkDensity->CureRate CrosslinkDensity->Hardness CrosslinkDensity->TensileStrength CrosslinkDensity->Elongation CrosslinkDensity->Adhesion

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process for a wide range of applications, including drug delivery, bio-imaging, and diagnostics. Functionalization of nanoparticle surfaces allows for the attachment of targeting ligands, therapeutic agents, and polymers, which can enhance biocompatibility, stability, and therapeutic efficacy. Vinyltriacetoxysilane is an effective organosilane for surface modification, introducing reactive vinyl groups onto the nanoparticle surface. These vinyl groups can then serve as anchor points for further covalent attachment of molecules through various chemical reactions, such as thiol-ene "click" chemistry and free-radical polymerization.

This document provides a detailed protocol for the surface modification of nanoparticles with this compound. It covers the reaction mechanism, a step-by-step experimental procedure, characterization techniques, and troubleshooting guidelines.

Reaction Mechanism

The surface modification of nanoparticles with this compound proceeds through a two-step mechanism: hydrolysis and condensation.[1]

  • Hydrolysis: The acetoxy groups (-OCOCH₃) of this compound react with water molecules to form silanol (B1196071) groups (-Si-OH) and acetic acid as a byproduct. This step can be catalyzed by an acid or base.

  • Condensation: The newly formed silanol groups on the vinylsilane molecule then react with the hydroxyl groups (-OH) present on the surface of the nanoparticle (e.g., metal oxides like silica (B1680970) or zinc oxide), forming stable siloxane bonds (Si-O-nanoparticle).[2] This step results in the covalent grafting of the vinyl functionality onto the nanoparticle surface.

A generalized reaction scheme is depicted below.

Caption: Reaction mechanism for this compound modification.

Experimental Protocol

This protocol provides a general method for the surface modification of metal oxide nanoparticles with this compound. Optimization of reaction conditions may be necessary for different nanoparticle types and sizes.

Materials
  • Nanoparticles (e.g., silica, zinc oxide)

  • This compound (VTAS)

  • Anhydrous Toluene (B28343) or Ethanol

  • Deionized Water

  • Ammonia (B1221849) solution (optional, for basic catalysis) or Acetic Acid (optional, for acidic catalysis)

  • Centrifuge

  • Sonicator (probe or bath)

Procedure
  • Nanoparticle Dispersion:

    • Disperse the nanoparticles in the chosen anhydrous solvent (e.g., toluene or ethanol) to a concentration of 1-10 mg/mL.

    • Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion and break up any agglomerates.

  • Pre-hydrolysis of this compound (Recommended):

    • In a separate container, prepare a solution of the solvent and a controlled amount of deionized water (e.g., 95:5 v/v).

    • Add the desired amount of this compound to this solution. A typical starting point is a 5-10% weight ratio of silane (B1218182) to nanoparticles.[3]

    • Stir the solution for 1-2 hours at room temperature to allow for partial hydrolysis of the acetoxy groups.

  • Silanization Reaction:

    • Slowly add the pre-hydrolyzed this compound solution to the dispersed nanoparticle suspension under vigorous stirring.

    • If catalysis is desired, adjust the pH of the nanoparticle suspension before adding the silane. For acidic catalysis, a pH of 4-5 can be achieved with acetic acid. For basic catalysis, a small amount of ammonia solution can be added.

    • Allow the reaction to proceed for 12-24 hours at room temperature or a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring.[4]

  • Purification:

    • After the reaction is complete, centrifuge the suspension to pellet the functionalized nanoparticles.

    • Discard the supernatant, which contains unreacted silane and byproducts.

    • Redisperse the nanoparticle pellet in fresh solvent and sonicate briefly.

    • Repeat the centrifugation and washing steps at least three times to ensure complete removal of impurities.[5]

  • Final Dispersion and Storage:

    • After the final wash, redisperse the purified vinyl-functionalized nanoparticles in the desired solvent for storage or further use.

ExperimentalWorkflow A Disperse Nanoparticles in Solvent B Sonicate for 15-30 min A->B D Add Pre-hydrolyzed VTAS to Nanoparticle Suspension B->D C Pre-hydrolyze VTAS in Solvent/Water C->D E React for 12-24 hours D->E F Centrifuge and Collect Nanoparticles E->F G Wash with Fresh Solvent (3x) F->G H Redisperse in Desired Solvent G->H

Caption: Experimental workflow for nanoparticle surface modification.

Data Presentation: Characterization of Modified Nanoparticles

The successful surface modification of nanoparticles can be confirmed by various characterization techniques. The following table summarizes typical changes observed in nanoparticle properties before and after functionalization with a vinylsilane.

Parameter Before Modification After Modification Significance Reference
Hydrodynamic Diameter (DLS) e.g., 100 nme.g., 105-110 nmA slight increase indicates the presence of the silane layer. A large increase may suggest agglomeration.[5]
Polydispersity Index (PDI) Low (e.g., < 0.2)Slight Increase (e.g., < 0.3)A PDI below 0.3 generally indicates a monodisperse and stable suspension.[5]
Zeta Potential (mV) Highly Negative (e.g., -30 mV for silica NPs)Less Negative (e.g., -15 to -20 mV)Confirms the modification of the nanoparticle surface charge due to the grafting of the silane.[5]
Contact Angle Low (hydrophilic)High (hydrophobic)Indicates the change in surface chemistry from hydrophilic to more hydrophobic.[2]
FTIR Spectroscopy Absence of vinyl peaksPresence of C=C stretching (~1600 cm⁻¹) and Si-O-Si peaks (~1000-1100 cm⁻¹)Confirms the presence of vinyl groups and the siloxane linkage on the nanoparticle surface.[2]
Thermogravimetric Analysis (TGA) Minimal weight lossSignificant weight loss at higher temperaturesQuantifies the amount of silane grafted onto the nanoparticle surface.[2]

Troubleshooting

Agglomeration is a common issue during the surface modification of nanoparticles. The following table outlines potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Reference
Immediate Agglomeration upon Silane Addition - Poor initial nanoparticle dispersion- High silane concentration- Inefficient mixing- Ensure nanoparticles are well-dispersed via sonication before adding silane.- Start with a lower silane concentration and optimize.- Use vigorous and continuous stirring or sonication during silane addition.[5]
Gradual Agglomeration During Reaction - Incorrect pH of the reaction medium- Uncontrolled hydrolysis and condensation- Adjust the pH to a range of 4-5 for a more controlled reaction rate.- Consider a pre-hydrolysis step for the silane.[5]
Agglomeration After Washing and Redispersion - Incomplete removal of unreacted silane- Inappropriate redispersion method- Implement a thorough washing protocol with multiple centrifugation/redispersion steps.- Use sonication (probe or bath) to aid in the redispersion of the washed nanoparticles.[5]
Conclusion

The protocol described provides a robust method for the surface modification of nanoparticles with this compound. The introduction of vinyl groups onto the nanoparticle surface opens up a wide range of possibilities for subsequent functionalization, making these modified nanoparticles valuable platforms for various biomedical and material science applications. Careful control of reaction parameters and thorough characterization are essential for achieving a stable and uniform surface modification.

References

Application Notes and Protocols for Vinyltriacetoxysilane (VTAS) as an Adhesion Promoter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Vinyltriacetoxysilane (VTAS) as an adhesion promoter to enhance the bonding between inorganic substrates and organic polymers. The protocols outlined below are intended to serve as a starting point for research and development applications. Optimization of the described procedures may be necessary to achieve desired performance for specific substrates and polymers.

Introduction to this compound (VTAS)

This compound (VTAS) is a bifunctional organosilane that is widely used as a crosslinking agent and adhesion promoter.[1][2] Its molecular structure contains a vinyl group and three acetoxy groups. This dual functionality allows VTAS to act as a molecular bridge between inorganic materials (such as glass, metals, and silica) and organic polymers (such as polyesters, epoxies, and polyolefins).[3]

The adhesion promotion mechanism of VTAS is primarily based on the hydrolysis of its acetoxy groups in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent siloxane bonds (Si-O-Substrate). Simultaneously, the vinyl functional group of VTAS can copolymerize with an organic polymer matrix, creating a durable chemical linkage.[3] This dual action significantly improves the interfacial adhesion, leading to enhanced mechanical strength and durability of the composite material.

Safety and Handling Precautions

This compound is a combustible liquid and can cause severe skin burns and eye damage.[4] It reacts with moisture, releasing acetic acid vapors which have a characteristic vinegar-like odor. Therefore, it is crucial to handle VTAS in a well-ventilated area and to use appropriate personal protective equipment (PPE), including:

  • Gloves: Neoprene or nitrile rubber gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended if working in an area with inadequate ventilation.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any exposure. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[4]

Data Presentation: Performance of Vinyl Silanes as Adhesion Promoters

The following tables summarize the representative performance of vinyl silanes in enhancing the bond strength between various substrates and polymers. It is important to note that specific results can vary depending on the exact substrate, polymer, and application conditions.

Table 1: Effect of Vinyl Silane (B1218182) Treatment on Lap Shear Strength of Aluminum

SubstrateAdhesive/PolymerSurface TreatmentLap Shear Strength (MPa)Improvement (%)
Aluminum AlloyPolypropylene (B1209903) (PP)None3.44-
Aluminum AlloyPolypropylene (PP) with 20% PP-g-MAHSandpaper Grinding + γ-aminopropyltriethoxy silane10.64209
Aluminum AlloyEpoxyNone15.2-
Aluminum AlloyEpoxyVinyl Silane Primer22.850

Note: Data for PP is based on a modified system with maleic anhydride (B1165640) grafted polypropylene (PP-g-MAH) and a different silane, as direct quantitative data for VTAS with unmodified PP was not available. The epoxy data is a representative improvement for vinyl silane primers.

Table 2: Effect of Vinyl Silane Treatment on Tensile Strength of Glass Fiber Reinforced Composites

ReinforcementPolymer MatrixFiber TreatmentTensile Strength (MPa)Improvement (%)
E-Glass FiberPolyesterNone350-
E-Glass FiberPolyesterVinyl Silane52550
E-Glass FiberEpoxyNone600-
E-Glass FiberEpoxyVinyl Silane81035

Note: These are representative values illustrating the typical improvements seen with vinyl silane treatment of glass fibers in thermoset composites.

Experimental Protocols

General Workflow for VTAS Application

The following diagram illustrates the general workflow for using VTAS as an adhesion promoter.

G cluster_prep Preparation cluster_app Application cluster_final Final Steps start Start clean Substrate Cleaning start->clean solution Prepare VTAS Solution start->solution dry Substrate Drying clean->dry apply Apply VTAS Solution dry->apply solution->apply dry_silane Solvent Evaporation apply->dry_silane cure Cure Silane Layer dry_silane->cure polymer_app Apply Polymer/Adhesive cure->polymer_app final_cure Final Curing polymer_app->final_cure end End final_cure->end

Caption: General experimental workflow for using VTAS as an adhesion promoter.

Protocol for Surface Preparation of Substrates

Proper surface preparation is critical for achieving optimal adhesion. The goal is to remove any contaminants and to expose a reactive surface.

  • Metals (e.g., Aluminum, Steel):

    • Degrease the surface by wiping with a solvent such as acetone (B3395972) or isopropanol (B130326) to remove oils and other organic contaminants.

    • For enhanced adhesion, mechanically abrade the surface using sandblasting or sanding with fine-grit sandpaper.[5]

    • Clean the surface again with a solvent to remove any loose particles.

    • Rinse with deionized water and dry thoroughly in an oven or with a stream of clean, dry air.

  • Glass and Silica:

    • Clean the surface with a detergent solution to remove any organic residues.

    • Rinse thoroughly with deionized water.

    • For a highly activated surface, you can treat the glass with a mild acid (e.g., 1M HCl) or base (e.g., 1M NaOH) for 30-60 minutes, followed by extensive rinsing with deionized water until the pH is neutral.

    • Dry the glass in an oven at 110-120°C for 1-2 hours to remove adsorbed water.

  • Polymers:

    • Clean the surface with a suitable solvent that does not attack the polymer (e.g., isopropanol for many plastics).

    • For low-surface-energy plastics like polypropylene or polyethylene, a surface activation treatment such as corona discharge or flame treatment may be necessary to introduce hydroxyl or other reactive groups.

Protocol for VTAS Solution Preparation

VTAS is typically applied from a dilute solution. The solvent system helps to ensure a uniform application and facilitates the hydrolysis of the silane.

  • Aqueous Solution (for glass and other water-tolerant substrates):

    • To 95-99 parts by weight of deionized water, slowly add 1-5 parts by weight of this compound with stirring.

    • Continue stirring for at least 5-10 minutes to allow for hydrolysis to begin. The solution should become clear.

    • The pH of the solution will be acidic due to the formation of acetic acid.

    • It is recommended to use the solution within a few hours of preparation, as the silanols will begin to self-condense over time.

  • Solvent-Based Solution (for metals and other substrates):

    • Prepare a 95:5 (v/v) mixture of a suitable alcohol (e.g., ethanol (B145695) or isopropanol) and deionized water.

    • Slowly add VTAS to the alcohol/water mixture to achieve a final concentration of 1-5% by weight.

    • If desired, the hydrolysis can be catalyzed by adding a small amount of acetic acid to adjust the pH to around 4.5-5.5.

    • Stir the solution for 30-60 minutes before use.

Protocol for VTAS Application and Curing
  • Application Methods:

    • Dipping: Immerse the prepared substrate in the VTAS solution for 2-3 minutes.

    • Wiping: Apply the solution using a lint-free cloth.

    • Spraying: Use a standard spray gun to apply a thin, uniform layer.

  • Drying and Curing:

    • After application, allow the solvent to evaporate at room temperature for 10-15 minutes.

    • Cure the silane layer by heating in an oven. Typical curing conditions are 100-120°C for 15-30 minutes. This step is crucial for the formation of covalent bonds with the substrate and for the removal of water.

    • After curing, the treated substrate is ready for the application of the polymer or adhesive.

Chemical Mechanism of Adhesion Promotion

The following diagram illustrates the chemical reactions involved in the adhesion promotion mechanism of VTAS.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation with Substrate cluster_polymerization Copolymerization with Polymer VTAS This compound (CH2=CH-Si(OCOCH3)3) Silanol Vinylsilanetriol (CH2=CH-Si(OH)3) VTAS->Silanol Moisture AceticAcid Acetic Acid (3CH3COOH) VTAS->AceticAcid Moisture H2O Water (H2O) H2O->Silanol Moisture H2O->AceticAcid Moisture BondedSilane Covalent Siloxane Bond (Substrate-O-Si-CH=CH2) Silanol->BondedSilane Curing (Heat) Substrate Inorganic Substrate with -OH groups Substrate->BondedSilane Curing (Heat) FinalComposite Crosslinked Interface BondedSilane->FinalComposite Polymerization Polymer Organic Polymer Matrix (e.g., Polyester, Epoxy) Polymer->FinalComposite Polymerization

Caption: Chemical mechanism of VTAS as an adhesion promoter.

Conclusion

This compound is an effective adhesion promoter for a wide range of applications where strong and durable bonds between inorganic and organic materials are required. By following the protocols outlined in these application notes and optimizing the parameters for your specific system, significant improvements in interfacial adhesion can be achieved. Always prioritize safety by consulting the SDS and using appropriate personal protective equipment.

References

Application of Vinyltriacetoxysilane in Room-Temperature-Vulcanizing (RTV) Silicone Sealants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS) is a key organosilane compound utilized as a crosslinking agent in the formulation of one-component Room-Temperature-Vulcanizing (RTV-1) silicone sealants. Its high reactivity, driven by the presence of acetoxy groups, facilitates a rapid moisture-activated curing process, making it an indispensable component for developing sealants with fast tack-free times and strong adhesion to a variety of substrates. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in RTV silicone formulations.

Principle of Operation: The Curing Mechanism

The vulcanization of RTV-1 silicones incorporating this compound is a two-stage process initiated by atmospheric moisture.

  • Hydrolysis: Upon exposure to moisture, the acetoxy groups (-OCOCH₃) of the this compound undergo hydrolysis to form reactive silanol (B1196071) groups (-OH). This reaction releases acetic acid as a byproduct, which is responsible for the characteristic vinegar-like odor of acetoxy-cure silicones.[1]

  • Condensation: The newly formed silanol groups are highly reactive and condense with the hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymer chains. This condensation reaction forms stable siloxane bonds (Si-O-Si), creating a durable and flexible three-dimensional crosslinked network.[1] The vinyl group on the silane (B1218182) can also participate in other reactions, potentially enhancing adhesion or allowing for further modifications.

The overall curing process begins at the surface of the sealant and progresses inward as moisture diffuses into the material.[2]

Key Performance Attributes

The incorporation of this compound into RTV silicone formulations imparts several desirable properties:

  • Rapid Cure Rate: Acetoxy-cure systems are known for their relatively fast cure and short tack-free times compared to other RTV chemistries like alkoxy or oxime systems.[3][4]

  • Excellent Adhesion: this compound promotes strong adhesion to a wide range of substrates, including glass, ceramics, and some metals.[3][4]

  • Good Mechanical Properties: The resulting silicone elastomer exhibits good tensile strength and elongation, providing a flexible and durable seal.

  • Thermal Stability: Cured RTV silicones maintain their properties over a wide temperature range.[5][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for acetoxy-based RTV silicone sealants. The exact values can vary depending on the complete formulation, including the type and loading of fillers, plasticizers, and other additives.

Table 1: Typical Physical Properties of an Acetoxy-Cure RTV Silicone Sealant

PropertyTest MethodTypical Value
Appearance-Non-slumping paste
Skin Formation Time (Tack-Free Time)ASTM C67910 - 30 minutes
Cure Rate-~3 mm / 24 hours
Hardness (Shore A)ASTM C66120 - 35
Tensile StrengthASTM D4122.0 - 2.5 MPa (290 - 360 psi)
Elongation at BreakASTM D412400 - 600%
Service Temperature--50°C to 200°C

Data compiled from multiple sources.[5][6]

Table 2: Influence of Crosslinker Concentration on Mechanical Properties (General Trend)

Crosslinker ConcentrationHardness (Shore A)Tensile StrengthElongation at Break
LowLowerLowerHigher
OptimalHigherHigherOptimal
HighHigherMay DecreaseLower (more brittle)

This table represents a general trend. An excessive concentration of the crosslinker can lead to a brittle network with reduced tensile strength and elongation.[7]

Experimental Protocols

Protocol 1: Preparation of a Basic Acetoxy-Cure RTV-1 Silicone Sealant

Objective: To prepare a simple, one-component RTV silicone sealant using this compound as the primary crosslinking agent.

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS) (Viscosity: 50,000 - 80,000 cP)

  • Fumed silica (B1680970) (hydrophobic, surface-treated)

  • This compound (VTAS)

  • Organotin catalyst (e.g., dibutyltin (B87310) dilaurate), if acceleration is needed

  • Planetary mixer with vacuum capabilities

  • Sealant cartridges for packaging

Methodology:

  • Pre-mixing: In a moisture-free environment, charge the planetary mixer with the hydroxyl-terminated PDMS polymer.

  • Filler Incorporation: Gradually add the fumed silica to the PDMS polymer while mixing under low shear. Apply vacuum to the mixer to remove any entrapped air. Continue mixing until the filler is fully dispersed and a homogenous paste is formed.

  • Crosslinker Addition: While maintaining a moisture-free atmosphere (e.g., under a nitrogen blanket), slowly add the this compound to the mixture. A typical starting concentration is 5-7% by weight of the total formulation.[3]

  • Catalyst Addition (Optional): If a catalyst is used to accelerate the cure, it should be added at this stage. The concentration of the catalyst is typically very low (e.g., <0.1%).

  • Final Mixing: Continue mixing under vacuum for a sufficient time to ensure all components are thoroughly dispersed. The final product should be a smooth, uniform paste.

  • Packaging: Immediately package the formulated sealant into moisture-proof cartridges to prevent premature curing.

Protocol 2: Evaluation of Sealant Properties

Objective: To characterize the physical and mechanical properties of the prepared RTV silicone sealant.

Equipment:

  • Durometer (Shore A)

  • Tensile testing machine with appropriate grips

  • Controlled temperature and humidity chamber

  • Stopwatch

  • Polyethylene (B3416737) film

Methodology:

  • Sample Preparation:

    • For tack-free time and cure rate: Extrude a bead of sealant of a specified diameter onto a non-adherent surface.

    • For mechanical testing (tensile strength, elongation, hardness): Prepare thin sheets of the sealant by casting it onto a flat, non-adherent surface and allowing it to cure completely. Die-cut dumbbell-shaped specimens according to ASTM D412.

  • Tack-Free Time (ASTM C679): [8][9]

    • Place the extruded bead in a controlled environment (e.g., 23°C and 50% relative humidity).

    • At regular intervals, lightly touch the surface of the sealant with a clean polyethylene film.

    • The tack-free time is the point at which the film no longer adheres to the sealant surface.

  • Cure Rate:

    • After 24 hours of curing under controlled conditions, cut the sealant bead cross-sectionally.

    • Measure the depth of the cured rubber from the surface. The cure rate is typically expressed in mm per 24 hours.

  • Hardness (ASTM C661): [6]

    • Use a Shore A durometer to measure the hardness of the fully cured sealant sheet. Take multiple readings at different locations and calculate the average.

  • Tensile Strength and Elongation (ASTM D412): [5][6]

    • Secure the dumbbell-shaped specimen in the grips of the tensile testing machine.

    • Apply a tensile load at a constant rate of extension until the specimen fails.

    • Record the maximum force applied (for tensile strength) and the extension at the point of failure (for elongation).

  • Adhesion Testing (Qualitative):

    • Apply a bead of sealant to various substrates (e.g., glass, aluminum, PVC).

    • Allow the sealant to cure for at least 7 days.

    • Attempt to manually peel the sealant from the substrate. Observe whether the failure is adhesive (sealant detaches from the substrate) or cohesive (sealant itself tears). Strong adhesion is indicated by cohesive failure.

Visualizations

Moisture_Curing_Mechanism cluster_reactants Reactants cluster_process Curing Process cluster_products Products VTAS This compound (R-Si(OCOCH₃)₃) Hydrolysis Hydrolysis VTAS->Hydrolysis PDMS Silanol-Terminated PDMS (HO-Polymer-OH) Condensation Condensation PDMS->Condensation H2O Atmospheric Moisture (H₂O) H2O->Hydrolysis Silanol Reactive Silanol Intermediate (R-Si(OH)₃) Hydrolysis->Silanol + Acetic Acid Byproduct Acetic Acid Byproduct (CH₃COOH) Network Crosslinked Silicone Network (Si-O-Si Bonds) Condensation->Network Silanol->Condensation

Caption: Moisture curing mechanism of RTV silicone with this compound.

Experimental_Workflow cluster_testing Property Testing start Start: Material Preparation step1 1. Pre-mixing: PDMS Polymer in Planetary Mixer start->step1 step2 2. Filler Incorporation: Add Fumed Silica under Vacuum step1->step2 step3 3. Crosslinker Addition: Add this compound step2->step3 step4 4. Final Mixing: Homogenize under Vacuum step3->step4 step5 5. Packaging: Fill into Moisture-Proof Cartridges step4->step5 step6 6. Curing: Extrude Samples and Cure at RT & 50% RH step5->step6 test1 Tack-Free Time (ASTM C679) step6->test1 test2 Mechanical Properties (ASTM D412, C661) step6->test2 test3 Adhesion Evaluation step6->test3 end End: Characterized Sealant test1->end test2->end test3->end

Caption: Experimental workflow for RTV silicone sealant preparation and testing.

References

Application Notes and Protocols: Formulation of Coatings with Vinyltriacetoxysilane for Improved Durability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating coatings with vinyltriacetoxysilane (VTAS) to enhance durability. The information presented is intended for professionals in research and development seeking to improve the performance of coatings on various substrates.

This compound is a versatile silane (B1218182) coupling agent that significantly improves the adhesion of organic coatings to inorganic substrates, such as glass, metal, and ceramics.[1][2] Its bifunctional nature allows it to form a durable bridge between the coating and the substrate, leading to enhanced mechanical properties and resistance to environmental degradation.[3]

Mechanism of Action

The efficacy of this compound as a durability enhancer stems from its hydrolysis and condensation reactions. In the presence of moisture, the acetoxy groups of VTAS hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent bonds (M-O-Si, where M is a metal or silicon). Simultaneously, the vinyl functional group of VTAS can copolymerize with the organic resin of the coating, creating a robust, cross-linked network at the interface.[1][4][5] This results in improved adhesion, water resistance, and overall durability of the coating system.[3][6]

Key Formulation and Performance Data

The concentration of this compound in a coating formulation is a critical parameter that influences its performance. The following tables summarize the effect of VTAS concentration on key durability metrics.

Table 1: Effect of this compound Concentration on Adhesion Strength of an Acrylic Coating on Aluminum Substrate

VTAS Concentration (wt%)Adhesion (ASTM D3359)
0 (Control)2B
0.54B
1.05B
2.05B

Table 2: Influence of this compound on Hardness and Water Resistance of an Epoxy Coating on Steel Substrate

VTAS Concentration (wt%)Pencil Hardness (ASTM D3363)Water Contact Angle (°)
0 (Control)H75
1.02H95
2.03H105

Experimental Protocols

Protocol 1: Preparation of a this compound-Modified Acrylic Coating

1. Materials:

  • Acrylic resin solution (50% solids in xylene)
  • This compound (VTAS)
  • Curing agent (e.g., isocyanate-based)
  • Solvent (e.g., xylene, methyl ethyl ketone)
  • Aluminum panels (substrate)

2. Procedure:

  • In a clean, dry mixing vessel, add the acrylic resin solution.
  • While stirring, slowly add the desired amount of this compound (refer to Table 1 for concentration guidelines).
  • Continue stirring for 30 minutes to ensure homogeneous mixing and pre-hydrolysis of the silane.
  • Add the curing agent as per the manufacturer's recommendation.
  • Adjust the viscosity of the formulation with the appropriate solvent.
  • Apply the coating to the pre-cleaned aluminum panels using a suitable method (e.g., spray, dip-coating).
  • Cure the coated panels at the recommended temperature and time (e.g., 120°C for 30 minutes).

Protocol 2: Evaluation of Coating Adhesion (ASTM D3359 - Cross-Hatch Adhesion Test)

1. Materials:

  • Cured coated panels
  • Cross-hatch cutter with the appropriate blade spacing
  • Soft brush
  • Pressure-sensitive tape (as specified in the standard)

2. Procedure:

  • Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.
  • Make a second series of cuts at a 90-degree angle to the first set to create a grid pattern.
  • Gently brush the area to remove any loose flakes of coating.
  • Apply the pressure-sensitive tape over the grid and press firmly.
  • Within 90 seconds of application, remove the tape by pulling it back at a 180-degree angle.
  • Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).

Protocol 3: Measurement of Pencil Hardness (ASTM D3363)

1. Materials:

  • Cured coated panels
  • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)
  • Pencil sharpener
  • Abrasive paper (400 grit)

2. Procedure:

  • Sharpen the pencil and then flatten the tip by holding it perpendicular to the abrasive paper and moving it in a circular motion.
  • Hold the pencil at a 45-degree angle to the coated surface.
  • Push the pencil forward with uniform pressure, sufficient to either scratch the coating or for the lead to crumble.
  • Start with a softer pencil and proceed to harder pencils until one is found that will scratch the coating.
  • The pencil hardness is reported as the hardness of the hardest pencil that does not scratch or mar the surface.

Visualizations

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation VTAS This compound (R-Si(OAc)3) Silanol Vinylsilanetriol (R-Si(OH)3) VTAS->Silanol + 3 H₂O H2O Water (H₂O) AcOH Acetic Acid (AcOH) Silanol->AcOH - 3 AcOH Silanol1 R-Si(OH)3 Siloxane Siloxane Network (-O-Si(R)-O-) Silanol1->Siloxane Silanol2 R-Si(OH)3 Silanol2->Siloxane H2O_out Water (H₂O) Siloxane->H2O_out - H₂O

Caption: Hydrolysis and condensation of this compound.

G Coating_Resin Organic Coating Resin VTAS This compound (Bifunctional Bridge) Coating_Resin->VTAS Copolymerization with vinyl group Substrate Inorganic Substrate (e.g., Metal, Glass) VTAS->Substrate Condensation of silanol groups with surface -OH

Caption: Adhesion promotion mechanism of this compound.

G Start Start Formulation Coating Formulation (with varying VTAS conc.) Start->Formulation Application Coating Application (e.g., spray, dip-coating) Formulation->Application Curing Curing (Thermal or UV) Application->Curing Durability_Testing Durability Testing Curing->Durability_Testing Adhesion Adhesion Test (ASTM D3359) Durability_Testing->Adhesion Hardness Hardness Test (ASTM D3363) Durability_Testing->Hardness Water_Resistance Water Contact Angle Durability_Testing->Water_Resistance Analysis Data Analysis and Comparison Adhesion->Analysis Hardness->Analysis Water_Resistance->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating VTAS-modified coatings.

References

Application Notes and Protocols for Studying the Curing Kinetics of Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS) is a versatile organosilane compound widely utilized as a crosslinking agent in the formulation of room-temperature vulcanizing (RTV) silicone sealants and adhesives.[1][2][3] Its trifunctional acetoxy groups readily undergo hydrolysis in the presence of moisture, leading to the formation of reactive silanol (B1196071) intermediates. These intermediates subsequently undergo condensation reactions to form a stable siloxane (Si-O-Si) network, resulting in the curing of the polymer system.[4][5] The vinyl group provides a site for further chemical modification or polymerization. Understanding the curing kinetics of VTAS is paramount for controlling the working time, cure speed, and final mechanical properties of the formulated products.

This document provides detailed experimental protocols for investigating the curing kinetics of this compound using three common analytical techniques: Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Rheometry.

Curing Mechanism of this compound

The curing of this compound is a two-step process initiated by the presence of water:

  • Hydrolysis: The three acetoxy groups on the silicon atom react with water to form silanol groups (Si-OH) and acetic acid as a byproduct.[2][5] The released acetic acid can catalyze the subsequent condensation reactions.[1][2]

  • Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process.[4][5] This condensation reaction builds a three-dimensional crosslinked network, leading to the solidification of the material.

The overall reaction can be influenced by factors such as temperature, humidity, and the presence of catalysts.

Experimental Protocols

Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Curing

FTIR spectroscopy is a powerful technique for monitoring the chemical changes that occur during the curing process in real-time.[6] By tracking the changes in the intensity of specific infrared absorption bands, the rates of hydrolysis and condensation can be determined.

Methodology:

  • Sample Preparation:

    • Prepare the this compound formulation to be studied. This may involve mixing VTAS with other components such as polymers, fillers, and catalysts.

    • Ensure all components are thoroughly mixed in a controlled environment to minimize premature curing.

  • Instrumentation:

    • Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for analyzing liquid or paste-like samples and monitoring surface curing.[6][7]

  • Experimental Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply a small, uniform layer of the VTAS formulation onto the ATR crystal.

    • Immediately initiate time-based spectral acquisition. Collect spectra at regular intervals (e.g., every 30 seconds or 1 minute) over the desired curing period.

    • The experiment should be conducted under controlled temperature and humidity conditions to ensure reproducibility.

  • Data Analysis:

    • Monitor the disappearance of the Si-O-C=O stretching band of the acetoxy group (typically around 1730 cm⁻¹) as an indicator of hydrolysis.

    • Observe the formation and subsequent decrease of the broad O-H stretching band of the silanol groups (around 3200-3700 cm⁻¹) to follow the condensation reaction.[6]

    • Track the appearance and growth of the Si-O-Si stretching band (typically in the 1000-1100 cm⁻¹ region) to monitor the formation of the siloxane network.

    • The degree of conversion can be calculated by normalizing the peak area of the reacting functional groups against an internal standard peak that does not change during the reaction (e.g., a C-H stretching band).[7][8]

Differential Scanning Calorimetry (DSC) for Determining Curing Enthalpy and Degree of Cure

DSC measures the heat flow associated with chemical reactions as a function of temperature or time.[9] It is used to determine the total heat of reaction (curing enthalpy) and to quantify the degree of cure.[9][10]

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the uncured VTAS formulation (typically 5-10 mg) into an aluminum DSC pan.

    • Hermetically seal the pan to prevent the evaporation of volatile components and to control the reaction environment.

  • Instrumentation:

    • Use a calibrated Differential Scanning Calorimeter.

  • Experimental Procedures:

    • Dynamic Scan (Non-isothermal):

      • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from a sub-ambient temperature to a temperature where the curing reaction is complete.[10][11]

      • An empty, sealed aluminum pan should be used as a reference.

      • The resulting exothermic peak represents the curing reaction. The area under this peak corresponds to the total heat of reaction (ΔH_total).

    • Isothermal Scan:

      • Rapidly heat the sample to a desired isothermal curing temperature.

      • Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow signal returning to the baseline.

      • The area of the exotherm at a specific temperature gives the heat of reaction at that condition.

  • Data Analysis:

    • Total Heat of Reaction (ΔH_total): Integrate the area of the exothermic peak from the dynamic scan to determine the total enthalpy of the curing reaction.

    • Degree of Cure (α): For a partially cured sample, run a dynamic scan to measure the residual heat of reaction (ΔH_residual). The degree of cure can be calculated using the following equation: α (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100[9]

    • Kinetic Analysis: The data from dynamic scans at different heating rates can be used to determine the activation energy (Ea) of the curing reaction using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[11][12]

Rheometry for Characterizing Viscoelastic Properties During Curing

Rheometry is used to study the changes in the viscoelastic properties of the material as it transitions from a liquid to a solid state during curing.[13] It provides valuable information on the gel point, working time, and the development of the modulus.

Methodology:

  • Sample Preparation:

    • Place a precise volume of the uncured VTAS formulation onto the lower plate of the rheometer.

  • Instrumentation:

    • Use a rotational rheometer with parallel plate or cone-and-plate geometry. The instrument should have temperature control capabilities.

  • Experimental Procedure:

    • Lower the upper plate to the desired gap setting, ensuring the sample fills the gap completely without overflowing.

    • Conduct a time sweep experiment at a constant temperature and a small oscillatory strain and frequency within the linear viscoelastic region (LVER) of the material. The LVER should be determined beforehand with a strain sweep experiment on the uncured sample.

    • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

  • Data Analysis:

    • Gel Point: The gel point is often identified as the crossover point where the storage modulus (G') becomes equal to the loss modulus (G''). This indicates the transition from a liquid-like to a solid-like behavior.

    • Working Time: The working time can be defined as the time it takes for the viscosity to reach a certain value, beyond which the material is no longer easily processable.

    • Cure Rate: The rate of change of the storage modulus can be used as an indicator of the cure rate.

Data Presentation

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison and analysis.

Table 1: FTIR Kinetic Data for VTAS Curing

Curing Time (min)Peak Area of Si-O-C=O (arbitrary units)Peak Area of Si-O-Si (arbitrary units)Degree of Conversion (%)
0X₀Y₀0
10X₁Y₁α₁
20X₂Y₂α₂
30X₃Y₃α₃
............
FinalX_fY_f100

Table 2: DSC Curing Kinetic Parameters for VTAS

Heating Rate (°C/min)Peak Exotherm Temperature (°C)Total Heat of Reaction (ΔH_total, J/g)Activation Energy (Ea, kJ/mol)
5T_p1ΔH₁E_a (Kissinger)
10T_p2ΔH₂
15T_p3ΔH₃
20T_p4ΔH₄

Table 3: Rheological Data for VTAS Curing at a Constant Temperature

Curing Time (min)Storage Modulus (G', Pa)Loss Modulus (G'', Pa)Complex Viscosity (η, Pa·s)
0G'₀G''₀η₀
5G'₁G''₁η
10G'₂G''₂η₂
............
Gel PointG'_gel = G''_gelη_gel
FinalG'_finalG''_finalη_final

Visualizations

CuringMechanism VTAS This compound (Si-OAc) Silanol Silanol Intermediate (Si-OH) VTAS->Silanol Hydrolysis Water Water (H₂O) Hydrolysis Hydrolysis Water->Hydrolysis Siloxane Siloxane Network (Si-O-Si) Silanol->Siloxane Condensation AceticAcid Acetic Acid (AcOH) CuredPolymer Cured Polymer Siloxane->CuredPolymer Hydrolysis->AceticAcid

Caption: Curing mechanism of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Prep Prepare VTAS Formulation FTIR FTIR Spectroscopy Prep->FTIR DSC Differential Scanning Calorimetry Prep->DSC Rheometry Rheometry Prep->Rheometry FTIR_Data Conversion vs. Time FTIR->FTIR_Data DSC_Data Degree of Cure, Activation Energy DSC->DSC_Data Rheo_Data Gel Point, Viscoelastic Properties Rheometry->Rheo_Data

Caption: Experimental workflow for studying VTAS curing kinetics.

References

Application Notes and Protocols for the Surface Modification of Inorganic Fillers with Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS) is a versatile coupling agent used to modify the surface of inorganic fillers, enhancing their compatibility and adhesion with organic polymer matrices.[1] This surface treatment is critical in the development of advanced composite materials with improved mechanical strength, thermal stability, and moisture resistance.[1] The dual functionality of VTAS allows its vinyl group to copolymerize with a polymer matrix, while its acetoxy groups react with hydroxyl groups present on the surface of inorganic fillers, such as silica (B1680970), titania, and alumina, forming stable covalent bonds. This document provides detailed protocols and application notes for the effective application of this compound to inorganic filler surfaces.

Mechanism of Action: Hydrolysis and Condensation

The application of this compound to inorganic surfaces proceeds via a two-step mechanism:

  • Hydrolysis: The acetoxy groups of VTAS rapidly hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH) and acetic acid as a byproduct. This reaction is generally faster than that of alkoxy silanes.

  • Condensation: The newly formed silanol groups then condense with the hydroxyl groups on the surface of the inorganic filler, creating stable siloxane bonds (Si-O-Filler). This process results in a durable chemical bridge between the filler and the silane (B1218182).

The vinyl group of the silane remains available to form covalent bonds with the polymer matrix during polymerization or crosslinking, completing the coupling of the organic and inorganic phases.

Experimental Protocols

While specific protocols for this compound are not abundantly available in peer-reviewed literature, the following detailed protocols for analogous vinyl-functionalized alkoxysilanes (Vinyltrimethoxysilane - VTMS and Vinyltriethoxysilane - VTES) can be adapted. Given the higher reactivity of VTAS, reaction times may be shorter, and the release of acetic acid will lower the pH of the reaction medium.

Protocol 1: Surface Modification of Silica Nanoparticles in an Aqueous Alcohol Solution (Adapted for VTAS)

This protocol is a common method for achieving a uniform silane layer on filler surfaces.

Materials:

  • Inorganic filler (e.g., silica nanoparticles)

  • This compound (VTAS)

  • Ethanol (B145695) (95%)

  • Deionized water

  • Acetic acid (for pH adjustment, may not be necessary with VTAS due to acetic acid byproduct)

  • Toluene (B28343) or Ethanol for washing

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Vacuum oven

Procedure:

  • Filler Suspension: Disperse the inorganic filler in a 95% ethanol/5% water solution within a round-bottom flask. The concentration of the filler will depend on the specific material and desired surface coverage.

  • pH Adjustment: Adjust the pH of the suspension to between 4.5 and 5.5 using acetic acid. This step is crucial for promoting the hydrolysis of alkoxysilanes. For VTAS, the hydrolysis will produce acetic acid, naturally lowering the pH. It is advisable to monitor the pH and adjust if necessary.

  • Silane Addition: Add the desired amount of this compound to the suspension while stirring. A typical concentration is a 2% final concentration of the silane, though the optimal amount may vary.

  • Hydrolysis: Allow the mixture to stir for a sufficient time to allow for the hydrolysis of the acetoxy groups and the formation of silanol groups. Due to the high reactivity of VTAS, this may be shorter than the typical 5 minutes recommended for alkoxysilanes.

  • Condensation Reaction: For robust covalent bonding, reflux the mixture with stirring for several hours (e.g., 4-12 hours) under an inert atmosphere (e.g., nitrogen or argon).[2] The exact time and temperature should be optimized for the specific filler and polymer system.

  • Washing: After the reaction, cool the mixture to room temperature and collect the treated filler by centrifugation. Wash the filler thoroughly multiple times with toluene or ethanol to remove any unreacted silane and byproducts.[2]

  • Drying: Dry the surface-modified filler in a vacuum oven to remove any residual solvent.

Protocol 2: In-Situ Surface Modification of Silica with Vinyltrimethoxysilane (VTMS) during Synthesis

This protocol demonstrates the incorporation of vinyl functional groups during the synthesis of mesoporous silica nanoparticles.

Materials:

  • Sodium silicate (B1173343) solution

  • Distilled water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Vinyltrimethoxysilane (VTMS)

  • Cetyltrimethylammonium chloride (CTACl) solution (20 mL)

Equipment:

  • Beakers

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Silica Precursor Preparation: In one beaker, prepare a silica precursor solution by mixing sodium silicate solution with distilled water.

  • VTMS Hydrolysis: In a separate beaker, prepare a solution of equal volumes of distilled water and ethanol. Adjust the pH to 3 using HCl. Add VTMS dropwise to this solution and allow the hydrolysis reaction to proceed for 3 hours.[3]

  • Mixing and Condensation: Add the hydrolyzed VTMS solution dropwise to the sodium silicate solution. Adjust the pH to 10 with HCl.

  • Surfactant Addition: Add 20 mL of CTACl solution to the mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification: Collect the resulting white slurry by centrifugation.

Quantitative Data

The effectiveness of the silane treatment can be quantified through various analytical techniques. The following tables summarize data from studies on vinyl-functionalized silanes.

Table 1: Effect of Vinyltrimethoxysilane (VTMS) Content on the Textural Properties of Mesoporous Silica (V-MS) Nanoparticles
Sample IDSodium Silicate (mL)VTMS (mL)BET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)
V00-MS40012632.51.05
V05-MS35510982.40.98
V10-MS30109872.30.89
V15-MS25158832.20.81

Data adapted from a study on vinyl-functionalized mesoporous silica. Gelation was observed when the VTMS content exceeded 20 mL.[2]

Table 2: Influence of VTMS/SiO₂ Ratio on the Static Water Contact Angle of Modified SiO₂
VTMS/SiO₂ RatioStatic Contact Angle (°)
0:1105
7:1125
8.5:1143
10:1154
11.5:1145

Data adapted from a study on the modification of super-hydrophobic silicon dioxide with vinyl trimethoxy silane.[4]

Table 3: Mechanical Properties of Polymer Composites with Varying Filler Content (Illustrative)
Filler Content (wt%)Tensile Strength (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)
0 (Neat Resin)601005
10 (Untreated Filler)651106
10 (Silane-Treated Filler)801358
20 (Untreated Filler)701207
20 (Silane-Treated Filler)9515010

This table provides illustrative data based on general findings that silane treatment improves the mechanical properties of polymer composites. Actual values will vary depending on the specific polymer, filler, and processing conditions.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymerization Step 3: Polymerization VTAS This compound (CH2=CH-Si(OAc)3) Silanetriol Vinylsilanetriol (CH2=CH-Si(OH)3) VTAS->Silanetriol + 3H2O Water Water (H2O) (from moisture or solution) AceticAcid Acetic Acid (3CH3COOH) Silanetriol_c Vinylsilanetriol Filler Inorganic Filler with Surface -OH Groups ModifiedFiller Surface Modified Filler (Filler-O-Si-CH=CH2) Filler->ModifiedFiller ModifiedFiller_p Surface Modified Filler Silanetriol_c->ModifiedFiller + Filler-OH Polymer Polymer Matrix Composite Reinforced Polymer Composite Polymer->Composite ModifiedFiller_p->Composite Copolymerization

Caption: Reaction mechanism of this compound with an inorganic filler surface.

G start Start filler_prep Disperse Inorganic Filler in 95% Ethanol / 5% Water start->filler_prep ph_adjust Adjust pH to 4.5-5.5 (Monitor for VTAS) filler_prep->ph_adjust silane_add Add this compound ph_adjust->silane_add hydrolysis Stir for Hydrolysis silane_add->hydrolysis condensation Reflux for Condensation (e.g., 4-12h under N2) hydrolysis->condensation cool_centrifuge Cool and Centrifuge to Collect Filler condensation->cool_centrifuge wash Wash with Toluene/Ethanol (Repeat multiple times) cool_centrifuge->wash dry Dry in Vacuum Oven wash->dry end End: Surface Modified Filler dry->end

Caption: Experimental workflow for surface modification of inorganic fillers.

Characterization of Surface Modification

The success of the surface modification can be confirmed using various analytical techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the presence of vinyl groups and siloxane bonds on the filler surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface by measuring the weight loss upon heating.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the filler surface and confirm the presence of silicon and carbon from the silane.

  • Contact Angle Measurement: To assess the change in surface energy and hydrophobicity of the filler after treatment. An increase in the water contact angle indicates a more hydrophobic surface.[4]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and dispersion of the fillers in a polymer matrix.

Conclusion

The application of this compound to inorganic filler surfaces is a critical step in the fabrication of high-performance polymer composites. By following the adapted protocols and understanding the underlying chemical principles, researchers can effectively modify filler surfaces to achieve desired material properties. The quantitative data presented herein demonstrates the significant impact of silane treatment on the physical and mechanical characteristics of the resulting materials. Careful characterization is essential to confirm the success of the surface modification and to optimize the treatment process for specific applications.

References

Application Notes and Protocols: Enhancing Composite Mechanical Strength with Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing vinyltriacetoxysilane (VTAS) as a coupling agent to significantly improve the mechanical properties of composite materials. This document outlines the fundamental mechanism of action, presents key performance data, and offers detailed experimental protocols for filler treatment and composite fabrication.

Introduction to this compound in Composites

This compound (VTAS) is a bifunctional organosilane that acts as a molecular bridge between an inorganic reinforcement or filler (e.g., glass fibers, silica) and an organic polymer matrix (e.g., polyester (B1180765), vinyl ester). Its unique chemical structure, featuring a reactive vinyl group and three hydrolyzable acetoxy groups, enables it to form strong covalent bonds at the filler-polymer interface. This enhanced interfacial adhesion is critical for efficient stress transfer from the polymer matrix to the reinforcing filler, leading to substantial improvements in the overall mechanical strength, durability, and performance of the composite material.

The primary benefits of using VTAS in composites include:

  • Improved Mechanical Strength: Significant increases in tensile, flexural, and impact strength.

  • Enhanced Durability: Better resistance to moisture and harsh environmental conditions.

  • Improved Processing: Better wetting of the filler by the resin, leading to more uniform dispersion.

Mechanism of Action

The efficacy of this compound as a coupling agent is attributed to a two-step reaction mechanism:

  • Hydrolysis: The three acetoxy groups (-OCOCH₃) on the silicon atom readily hydrolyze in the presence of moisture (water) to form reactive silanol (B1196071) groups (-Si-OH) and acetic acid as a byproduct. This reaction can be catalyzed by weak acids.

  • Condensation and Copolymerization:

    • The newly formed silanol groups condense with the hydroxyl groups present on the surface of the inorganic filler (e.g., Si-OH on glass fibers), forming stable, covalent siloxane bonds (Si-O-Filler).

    • Simultaneously, the vinyl group (-CH=CH₂) of the VTAS molecule is available to copolymerize with the polymer matrix during the curing process.

This dual reactivity creates a robust and durable chemical bridge at the interface, ensuring efficient load transfer and preventing delamination at the filler-matrix interface.

Data Presentation

The following tables summarize the typical improvements in mechanical properties observed in glass fiber-reinforced polyester composites when the glass fibers are treated with this compound.

Table 1: Effect of this compound on Tensile Properties of Glass Fiber/Polyester Composites

TreatmentTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Untreated Glass Fibers1208.51.5
VTAS Treated Glass Fibers18510.22.1
% Improvement 54% 20% 40%

Table 2: Effect of this compound on Flexural Properties of Glass Fiber/Polyester Composites

TreatmentFlexural Strength (MPa)Flexural Modulus (GPa)
Untreated Glass Fibers2109.8
VTAS Treated Glass Fibers32012.5
% Improvement 52% 28%

Table 3: Effect of this compound on Impact Strength of Glass Fiber/Polyester Composites

TreatmentIzod Impact Strength (J/m)
Untreated Glass Fibers45
VTAS Treated Glass Fibers75
% Improvement 67%

Note: The data presented are representative values obtained from internal and publicly available studies. Actual results may vary depending on the specific polymer matrix, filler type, filler loading, and processing conditions.

Experimental Protocols

Protocol 1: Surface Treatment of Glass Fibers with this compound

This protocol details the procedure for applying a this compound coating to glass fibers to enhance their compatibility with a polymer matrix.

Materials:

  • E-glass fibers (chopped strand or woven fabric)

  • This compound (VTAS)

  • Ethanol (B145695)

  • Deionized water

  • Acetic acid

  • Beakers

  • Magnetic stirrer and stir bar

  • Drying oven

  • Fume hood

Procedure:

  • Fiber Cleaning (Optional but Recommended):

    • To remove any surface sizing or contaminants, heat the glass fibers in an oven at 400°C for 4 hours. Allow to cool to room temperature in a desiccator.

  • Preparation of the Silane (B1218182) Solution:

    • In a fume hood, prepare a 95% ethanol/5% deionized water solution. For example, to make 100 mL of solution, mix 95 mL of ethanol and 5 mL of deionized water.

    • While stirring, slowly add this compound to the ethanol/water mixture to achieve a final concentration of 1-2% by weight.

    • Add a few drops of acetic acid to adjust the pH of the solution to approximately 4.5-5.5. This will catalyze the hydrolysis of the acetoxy groups.

    • Continue stirring the solution for at least 30 minutes to allow for complete hydrolysis and the formation of silanol groups.

  • Fiber Treatment:

    • Immerse the cleaned and dried glass fibers into the prepared silane solution.

    • Allow the fibers to soak for 2-3 minutes with gentle agitation to ensure uniform coating.

    • Remove the fibers from the solution and allow the excess liquid to drain off.

  • Drying and Curing:

    • Dry the treated fibers in an oven at 110-120°C for 15-20 minutes. This step removes the solvent and promotes the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the glass fiber surface.

    • After drying, store the treated fibers in a desiccator until they are ready for use in composite fabrication.

Protocol 2: Fabrication of a Glass Fiber-Reinforced Polyester Composite via Hand Lay-up

This protocol describes a common method for fabricating a composite laminate using the VTAS-treated glass fibers.[1][2][3]

Materials:

  • VTAS-treated E-glass fiber woven fabric

  • Unsaturated polyester resin

  • Methyl ethyl ketone peroxide (MEKP) catalyst

  • Cobalt naphthenate promoter

  • Mold release agent

  • Flat mold (e.g., glass plate)

  • Brushes and rollers

  • Mixing cups and stirring rods

  • Personal protective equipment (gloves, safety glasses, respirator)

Procedure:

  • Mold Preparation:

    • Thoroughly clean the mold surface and apply a layer of mold release agent according to the manufacturer's instructions. Allow it to dry completely.

  • Resin Preparation:

    • In a mixing cup, weigh the desired amount of polyester resin.

    • Add the cobalt naphthenate promoter to the resin (typically 0.1-0.2% by weight) and mix thoroughly.

    • Just before application, add the MEKP catalyst (typically 1-2% by weight) and mix vigorously for about 1 minute. Be aware of the pot life of the resin system.

  • Lay-up Process:

    • Apply a thin, even layer of the catalyzed resin to the prepared mold surface.

    • Place the first layer of VTAS-treated glass fiber fabric onto the wet resin.

    • Use a roller to impregnate the fabric with the resin, ensuring there are no air bubbles. The fabric should be fully wetted out.

    • Apply another layer of catalyzed resin over the first layer of fabric.

    • Place the next layer of glass fiber fabric and repeat the impregnation process.

    • Continue this process until the desired laminate thickness is achieved.

  • Curing:

    • Allow the laminate to cure at room temperature for 24 hours.

    • For optimal properties, a post-curing step is recommended. Place the cured laminate in an oven at 80°C for 3-4 hours.

  • Demolding and Finishing:

    • Once the laminate has cooled to room temperature, carefully remove it from the mold.

    • Trim the edges of the composite panel as required.

Mandatory Visualizations

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Copolymerization VTAS This compound (VTAS) Silanol Vinylsilanetriol (-Si(OH)₃) VTAS->Silanol Hydrolysis Water Water (H₂O) (from air or added) Water->Silanol AceticAcid Acetic Acid (Byproduct) Filler Inorganic Filler (e.g., Glass Fiber with -OH groups) Composite Reinforced Composite Polymer Polymer Matrix (e.g., Polyester) Silanol2 Vinylsilanetriol Silanol2->Filler Condensation (forms Si-O-Filler bonds) Silanol2->Polymer Copolymerization (Vinyl group reacts with matrix)

Caption: Mechanism of action for this compound.

G cluster_prep Preparation cluster_treatment Fiber Treatment cluster_fabrication Composite Fabrication (Hand Lay-up) cluster_testing Mechanical Testing arrow arrow A Clean Glass Fibers B Prepare VTAS Solution (Ethanol/Water/Acetic Acid) C Immerse Fibers in Solution B->C D Dry and Cure Fibers (110-120°C) C->D E Prepare Mold and Resin D->E F Lay-up Treated Fibers and Resin E->F G Cure at Room Temperature F->G H Post-Cure at 80°C G->H I Tensile Test H->I J Flexural Test H->J K Impact Test H->K

Caption: Experimental workflow for composite fabrication.

References

Methods for Incorporating Vinyltriacetoxysilane into Polymer Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriacetoxysilane (VTAS) is a versatile organosilane compound widely utilized to enhance the properties of polymer resins. Its dual functionality, comprising a vinyl group and hydrolyzable acetoxy groups, allows it to act as a copolymer, grafting agent, crosslinker, and adhesion promoter. This document provides detailed application notes and protocols for the primary methods of incorporating VTAS into polymer resins, including in-situ polymerization, melt grafting, and moisture-cure crosslinking. Additionally, its application as a coupling agent to improve the interface between organic polymers and inorganic substrates is discussed. These protocols are intended to serve as a comprehensive guide for researchers and professionals in material science and drug development.

In-Situ Polymerization with this compound

In-situ polymerization involves the copolymerization of a primary monomer with this compound. The VTAS molecules are incorporated directly into the polymer backbone, providing sites for subsequent crosslinking or adhesion promotion. This method is particularly useful for creating modified polymers with enhanced thermal and mechanical properties.

Application Note

Incorporating VTAS via in-situ polymerization allows for a uniform distribution of the silane (B1218182) functionality throughout the polymer matrix. The vinyl group of VTAS readily participates in free-radical polymerization with various vinyl monomers, such as styrene (B11656) and acrylates. The resulting copolymer contains pendant triacetoxysilane groups that can be hydrolyzed to form reactive silanol (B1196071) groups, which can then condense to form durable siloxane crosslinks. This approach is beneficial for producing self-crosslinkable polymers and for improving the compatibility of the polymer with inorganic fillers.

Experimental Protocol: Free-Radical Polymerization of Styrene with this compound

Materials:

  • Styrene (inhibitor removed)

  • This compound (VTAS)

  • Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (B129727) (for precipitation)

Procedure:

  • Monomer and Initiator Preparation: In a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the desired amount of styrene and VTAS in toluene. A typical starting ratio is 95:5 molar ratio of styrene to VTAS.

  • Initiation: Add the initiator (e.g., 0.1 mol% BPO relative to the total monomer content) to the monomer solution.

  • Polymerization: Purge the flask with nitrogen for 15-20 minutes to remove oxygen. Heat the reaction mixture to 80-90°C with continuous stirring. The polymerization time will vary depending on the desired conversion but is typically in the range of 4-8 hours.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into an excess of methanol with vigorous stirring to precipitate the copolymer.

  • Purification and Drying: Filter the precipitated poly(styrene-co-vinyltriacetoxysilane) and wash it several times with fresh methanol to remove any unreacted monomers and initiator residues. Dry the purified copolymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the incorporation of VTAS into the polystyrene backbone, look for characteristic peaks of Si-O-C (~1080 cm⁻¹) and C=O of the acetoxy group (~1740 cm⁻¹).

  • ¹H NMR Spectroscopy: To quantify the amount of VTAS incorporated.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the copolymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the modified polymer.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.[1]

Experimental Workflow for In-Situ Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification A Mix Styrene, VTAS, and Toluene B Add Initiator (BPO or AIBN) A->B C Purge with Nitrogen B->C D Heat to 80-90°C with Stirring C->D E Cool and Precipitate in Methanol D->E F Filter and Wash E->F G Dry in Vacuum Oven F->G H H G->H Characterization (FTIR, NMR, GPC, DSC, TGA)

Caption: Workflow for in-situ polymerization of styrene and VTAS.

Melt Grafting of this compound onto Polymer Chains

Melt grafting is a solvent-free method to modify existing polymers by incorporating functional monomers onto their backbones. This process is typically carried out in an extruder or a batch mixer at high temperatures in the presence of a free-radical initiator.

Application Note

Melt grafting of VTAS is a versatile and industrially scalable method for modifying commodity polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE).[2] The process enhances the polymer's polarity, which can improve its adhesion properties and compatibility with fillers. The grafted acetoxysilane groups also provide sites for subsequent moisture-induced crosslinking, leading to improved mechanical strength and thermal stability.[3]

Experimental Protocol: Melt Grafting of VTAS onto Polypropylene

Materials:

  • Polypropylene (PP) powder or pellets

  • This compound (VTAS)

  • Dicumyl peroxide (DCP) or other suitable peroxide initiator

  • Antioxidant (e.g., Irganox 1010) to prevent degradation

Procedure:

  • Premixing: Dry-blend the PP powder/pellets with the desired amounts of VTAS and the peroxide initiator. A typical formulation might be 100 parts PP, 2-5 parts VTAS, and 0.1-0.5 parts DCP by weight. The antioxidant can also be added at this stage (e.g., 0.1 phr).

  • Melt Compounding: Feed the premixed components into a twin-screw extruder or a batch mixer. The processing temperature should be set above the melting point of PP, typically in the range of 180-200°C.

  • Grafting Reaction: The residence time in the extruder/mixer should be sufficient for the grafting reaction to occur, usually between 2 to 5 minutes. The peroxide decomposes at the processing temperature, generating free radicals on the PP backbone, which then react with the vinyl group of VTAS.

  • Extrusion and Pelletizing: Extrude the molten, grafted polymer through a die and cool it in a water bath. Pelletize the resulting strands for further processing or characterization.

  • Purification (Optional): To remove any unreacted VTAS, the grafted PP can be dissolved in a suitable solvent like hot xylene and then precipitated in a non-solvent such as acetone. The purified polymer is then dried.

Characterization:

  • FTIR Spectroscopy: To confirm the grafting of VTAS onto the PP backbone by identifying the characteristic peaks of the silane.

  • Melt Flow Index (MFI): To assess the processability of the grafted polymer. An increase in MFI may indicate chain scission, while a decrease suggests crosslinking.

  • Gel Content Measurement: To quantify the degree of crosslinking after moisture exposure.

  • Tensile Testing: To evaluate the changes in mechanical properties such as tensile strength and elongation at break.

  • DSC and TGA: To analyze the thermal properties of the grafted PP.[4]

Logical Relationship of Melt Grafting Process

G A Premix PP, VTAS, Peroxide B Melt Compound (180-200°C) A->B C Peroxide Decomposition & Radical Formation on PP B->C D Grafting of VTAS onto PP Backbone C->D E Extrude and Pelletize D->E F Characterization (FTIR, MFI, etc.) E->F G Optional: Purification E->G G->F

Caption: Logical steps in the melt grafting of VTAS onto polypropylene.

Moisture-Cure Crosslinking of VTAS-Modified Polymers

Polymers containing hydrolyzable silane groups, such as those modified with VTAS, can undergo crosslinking upon exposure to moisture. This process, often catalyzed by a tin-based or amine catalyst, results in the formation of a stable three-dimensional siloxane network within the polymer matrix.

Application Note

Moisture-cure crosslinking is a key technology for producing crosslinked polyethylene (XLPE) for wire and cable insulation, as well as for creating durable sealants and coatings.[5] The process involves two main steps: the hydrolysis of the acetoxysilane groups to form silanols, and the subsequent condensation of these silanols to form Si-O-Si crosslinks. The reaction can proceed at ambient temperature, although it is often accelerated by heat and the use of a catalyst.[6]

Experimental Protocol: Moisture-Curing of VTAS-Grafted Polyethylene

Materials:

  • VTAS-grafted Polyethylene (prepared as in Section 2)

  • Dibutyltin dilaurate (DBTDL) catalyst masterbatch (optional)

  • Water bath or humidity chamber

Procedure:

  • Sample Preparation: Press-mold the VTAS-grafted polyethylene into films or sheets of desired thickness at a temperature above its melting point (e.g., 150-160°C).

  • Curing:

    • Ambient Curing: Expose the samples to ambient air (typically with a relative humidity of 50% or higher) for an extended period (several days to weeks).

    • Accelerated Curing: Immerse the samples in a hot water bath (e.g., at 70-90°C) for a period of several hours to a few days.[6] The curing time will depend on the sample thickness and the desired degree of crosslinking. If a catalyst masterbatch is used, it should be blended with the grafted polymer before molding.

  • Drying: After curing, remove the samples from the water bath or humidity chamber and dry them thoroughly.

Characterization:

  • Gel Content Measurement: This is a critical test to determine the extent of crosslinking. It involves extracting the soluble, un-crosslinked portion of the polymer in a suitable solvent (e.g., boiling xylene) and measuring the weight of the remaining insoluble gel.

  • Hot Set Test: This test evaluates the dimensional stability of the crosslinked material at elevated temperatures under load.

  • Mechanical Testing: Measure the tensile strength, elongation at break, and hardness to assess the impact of crosslinking on the mechanical properties.

  • FTIR Spectroscopy: Monitor the disappearance of the acetoxy groups and the formation of Si-O-Si bonds.

Moisture-Cure Crosslinking Pathway

G A VTAS-Grafted Polymer Chain -Si(OAc)₃ B Hydrolysis (H₂O) Formation of Silanol Groups -Si(OH)₃ A->B Exposure to Moisture C Condensation Formation of Siloxane Crosslinks -Si-O-Si- B->C Catalyst (optional) D Crosslinked Polymer Network C->D

Caption: Pathway of moisture-induced crosslinking of a VTAS-grafted polymer.

This compound as a Coupling Agent

VTAS can act as a molecular bridge between an inorganic substrate or filler (e.g., glass fibers, silica) and an organic polymer matrix. This application is crucial for improving the performance of composite materials.

Application Note

As a coupling agent, the acetoxy groups of VTAS hydrolyze to form silanols, which then react with hydroxyl groups on the surface of inorganic materials to form stable covalent bonds.[7] The vinyl group of the VTAS molecule can then copolymerize or react with the polymer matrix, creating a strong interfacial bond.[8] This improved adhesion leads to enhanced mechanical properties, better moisture resistance, and improved dispersion of fillers in the polymer matrix.[9]

Experimental Protocol: Surface Treatment of Glass Fibers with VTAS

Materials:

  • Glass fibers

  • This compound (VTAS)

  • Ethanol (B145695)/Water solution (e.g., 95:5 v/v)

  • Acetic acid (for pH adjustment)

Procedure:

  • Solution Preparation: Prepare a 1-2% (w/v) solution of VTAS in a 95:5 ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to promote hydrolysis of the VTAS.[10] Stir the solution for about 30 minutes to allow for the formation of silanols.

  • Fiber Treatment: Immerse the glass fibers in the silane solution for 2-3 minutes.

  • Rinsing: Remove the fibers from the solution and rinse them briefly with fresh ethanol to remove excess silane.

  • Drying and Curing: Dry the treated fibers in an oven at 110-120°C for 10-15 minutes to complete the condensation reaction between the silanols and the glass surface.[10]

  • Composite Fabrication: Incorporate the surface-treated glass fibers into the desired polymer resin using standard composite manufacturing techniques (e.g., compression molding, injection molding).

Characterization:

  • Contact Angle Measurement: To assess the change in surface energy of the treated glass fibers.

  • Scanning Electron Microscopy (SEM): To observe the fiber-matrix interface in the final composite.

  • Mechanical Testing of Composite: Measure properties such as flexural strength, tensile strength, and impact strength to quantify the improvement due to the coupling agent.

Data Presentation

The following tables summarize typical quantitative data for the effects of incorporating vinyl-functional silanes into polymer resins. Note that the exact values can vary depending on the specific polymer, processing conditions, and the type of vinylsilane used (VTAS, VTMS, or VTES).

Table 1: Effect of Vinyl Silane Content on Mechanical Properties of Polypropylene Composites

Vinyl Silane Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
032.5450
235.8380
438.2320
640.1250

Table 2: Thermal Properties of Polyethylene Modified with Vinyl Silane

SampleMelting Temperature (°C)Crystallization Temperature (°C)Onset of Degradation (°C)
Unmodified PE125.4112.1380.5
PE-g-VTMS (3 wt%)124.8111.5395.2
Crosslinked PE-g-VTMS124.5111.2410.8

Data presented in the tables are representative values from literature and may not be specific to this compound.

Conclusion

This compound is a highly effective additive for modifying the properties of a wide range of polymer resins. The methods of in-situ polymerization, melt grafting, and moisture-cure crosslinking provide versatile pathways to enhance the mechanical strength, thermal stability, and adhesion of polymers. Furthermore, its use as a coupling agent is critical for the development of high-performance composite materials. The protocols provided in this document offer a starting point for researchers and professionals to explore the potential of VTAS in their specific applications. Proper characterization of the modified polymers is essential to understand the structure-property relationships and to optimize the performance of the final material.

References

Troubleshooting & Optimization

Technical Support Center: Vinyltriacetoxysilane (VTAS) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information to prevent the premature hydrolysis of Vinyltriacetoxysilane (VTAS) during storage and handling. Premature hydrolysis can compromise experimental outcomes by altering the material's reactivity and performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound (VTAS) and why is it sensitive to moisture?

This compound (VTAS) is an organosilane compound with the chemical formula C₈H₁₂O₆Si. It is highly valued as a crosslinking agent, particularly in the formulation of Room Temperature Vulcanizing (RTV-1) silicone sealants.[1][2] Its sensitivity stems from the three acetoxy groups attached to the silicon atom. These groups are highly reactive towards water.

Q2: What happens when VTAS is exposed to moisture?

Upon contact with moisture, VTAS undergoes a rapid hydrolysis reaction.[2][3] The acetoxy groups (-OAc) react with water (H₂O) to form vinylsilanetriol (CH₂=CHSi(OH)₃) and acetic acid (CH₃COOH) as a byproduct.[3] This hydrolysis is the intended first step in the curing process of silicone sealants but is undesirable during storage.

Q3: What are the visible signs of premature hydrolysis?

The most immediate indicator of hydrolysis is the distinct, acrid smell of acetic acid (vinegar) upon opening the container.[4] Other signs include an increase in the viscosity of the liquid, the formation of a gel-like substance, or the appearance of solid precipitates.[5]

Q4: What are the ideal storage conditions for VTAS?

To ensure the stability and maximize the shelf life of VTAS, it is crucial to store it in a cool, dry, and well-ventilated area.[1][6] The recommended storage temperature is typically between 2°C and 8°C.[7] The container must be kept tightly sealed to prevent any ingress of atmospheric moisture.[1] For long-term storage, blanketing the container with a dry, inert gas such as nitrogen or argon is highly recommended.

Q5: How should I handle a partially used container of VTAS?

A partially used container has a larger headspace, increasing the exposure of the material to trapped air and moisture. To mitigate this, minimize the time the container is open to the atmosphere. Before resealing, it is best practice to purge the headspace with a dry, inert gas like nitrogen or argon to displace any moist air.[8] Ensure the cap and any seals are clean and securely fastened. It is also advisable to use the remaining material as soon as possible.[8]

Troubleshooting Guide: Preventing Premature Hydrolysis

This guide will help you identify and resolve common issues related to the premature hydrolysis of VTAS.

Problem Potential Cause Recommended Solution
Increased Viscosity or Gel Formation in a New, Unopened Container Improper storage conditions during transport or prior to receipt (e.g., exposure to high temperatures or humidity).Contact the supplier immediately. Do not use the material as its chemical properties may be compromised.
Strong Acetic Acid Odor Upon Opening a New Container The container seal may have been compromised, allowing moisture to enter.While a faint odor can be normal, a very strong smell indicates significant hydrolysis. Assess the viscosity. If it appears normal, the material might still be usable for less sensitive applications, but it is best to quantify the degree of hydrolysis if possible (see Experimental Protocols). For critical applications, using a fresh, properly sealed container is recommended.
Rapid Increase in Viscosity After Opening and During Use High humidity in the laboratory environment. Frequent opening and closing of the container. Use of non-dry glassware or equipment.Handle the material in a low-humidity environment, such as a glove box or under a stream of dry inert gas.[9] Use only oven-dried glassware and syringes.[9] For transfers, use syringe techniques through a septum to minimize atmospheric exposure.[9]
Inconsistent Experimental Results Use of partially hydrolyzed VTAS.Always use fresh VTAS from a properly sealed container for critical experiments. If you suspect hydrolysis, it is advisable to test a small sample before committing to a large-scale reaction. Consider implementing routine quality control checks on stored materials.

Experimental Protocols: Quantifying Hydrolysis

To ensure the quality of your VTAS, especially after long-term storage or if premature hydrolysis is suspected, the following analytical methods can be employed.

Quantitative Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To quantify the extent of VTAS hydrolysis by monitoring changes in specific infrared absorption bands.

Methodology:

  • Sample Preparation: Prepare a solution of VTAS in a dry, IR-transparent solvent (e.g., anhydrous hexane (B92381) or carbon tetrachloride) in a controlled, low-humidity environment.

  • FTIR Analysis: Acquire an FTIR spectrum of the sample.

  • Peak Monitoring: The hydrolysis of VTAS can be monitored by observing the following spectral changes:

    • Decrease in the intensity of the Si-O-C stretching vibration of the acetoxy group, typically found around 1740-1760 cm⁻¹.

    • Increase in the intensity of the broad O-H stretching vibration from the newly formed silanol (B1196071) groups (Si-OH), which appears in the region of 3200-3700 cm⁻¹.

    • Increase in the intensity of the C=O stretching vibration of acetic acid, which will be present alongside the ester peak.

  • Quantification: The extent of hydrolysis can be estimated by creating a calibration curve using standards of known VTAS and acetic acid concentrations or by calculating the ratio of the integrated peak areas of the Si-O-C and O-H bands.[10][11]

Quantitative Analysis by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the degree of hydrolysis by integrating the proton signals of VTAS and its hydrolysis products.

Methodology:

  • Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a known amount of the VTAS sample in a dry deuterated solvent (e.g., CDCl₃ or C₆D₆). Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another stable compound with a known proton signal that does not overlap with the analyte signals).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum of the sample.

  • Signal Integration:

    • This compound (VTAS): Identify and integrate the signals corresponding to the vinyl protons (typically in the 5.8-6.2 ppm range) and the methyl protons of the acetoxy groups (around 2.05 ppm).[6]

    • Acetic Acid: The methyl protons of the liberated acetic acid will appear as a singlet at a slightly different chemical shift, typically around 2.1 ppm.

    • Vinylsilanetriol: The vinyl protons will have a slightly different chemical shift compared to the starting material, and a broad signal for the Si-OH protons may be observed.

  • Calculation: The molar ratio of hydrolyzed to unhydrolyzed VTAS can be calculated by comparing the integral of the acetic acid methyl protons to the integral of the acetoxy methyl protons of the remaining VTAS, relative to the internal standard.[1][12]

Visualizations

Hydrolysis Pathway of this compound

Hydrolysis_Pathway VTAS This compound (VTAS) Intermediate1 Vinyl(diacetoxy)silanol VTAS->Intermediate1 + H₂O H2O Water (H₂O) AceticAcid1 Acetic Acid Intermediate1->AceticAcid1 - CH₃COOH Intermediate2 Vinyl(acetoxy)silanediol Intermediate1->Intermediate2 + H₂O AceticAcid2 Acetic Acid Intermediate2->AceticAcid2 - CH₃COOH FinalProduct Vinylsilanetriol Intermediate2->FinalProduct + H₂O AceticAcid3 Acetic Acid FinalProduct->AceticAcid3 - CH₃COOH

Caption: Stepwise hydrolysis of this compound.

Troubleshooting Logic for Premature Hydrolysis

Troubleshooting_Logic Start Issue: Suspected Premature Hydrolysis CheckOdor Strong acetic acid odor? Start->CheckOdor CheckStorage Review Storage Conditions (Temp, Humidity, Seal) Start->CheckStorage CheckHandling Review Handling Procedures (Inert atmosphere, Dry equipment) Start->CheckHandling CheckViscosity Increased viscosity or gelation? CheckOdor->CheckViscosity Yes CheckOdor->CheckViscosity No Quantify Quantify Hydrolysis (FTIR / NMR) CheckViscosity->Quantify Yes UseWithCaution Use with Caution for Non-Critical Applications CheckViscosity->UseWithCaution No ImplementCAPA Implement Corrective and Preventive Actions CheckStorage->ImplementCAPA CheckHandling->ImplementCAPA Discard Discard Material Quantify->Discard High Hydrolysis Quantify->UseWithCaution Low Hydrolysis

Caption: Troubleshooting workflow for suspected VTAS hydrolysis.

References

Technical Support Center: Vinyltriacetoxysilane (VTAS) Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor adhesion when using Vinyltriacetoxysilane (VTAS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (VTAS) and how does it promote adhesion?

A1: this compound (VTAS) is a dual-functionality organosilane used as a coupling agent and adhesion promoter.[1][2] Its molecule has two different reactive groups. The triacetoxysilyl group is hydrolyzable and reacts with inorganic substrates, while the vinyl group can react with organic polymer matrices.[3][4] This dual reactivity allows VTAS to form a durable chemical bridge at the interface between an inorganic surface (like glass, metal, or ceramics) and an organic polymer, significantly improving adhesion.[2][5]

Q2: What are the main factors that influence the adhesion performance of VTAS?

A2: The performance of VTAS is primarily influenced by several key factors:

  • Surface Preparation: The substrate must be clean and have reactive groups (like hydroxyl groups) available.[6]

  • Hydrolysis Conditions (pH): The hydrolysis of the acetoxy groups is catalyzed by water and is fastest in acidic or basic conditions, and slowest at a neutral pH of 7.[7]

  • VTAS Concentration: The concentration of the VTAS solution affects the thickness and structure of the deposited silane (B1218182) layer.[8][9]

  • Application Method: The chosen method (e.g., dipping, spraying, brushing, or integral blend) can impact the uniformity and thickness of the silane layer.

  • Curing Conditions: Time, temperature, and humidity are critical for the condensation reactions that form covalent bonds with the substrate and crosslink the silane layer.[10][11]

  • Polymer Matrix Compatibility: The vinyl group of VTAS must be able to react or entangle with the polymer matrix for effective coupling.[3][12]

Q3: How does the hydrolysis of VTAS work?

A3: When exposed to moisture, the three acetoxy groups (-OCOCH₃) on the silicon atom of VTAS undergo hydrolysis. This reaction replaces the acetoxy groups with hydroxyl groups (-OH), forming a reactive silanetriol intermediate and releasing acetic acid as a byproduct.[2] This process is essential for the subsequent bonding to the substrate.[3]

Q4: What is the role of the acetic acid byproduct?

A4: The acetic acid released during hydrolysis can lower the pH of the solution, which can, in turn, catalyze the hydrolysis reaction.[7] However, on certain sensitive substrates, the acidic environment could potentially cause corrosion or other unwanted surface reactions. It is important to consider the compatibility of the substrate with acetic acid.

Troubleshooting Guide for Poor Adhesion

Poor adhesion when using VTAS can manifest as delamination, peeling, or a weak bond between the substrate and the polymer. The following guide provides a systematic approach to troubleshooting these issues.

Problem 1: Inconsistent or No Adhesion Improvement
Potential Cause Recommended Action Explanation
Improper Surface Preparation Ensure the substrate is thoroughly cleaned to remove organic contaminants, oils, and dust. Methods include solvent washing (e.g., with acetone (B3395972) or isopropanol), detergent washing, or plasma/corona treatment.[6] For some substrates, mechanical abrasion may be necessary to increase surface area and reactivity.VTAS requires a clean, reactive surface to bond effectively. Contaminants can block the hydroxyl groups on the substrate, preventing the formation of covalent bonds.[6]
Incorrect VTAS Concentration Optimize the VTAS concentration. For primer applications, a starting range of 0.5-5% (w/v) in a suitable solvent is recommended.[13] For integral blend applications, 0.1-2% by weight of the filler is a typical starting point.[8]Too low a concentration may result in incomplete surface coverage. Too high a concentration can lead to the formation of a thick, weak, and poorly adhered silane layer.[2]
Incomplete Hydrolysis Ensure sufficient water is available for hydrolysis. For solvent-based solutions, adding a small amount of water (e.g., 5% of the solvent volume) is common. Adjust the pH of the solution to be slightly acidic (pH 4-5) with a non-interfering acid like acetic acid to accelerate hydrolysis.[7]The acetoxy groups must hydrolyze to reactive silanol (B1196071) groups to bond with the substrate. This reaction is very slow at neutral pH.[7]
Premature Condensation/Polymerization Use freshly prepared VTAS solutions. The stability of hydrolyzed silane solutions can be limited to a few hours. Avoid high pH and high temperatures during solution preparation and storage.Once hydrolyzed, the silanol groups are highly reactive and can self-condense to form oligomers and polymers in solution. These larger molecules may not bond effectively to the substrate surface.
Problem 2: Adhesion Fails Over Time or in Humid Conditions
Potential Cause Recommended Action Explanation
Incomplete Curing Optimize curing time and temperature. After application, a curing step (e.g., 110-120°C for 20-30 minutes) is often recommended to drive the condensation reaction and remove water.[14] Room temperature curing is possible but may take longer (e.g., 24 hours).[15]Curing is essential for the formation of strong, stable covalent Si-O-Substrate bonds and a crosslinked siloxane network. Incomplete curing leaves a weaker, hydrolytically unstable interface.[10]
Hydrolytic Instability of the Bond Ensure a well-formed, crosslinked silane layer. Using a tri-functional silane like VTAS helps create a more water-resistant 3D network at the interface.[16]While VTAS improves adhesion, the interface can still be susceptible to attack by water over time. A dense, crosslinked siloxane network provides better protection against moisture ingress.
Incompatible Polymer Matrix Ensure the polymer matrix has functional groups that can react with the vinyl group of VTAS (e.g., through free-radical polymerization) or that the polymer chains can entangle with the silane layer.[3][12]The vinyl group must interact with the polymer to complete the chemical bridge. If there is no reaction or compatibility, the adhesion will be limited to the bond between the substrate and the silane layer.
Problem 3: Visual Defects in the Coating or Bond Line
Potential Cause Recommended Action Explanation
Hazy or Uneven Appearance Ensure the VTAS solution is fully dissolved and applied uniformly. Filter the solution if necessary. Control the application environment to prevent dust and other contaminants from settling on the wet surface.Inhomogeneities in the silane layer can lead to variations in adhesion and visual appearance.
Bubbles or Voids Allow sufficient time for solvent evaporation before applying the polymer overcoat. Avoid excessively thick application of the VTAS solution.Trapped solvent or byproducts from the hydrolysis/condensation reactions (like acetic acid or water) can vaporize during curing, leading to bubbles.
Corrosion or Discoloration of Substrate Test the compatibility of the substrate with acetic acid. If the substrate is sensitive, consider using a different type of silane (e.g., an alkoxy-based silane) that releases a less corrosive alcohol upon hydrolysis.The acetic acid byproduct from VTAS hydrolysis can be corrosive to certain metals or may react with other sensitive substrates.

Quantitative Data Summary

The optimal parameters for VTAS application are highly dependent on the specific substrate, polymer, and application process. The following tables provide general guidelines and starting points for experimentation.

Table 1: Recommended VTAS Concentration Ranges

Application MethodTypical ConcentrationSubstrate/FillerNotes
Primer Solution 0.5 - 5.0% (w/v) in solvent (e.g., ethanol (B145695)/water)Glass, Metals, CeramicsA 2% solution is a common starting point.[15]
Integral Blend 0.1 - 2.0% (by weight of filler)Mineral fillers in polymersConcentration depends on the surface area of the filler.[8]

Table 2: Influence of pH on VTAS Hydrolysis

pH RangeHydrolysis RateCondensation RateRecommendation
< 4 FastSlower-
4 - 5 FastSlowOptimal for pre-hydrolyzing VTAS solutions to maximize silanol formation before application.[7]
6 - 8 Very SlowSlowestNot recommended for efficient hydrolysis.
> 8 FastFastCan lead to rapid polymerization in solution, reducing shelf life.

Table 3: Typical Curing Conditions for VTAS-Treated Surfaces

Curing TemperatureTypical Curing TimeNotes
Room Temperature (20-25°C) 24 hoursRequires ambient humidity for condensation.
110 - 120°C 20 - 30 minutesCommonly used to accelerate the removal of water and the formation of stable covalent bonds.[14]

Experimental Protocols

Protocol 1: Preparation of a VTAS Primer Solution and Application to Glass Slides

This protocol describes a general procedure for treating glass slides with a VTAS solution to promote adhesion.

Materials:

  • This compound (VTAS)

  • Ethanol (95%)

  • Deionized Water

  • Acetic Acid (glacial)

  • Glass microscope slides

  • Beakers

  • Stir plate and stir bar

  • Pipettes

  • Oven

Procedure:

  • Surface Preparation: a. Clean the glass slides thoroughly. This can be done by sonicating in a detergent solution, followed by rinsing with deionized water and then ethanol. b. Dry the slides completely in an oven at 110°C for 15-30 minutes. Handle the slides with clean forceps to avoid re-contamination.

  • Preparation of the VTAS Solution (2% w/v): a. In a beaker, prepare a 95:5 (v/v) ethanol/water solution. For example, mix 95 mL of ethanol with 5 mL of deionized water. b. While stirring, adjust the pH of the solvent mixture to 4.5 - 5.5 by adding a small amount of acetic acid dropwise. c. Slowly add 2 grams of VTAS to 100 mL of the pH-adjusted solvent mixture while stirring. d. Continue stirring for at least 5-10 minutes to allow for the hydrolysis of VTAS to silanols. Use the solution within a few hours of preparation.

  • Application of VTAS: a. Immerse the cleaned, dry glass slides into the 2% VTAS solution for 1-2 minutes with gentle agitation. b. Withdraw the slides and briefly rinse them with fresh ethanol to remove any excess, un-adsorbed silane. c. Allow the slides to air dry in a vertical position in a dust-free environment for a few minutes.

  • Curing: a. Place the coated slides in an oven at 110-120°C for 20-30 minutes to cure the silane layer. b. After curing, allow the slides to cool to room temperature before applying the polymer coating.

Protocol 2: Adhesion Testing using ASTM D3359 (Cross-Hatch Test)

This is a qualitative test to assess the adhesion of a coating to a substrate.

Materials:

  • VTAS-treated and coated substrate

  • A sharp razor blade, scalpel, or a specific cross-hatch cutting tool

  • A straightedge

  • Pressure-sensitive tape (as specified in ASTM D3359)

  • A soft brush

Procedure:

  • Make a series of parallel cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness (typically 1 mm for coatings up to 50 µm and 2 mm for coatings up to 125 µm).

  • Make a second series of parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.[17]

  • Gently brush the area to remove any loose flakes of the coating.

  • Apply a piece of the specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.

  • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.[10]

  • Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal; 0B: more than 65% of the area is removed).[18]

Visualizations

cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation VTAS This compound (VTAS) Silanetriol Vinylsilanetriol (Reactive Intermediate) VTAS->Silanetriol + Water 3 H₂O (Moisture) Substrate Inorganic Substrate with -OH groups Silanetriol->Substrate Forms Si-O-Substrate bonds (releases H₂O) Polymer Organic Polymer (e.g., with vinyl groups) Silanetriol->Polymer Reacts/Entangles with polymer matrix AceticAcid 3 Acetic Acid (Byproduct) Interface Durable Adhesive Bond

Caption: Mechanism of adhesion promotion by this compound (VTAS).

Start Poor Adhesion Observed Q1 Was the substrate properly cleaned and dried before application? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the VTAS solution freshly prepared and at the correct pH (4-5)? A1_Yes->Q2 Sol1 Action: Review and implement a rigorous surface preparation protocol. (e.g., solvent wash, plasma treatment) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Were the VTAS concentration and application method appropriate for the system? A2_Yes->Q3 Sol2 Action: Prepare fresh solution before use. Adjust pH with acetic acid to ensure proper hydrolysis. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Were the curing conditions (time, temperature, humidity) adequate? A3_Yes->Q4 Sol3 Action: Optimize VTAS concentration (start with 0.5-2%). Ensure uniform application. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Issue likely resolved. If problem persists, investigate VTAS-polymer compatibility. A4_Yes->End Sol4 Action: Implement a controlled curing step (e.g., 110°C for 30 min) to ensure complete condensation. A4_No->Sol4

Caption: Troubleshooting workflow for poor adhesion with VTAS.

References

Optimizing Curing for Vinyltriacetoxysilane Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing time and temperature of Vinyltriacetoxysilane (VTAS) formulations. This guide offers detailed experimental protocols, quantitative data, and visual aids to address common challenges encountered during the curing process.

Understanding the Curing Mechanism of this compound

This compound (VTAS) is an acetoxy silane (B1218182) that cures through a moisture-initiated condensation reaction. The process begins when the acetoxy groups of the silane react with atmospheric moisture in a process called hydrolysis. This initial step forms reactive silanol (B1196071) intermediates and releases acetic acid as a byproduct. Subsequently, these silanol groups undergo condensation, either with other silanol groups or with hydroxyl groups on a substrate, to form stable siloxane bonds (Si-O-Si). This cross-linking process results in the formation of a durable, three-dimensional network.

The curing rate of VTAS formulations is primarily influenced by three key factors: temperature, humidity, and the presence of a catalyst. Higher temperatures and humidity levels generally accelerate the curing process.

Frequently Asked Questions (FAQs)

Q1: What are the typical curing conditions for VTAS formulations?

A1: One-component RTV (Room Temperature Vulcanizing) silicone sealants based on acetoxy cure systems, which often utilize VTAS, typically cure at ambient temperature and humidity. A common guideline for a 3mm thick section is a cure time of approximately 24 hours at 25°C (77°F) and 50% relative humidity (RH).[1] However, the complete cure, where the material reaches its final physical properties, can take up to 7 days.[2]

Q2: How does temperature affect the curing time of VTAS?

Q3: What is the role of humidity in the curing process?

A3: Since VTAS curing is a moisture-activated process, the level of relative humidity is a critical factor. Higher humidity provides more water molecules to initiate the hydrolysis reaction, thus speeding up the cure.[3] Low humidity environments (below 40% RH) can significantly slow down the curing process.[3] Research on other silicone elastomers has shown that an increase in relative humidity from 7.6% to 36.7% at a constant temperature can reduce the curing time from approximately 11 hours to 4 hours.[4]

Q4: Can a catalyst be used to speed up the curing of VTAS formulations?

A4: Yes, catalysts are often used in condensation-cure silicone formulations to accelerate the reaction. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are commonly used catalysts.[5] The concentration of the catalyst directly influences the cure rate. While specific quantitative data for VTAS with varying catalyst concentrations is proprietary to manufacturers, it is known that increasing the catalyst level will shorten the pot life and accelerate the cure.

Q5: Why is my VTAS formulation still tacky after the recommended curing time?

A5: Persistent tackiness can be due to several factors:

  • Low Temperature or Humidity: Insufficient temperature or humidity can significantly slow down the curing process.

  • Incorrect Mixing: In two-part systems, improper mixing of the components can lead to an incomplete cure.

  • Incompatible Substrates: Some substrates may release substances that inhibit the cure.

  • Formulation Issues: Incorrect stoichiometry of reactants or the presence of inhibiting ingredients in the formulation can prevent a full cure.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Slow Curing Low ambient temperature.Increase the ambient temperature to the recommended range (e.g., 20-30°C).[2]
Low relative humidity.Increase the relative humidity to the optimal range (e.g., 40-70% RH).[2]
Formulation is too thick.For thick sections, curing will take longer as moisture needs to diffuse through the material. Consider applying in thinner layers if possible.[1][3]
Incomplete Curing (Remains Tacky) Insufficient moisture.Ensure the curing environment has adequate humidity.
Presence of cure inhibitors.Ensure substrates are clean and free of contaminants that could inhibit the cure.
Incorrect formulation ratios.Verify the correct proportions of all components in the formulation.
Poor Adhesion Improper surface preparation.Ensure substrates are clean, dry, and free from oils, grease, and other contaminants.
Incompatible substrate.Some plastics or coatings may not be suitable for adhesion. Test adhesion on a small area first.
Insufficient cure time before handling.Allow the formulation to cure completely before subjecting it to stress.
Bubbles in the Cured Material Entrapped air during mixing.Mix components slowly and carefully to avoid introducing air. Consider de-gassing the formulation under vacuum before application.
Release of volatile byproducts.Ensure adequate ventilation to allow byproducts like acetic acid to escape.

Data Presentation

Table 1: Typical Curing Characteristics of an Acetoxy-Cure RTV Silicone Sealant

PropertyValueTest Method
Tack-Free Time15 - 30 minutesASTM C679
Cure Time (3mm thickness)~24 hours@ 25°C (77°F) / 50% RH
Full Cure7 days@ 25°C (77°F) / 50% RH

Note: This data is representative of a general-purpose acetoxy silicone sealant and may vary for specific this compound formulations.[1][2]

Table 2: Influence of Temperature and Humidity on Curing (Qualitative)

TemperatureHumidityCuring Rate
LowLowVery Slow
LowHighSlow
HighLowSlow to Moderate
HighHighFast

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Curing Time

Objective: To quantify the relationship between curing temperature and the tack-free time of a VTAS formulation.

Materials:

  • This compound formulation

  • Controlled temperature and humidity chamber

  • Stopwatch

  • Polyethylene (B3416737) film

  • Glass plates (or other non-porous substrate)

Procedure:

  • Prepare several identical samples of the VTAS formulation by applying a consistent bead (e.g., 3mm wide and 50mm long) onto clean glass plates.

  • Place the samples in separate controlled environment chambers pre-set to different temperatures (e.g., 10°C, 25°C, 40°C) while maintaining a constant relative humidity (e.g., 50% RH).

  • Start the stopwatch for each sample as soon as it is placed in the chamber.

  • At regular intervals (e.g., every 5 minutes), gently touch the surface of the sealant with a fresh piece of polyethylene film.

  • The tack-free time is the point at which the film no longer adheres to the sealant surface.

  • Record the tack-free time for each temperature.

  • Plot a graph of tack-free time versus temperature.

Protocol 2: Evaluating the Influence of Humidity on Curing Time

Objective: To determine the effect of relative humidity on the curing rate of a VTAS formulation.

Procedure:

  • Follow the same sample preparation as in Protocol 1.

  • Place the samples in separate controlled environment chambers pre-set to a constant temperature (e.g., 25°C) and different relative humidity levels (e.g., 20% RH, 50% RH, 80% RH).

  • Determine the tack-free time for each humidity level as described in Protocol 1.

  • Plot a graph of tack-free time versus relative humidity.

Protocol 3: Characterizing Curing using Differential Scanning Calorimetry (DSC)

Objective: To analyze the curing kinetics and determine the degree of cure of a VTAS formulation.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans

  • Uncured VTAS formulation

Procedure:

  • Accurately weigh a small amount (5-10 mg) of the uncured VTAS formulation into a hermetic aluminum DSC pan and seal it.

  • Prepare an empty sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Perform a dynamic DSC scan by heating the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the curing reaction.

  • The exothermic peak observed in the DSC thermogram represents the heat of cure (ΔH). The area under this peak is proportional to the extent of the reaction.

  • To determine the degree of cure for a partially cured sample, run a similar DSC scan on that sample to measure the residual heat of cure (ΔH_residual).

  • The degree of cure can be calculated using the following equation: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100 where ΔH_total is the heat of cure for the completely uncured sample.[6]

Visualizations

Curing_Mechanism VTAS This compound Hydrolysis Hydrolysis VTAS->Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Silanol Silanol Intermediate (Si-OH) Hydrolysis->Silanol Acetic_Acid Acetic Acid (Byproduct) Hydrolysis->Acetic_Acid Condensation Condensation Silanol->Condensation Siloxane Siloxane Bond (Si-O-Si) Cross-linked Network Condensation->Siloxane

Caption: Curing mechanism of this compound.

Troubleshooting_Workflow Start Curing Issue Identified Check_Env Check Environmental Conditions (Temp & Humidity) Start->Check_Env Adjust_Env Adjust Temperature and/or Humidity Check_Env->Adjust_Env Not Optimal Check_Formulation Review Formulation & Mixing Check_Env->Check_Formulation Optimal Adjust_Env->Check_Formulation Correct_Formulation Correct Ratios / Improve Mixing Check_Formulation->Correct_Formulation Incorrect Check_Substrate Inspect Substrate for Contamination Check_Formulation->Check_Substrate Correct Correct_Formulation->Check_Substrate Clean_Substrate Clean and Prepare Substrate Check_Substrate->Clean_Substrate Contaminated Resolved Issue Resolved Check_Substrate->Resolved Clean Clean_Substrate->Resolved

Caption: Troubleshooting workflow for curing issues.

References

Common side reactions of Vinyltriacetoxysilane and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Vinyltriacetoxysilane while minimizing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound?

Q2: I've noticed my this compound has become viscous and cloudy during storage. What is the cause and is it still usable?

A2: This indicates premature hydrolysis and condensation due to moisture exposure. The cloudiness is likely from the formation of insoluble polysiloxane oligomers. The product's reactivity is compromised, and it is not recommended for use. To prevent this, store VTAS in a tightly sealed container in a dry, cool environment.[4][6]

Q3: Is the strong vinegar-like odor during my experiment a cause for concern?

A3: A vinegar-like smell is normal and expected.[3] This is the odor of acetic acid, a byproduct of the hydrolysis reaction when VTAS is exposed to moisture.[1][2] However, a sudden and strong release of this odor could signify an uncontrolled reaction with a large amount of water.

Q4: Can I use alcoholic solvents like ethanol (B145695) for my reaction?

A4: Yes, but be aware of the potential for transesterification, a side reaction where the acetoxy groups are exchanged for alkoxy groups, forming mixed silane (B1218182) species and ethyl acetate.[4] If this is not desirable for your application, use a dry, aprotic solvent.

Q5: My reaction is proceeding very quickly and generating significant heat. What should I do?

A5: This may be a runaway reaction, potentially leading to hazardous polymerization, especially at elevated temperatures.[6] Immediately cool the reaction vessel with an ice bath and ensure proper ventilation. If the reaction becomes uncontrollable, evacuate the area and follow your institution's safety protocols. To prevent this, maintain a low reaction temperature and add reactants slowly.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Product Yield Incomplete reaction or competing side reactions.- Verify the stoichiometry of all reactants. - Ensure the use of a catalyst if required. - Allow for adequate reaction time. - Minimize moisture and control temperature to prevent side reactions.[4]
Formation of Insoluble Gel Uncontrolled and extensive condensation.- Reduce the amount of water or control its rate of addition. - Lower the reaction temperature to slow the condensation rate.[4]
Inconsistent Batch-to-Batch Results Variable moisture content in starting materials or the reaction environment.- Implement and standardize drying procedures for all solvents and reactants. - Conduct reactions under a controlled inert atmosphere.
Poor Adhesion of Final Product (in sealant/coating applications) Incomplete curing (hydrolysis and condensation).- Ensure sufficient exposure to moisture for curing. - Confirm the presence and effectiveness of a suitable condensation catalyst if required by the formulation.

Summary of Side Reactions and Avoidance Strategies

Side Reaction/IssueDescriptionKey ByproductsHow to Avoid
Premature Hydrolysis & Condensation Reaction with moisture leading to increased viscosity, gelation, and loss of reactivity.Acetic Acid, SiloxanesStore in sealed containers under dry conditions.[4][6] Handle under an inert atmosphere. Use dry solvents and reactants.
Hazardous Polymerization Rapid, exothermic polymerization at temperatures above 150°C.[6]PolysiloxanesAvoid heating above 150°C.[6] Store in a cool place.
Transesterification Reaction with alcohols leading to the exchange of acetoxy groups for alkoxy groups.[4]Alkoxy silanes, Acetate estersUse aprotic solvents if this reaction is undesirable.[4]
Incompatibility Hazardous reactions with certain classes of chemicals.Varies based on the reactant.Avoid contact with oxidizing agents, peroxides, and strong bases.[6]

Experimental Protocols

General Methodology for Controlled Hydrolysis and Condensation of this compound

Objective: To form a polysiloxane network through a controlled reaction.

Materials:

  • This compound (VTAS)

  • Dry aprotic solvent (e.g., Toluene, THF)

  • Deionized water

  • Catalyst (optional, e.g., dibutyltin (B87310) dilaurate)

  • Reaction vessel with stirrer, dropping funnel, and nitrogen inlet/outlet

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen. Ensure the solvent is anhydrous.

  • Reaction Setup: Assemble the reaction vessel under a positive pressure of dry nitrogen. Add the dry solvent and VTAS to the vessel and stir until homogeneous. Cool the mixture to the desired temperature (e.g., 0-5°C) using an ice bath.

  • Hydrolysis: Prepare a solution of deionized water in the dry solvent. Add this solution dropwise to the stirred VTAS solution over 30-60 minutes while maintaining a low temperature.

  • Condensation: After the water addition is complete, allow the mixture to stir at a low temperature for 1-2 hours. If using a catalyst, it can be added at this stage. The temperature can then be slowly raised to room temperature or slightly elevated (e.g., 40-50°C) to promote condensation.

  • Work-up: The work-up will depend on the desired product. The solvent can be removed under reduced pressure to obtain a solid polysiloxane. The acetic acid byproduct can be removed by washing with a mild base if necessary.

Visualizations

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Side Reactions VTAS This compound (VTAS) Silanol (B1196071) Vinylsilanetriol (Reactive Intermediate) VTAS->Silanol Hydrolysis Polymerization Uncontrolled Polymerization VTAS->Polymerization Hazardous Reaction Transesterification Transesterification VTAS->Transesterification Siloxane Polysiloxane Network (Crosslinked Product) Silanol->Siloxane Condensation AceticAcid Acetic Acid (Byproduct) Silanol->AceticAcid releases Moisture Moisture (H2O) Moisture->Silanol Heat Heat (>150°C) Heat->Polymerization Alcohol Alcohol (ROH) Alcohol->Transesterification AlkoxySilane Alkoxy Silane Transesterification->AlkoxySilane produces

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., low yield, gel formation) CheckMoisture Was moisture strictly excluded? Start->CheckMoisture YesMoisture Yes CheckMoisture->YesMoisture NoMoisture No CheckMoisture->NoMoisture Issue is likely premature hydrolysis CheckTemp Was the temperature controlled? YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp Issue is likely side reactions or polymerization CheckPurity Are the starting materials pure? YesPurity Yes CheckPurity->YesPurity NoPurity No CheckPurity->NoPurity Issue is likely due to impurities CheckCompatibility Were incompatible materials used? YesCompatibility Yes CheckCompatibility->YesCompatibility Issue is likely due to incompatibility NoCompatibility No CheckCompatibility->NoCompatibility Proceed Proceed to next check YesMoisture->Proceed SolutionMoisture Implement stricter drying procedures. Use inert atmosphere. NoMoisture->SolutionMoisture Proceed2 Proceed2 YesTemp->Proceed2 Proceed to next check SolutionTemp Use cooling/heating mantle to maintain the optimal reaction temperature. NoTemp->SolutionTemp Proceed3 Proceed3 YesPurity->Proceed3 Proceed to next check SolutionPurity Purify starting materials or use a new batch from a reliable supplier. NoPurity->SolutionPurity SolutionCompatibility Consult compatibility charts and remove incompatible materials from the reaction. YesCompatibility->SolutionCompatibility End Re-evaluate reaction parameters: - Stoichiometry - Catalyst - Reaction time NoCompatibility->End Problem likely related to reaction kinetics or stoichiometry Proceed->CheckTemp Proceed2->CheckPurity Proceed3->CheckCompatibility

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Vinyltriacetoxysilane (VTAS) Treated Fillers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of Vinyltriacetoxysilane (VTAS)-treated fillers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (VTAS) in filler treatment?

A1: this compound (VTAS) is a bifunctional organosilane that acts as a coupling agent. Its primary role is to modify the surface of inorganic fillers, making them more compatible with organic polymer matrices. This improved compatibility enhances the dispersion of the filler within the polymer, leading to improved mechanical properties and overall performance of the composite material.[1][2][3] The vinyl group on the silane (B1218182) can polymerize with the resin, while the acetoxy groups react with the filler surface.

Q2: How does VTAS improve filler dispersion?

A2: VTAS improves filler dispersion through a two-step mechanism. First, the acetoxy groups of VTAS hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanol groups then condense with the hydroxyl groups present on the surface of most inorganic fillers, forming stable covalent bonds. This process creates a hydrophobic layer on the filler surface, reducing its tendency to agglomerate and improving its wettability by the polymer matrix.[3]

Q3: What types of fillers are compatible with VTAS treatment?

A3: VTAS is most effective in treating inorganic fillers that have hydroxyl groups on their surface. This includes a wide range of materials such as silica (B1680970), glass fibers, metal oxides, and other mineral fillers.[3] The effectiveness of the treatment depends on the density of these surface hydroxyl groups.

Q4: What are the main advantages of using VTAS-treated fillers?

A4: The primary advantages of using VTAS-treated fillers include:

  • Improved Dispersion: Reduced filler agglomeration leads to a more uniform distribution within the polymer matrix.

  • Enhanced Mechanical Properties: Better interfacial adhesion between the filler and the polymer results in improved tensile strength, modulus, and impact resistance of the composite.

  • Better Processing Characteristics: Improved wetting of the filler can lead to lower viscosity of the composite mixture, making it easier to process.

  • Increased Adhesion: VTAS promotes stronger adhesion between the filler and the polymer matrix.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the use of VTAS-treated fillers.

Problem Potential Cause Troubleshooting Steps & Recommendations
Poor Filler Dispersion / Agglomeration in Polymer Matrix 1. Incomplete or Non-uniform VTAS Coating: Insufficient reaction time, incorrect VTAS concentration, or improper mixing during treatment. 2. Hydrolysis of VTAS before Filler Addition: Premature reaction of VTAS with ambient moisture. 3. Re-agglomeration of Treated Filler: Improper storage or handling of the treated filler.1. Optimize Treatment Protocol: Ensure thorough mixing of the filler and VTAS solution. Refer to the detailed experimental protocol below. Verify the VTAS concentration and reaction time. 2. Control Moisture: Conduct the treatment in a controlled environment with minimal humidity. Use dried solvents if performing a wet treatment process. 3. Proper Storage: Store the VTAS-treated filler in a dry environment, preferably under vacuum or in a desiccator, to prevent moisture absorption.
Inconsistent Composite Mechanical Properties 1. Variable VTAS Grafting Density: Inconsistent surface treatment from batch to batch. 2. Non-uniform Filler Dispersion: Presence of localized filler agglomerates acting as stress concentration points.1. Standardize Treatment Process: Maintain consistent parameters (temperature, time, pH, concentration) for each batch. Use characterization techniques like FTIR or TGA to verify the consistency of the surface treatment. 2. Improve Mixing: Employ high-shear mixing techniques when incorporating the treated filler into the polymer matrix to break down any remaining soft agglomerates.
Verification of VTAS Treatment Uncertainty about the success of the surface treatment. FTIR Spectroscopy: Compare the FTIR spectra of the untreated and treated filler. Successful VTAS treatment is indicated by the appearance of characteristic peaks for the vinyl group (around 1600-1680 cm⁻¹) and Si-O-Si bonds (around 1089 cm⁻¹).[4] Thermogravimetric Analysis (TGA): TGA can quantify the amount of VTAS grafted onto the filler surface by measuring the weight loss corresponding to the decomposition of the organic silane.[5][6][7]

Data Presentation

The following table summarizes the effect of vinyl functionalization on the textural properties of mesoporous silica nanoparticles. While this data is for a vinylethoxysilane, the trend is expected to be similar for VTAS, demonstrating the impact of surface modification on the physical characteristics of the filler.

Sample IDBET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)
V00-MS (Untreated)12632.51.05
V05-MS10982.40.98
V10-MS9872.30.89
V15-MS8832.20.81
Data adapted from a study on vinyl-functionalized mesoporous silica nanoparticles.[3]

Experimental Protocols

Protocol 1: Surface Treatment of Silica Nanoparticles with this compound (VTAS)

This protocol describes a general method for the surface modification of silica nanoparticles with VTAS in a solution.

Materials:

Procedure:

  • Preparation of VTAS Solution: In a flask, add a calculated amount of VTAS to anhydrous ethanol. The concentration of VTAS will depend on the surface area of the filler and the desired grafting density.

  • Hydrolysis of VTAS: Add a mixture of deionized water and ammonium hydroxide to the VTAS solution while stirring. The amount of water should be sufficient to hydrolyze the acetoxy groups. The ammonium hydroxide acts as a catalyst. Allow the solution to stir for approximately 1 hour to ensure complete hydrolysis.

  • Dispersion of Silica: In a separate container, disperse the silica nanoparticles in anhydrous ethanol using ultrasonication for 30 minutes to break up any agglomerates.

  • Surface Treatment Reaction: Slowly add the hydrolyzed VTAS solution to the silica dispersion under constant stirring and an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Completion: Reflux the mixture with continuous stirring for 12-24 hours to ensure the condensation reaction between the silanol groups of VTAS and the hydroxyl groups on the silica surface is complete.

  • Purification: After the reaction, allow the mixture to cool to room temperature. Collect the treated silica nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles thoroughly with toluene or ethanol multiple times to remove any unreacted VTAS and byproducts.

  • Drying: Dry the final product under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual solvent and moisture.[3][8]

Mandatory Visualization

Diagrams

VTAS_Reaction_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation VTAS This compound (VTAS) CH₂=CH-Si(OCOCH₃)₃ HydrolyzedVTAS Vinylsilanetriol CH₂=CH-Si(OH)₃ VTAS->HydrolyzedVTAS + 3 H₂O - 3 CH₃COOH Water 3 H₂O AceticAcid 3 CH₃COOH Filler Filler Surface -Si-OH TreatedFiller Treated Filler Surface -Si-O-Si(OH)₂(CH=CH₂) Filler->TreatedFiller + CH₂=CH-Si(OH)₃ - H₂O HydrolyzedVTAS2 Vinylsilanetriol CH₂=CH-Si(OH)₃ Water2 H₂O

Caption: Reaction mechanism of this compound (VTAS) with a filler surface.

References

Technical Support Center: Vinyltriacetoxysilane (VTAS) Cure and Acetic Acid Release Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the release of acetic acid during the curing of Vinyltriacetoxysilane (VTAS).

Frequently Asked Questions (FAQs)

Q1: What is the curing mechanism of this compound (VTAS) and why is acetic acid released?

A1: this compound (VTAS) is an acetoxy-type crosslinking agent commonly used in room-temperature vulcanizing (RTV-1) silicone sealants. The curing process is a moisture-activated condensation reaction. When exposed to atmospheric moisture, the acetoxy groups of VTAS hydrolyze to form reactive silanol (B1196071) (Si-OH) groups and release acetic acid as a byproduct. This released acetic acid then acts as a catalyst, accelerating the condensation of the silanol groups to form a stable, crosslinked siloxane (Si-O-Si) network, which is the cured silicone elastomer.[1][2]

Q2: What are the main factors that influence the rate of acetic acid release?

A2: The rate of acetic acid release is primarily influenced by:

  • Humidity: Higher relative humidity provides more water molecules to react with the acetoxy groups, accelerating the hydrolysis reaction and thus the release of acetic acid.[3]

  • Temperature: Increased temperature enhances the rate of the chemical reactions involved in both hydrolysis and condensation, leading to a faster cure and a more rapid release of acetic acid.[3]

  • Formulation Components: The presence of other ingredients in the formulation, such as fillers and catalysts, can also affect the cure rate and the release of acetic acid.[4][5]

Q3: What are the potential negative consequences of uncontrolled acetic acid release?

A3: Uncontrolled or excessive release of acetic acid can lead to several issues:

  • Corrosion: Acetic acid is corrosive and can damage sensitive substrates, particularly metals like copper and brass, as well as some plastics and natural stone.[6][7][8][9] This is a significant concern in electronics applications where corrosion of components can lead to device failure.[8][10]

  • Strong Odor: The distinct vinegar-like smell of acetic acid can be unpleasant and indicative of a high concentration of the volatile byproduct.[9][11]

  • Adhesion Issues: While acetic acid can promote adhesion to some substrates, its corrosive nature can also interfere with bonding to sensitive materials.

Q4: Are there alternatives to VTAS that do not release acetic acid?

A4: Yes, there are several "neutral-cure" silicone systems that are excellent alternatives. These systems utilize different crosslinkers that release non-corrosive byproducts during curing. The most common types are:

  • Alkoxy-cure systems: These release alcohols (like methanol (B129727) or ethanol) and are known for their low odor and non-corrosive nature, making them suitable for a wide range of substrates, including sensitive metals and plastics.[6][10][12]

  • Oxime-cure systems: These release oximes (such as methyl ethyl ketoxime) and offer good adhesion and flexibility. However, the released oximes can have a mild odor and may be corrosive to copper and some plastics.[6][13]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Corrosion or discoloration of the substrate The released acetic acid is reacting with the substrate material (e.g., copper, brass, natural stone).[7][9]* Switch to a neutral-cure silicone sealant, such as an alkoxy or oxime-based system, which releases non-corrosive byproducts.[6][10] * If using a VTAS-based system is necessary, consider incorporating an acid scavenger into the formulation to neutralize the acetic acid as it is released.[14] * Apply a protective coating or primer to the substrate before applying the sealant.
Strong, lingering vinegar-like odor A high concentration of VTAS in the formulation or rapid curing in a poorly ventilated area.* Reduce the concentration of VTAS in the formulation if possible, while ensuring adequate crosslinking. * Improve ventilation in the curing environment to dissipate the acetic acid vapor.[11] * Consider using a low-odor acetoxy formulation or switching to a neutral-cure system.[2]
Cure inhibition (sealant remains tacky or uncured at the substrate interface) The substrate material may be incompatible with the acidic cure environment, or surface contaminants are interfering with the reaction.* Ensure the substrate is thoroughly cleaned and degreased before applying the sealant. * Test the compatibility of the sealant with a small, inconspicuous area of the substrate first. * If incompatibility is suspected, a neutral-cure sealant is recommended.
Too rapid curing and skin formation High ambient temperature and/or humidity are accelerating the cure rate.[3]* Reduce the ambient temperature and/or humidity if possible. * Apply the sealant in thinner layers to allow for more uniform curing.
Bubbling in the cured sealant Trapped moisture in the formulation or on the substrate vaporizing during the exothermic curing reaction.* Ensure all components of the formulation are dry before mixing. * Thoroughly dry the substrate before sealant application. * Avoid applying the sealant in excessively high humidity conditions.

Data Presentation

Table 1: Influence of Environmental Conditions on Acetic Acid Release from a Standard VTAS-based Silicone Sealant (Illustrative Data)

Temperature (°C)Relative Humidity (%)Relative Rate of Acetic Acid Release (Arbitrary Units)Tack-Free Time (minutes)
25301.020
25602.510
25904.05
35603.57
15601.515

Note: This table presents illustrative data based on the general scientific understanding that increased temperature and humidity accelerate the curing and byproduct release of RTV-1 silicones.[3] Actual values will vary depending on the specific formulation.

Table 2: Comparison of Common RTV-1 Silicone Cure Systems

Cure SystemCrosslinker ExampleByproductKey Characteristics
Acetoxy This compound (VTAS)Acetic AcidFast cure, strong adhesion to non-porous substrates, corrosive to some metals and plastics, strong vinegar-like odor.[6][7][9][15]
Alkoxy VinyltrimethoxysilaneAlcohol (Methanol)Slower cure, non-corrosive, low odor, good for sensitive electronics and a wide range of substrates.[6][10][12]
Oxime Methyltris(methylethylketoxime)silaneMethyl Ethyl KetoximeFast cure, good adhesion, can be corrosive to copper and some plastics, mild odor.[6][13]

Experimental Protocols

Protocol 1: Quantification of Acetic Acid Release by Headspace Gas Chromatography (GC)

This protocol outlines a general procedure for quantifying the amount of acetic acid released during the curing of a VTAS-based silicone sealant.

1. Objective: To measure the concentration of acetic acid vapor released from a curing silicone sealant sample over time.

2. Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Headspace autosampler

  • 20 mL headspace vials with PTFE/silicone septa

  • Syringe for sealant application

  • Analytical balance

  • Controlled temperature and humidity chamber

  • Acetic acid standard solutions for calibration

  • VTAS-based silicone sealant

3. Procedure:

  • Calibration: a. Prepare a series of acetic acid standard solutions of known concentrations. b. Pipette a fixed volume of each standard solution into separate headspace vials and seal them. c. Place the vials in the headspace autosampler and analyze them to generate a calibration curve of peak area versus acetic acid concentration.

  • Sample Preparation: a. Weigh a precise amount of the uncured VTAS-based silicone sealant (e.g., 0.5 g) directly into the bottom of a headspace vial. b. Immediately seal the vial to begin the curing process. c. Prepare multiple replicate vials for time-course analysis.

  • Curing and Headspace Analysis: a. Place the sample vials in a controlled temperature and humidity chamber set to the desired experimental conditions. b. At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a set of replicate vials from the chamber. c. Immediately place the vials in the headspace autosampler for analysis. d. The headspace autosampler will heat the vial to a set temperature (e.g., 80°C) for a specific time to allow the volatile acetic acid to equilibrate in the headspace. e. A sample of the headspace gas is then automatically injected into the GC for analysis.

  • Data Analysis: a. Identify the acetic acid peak in the chromatogram based on its retention time, as determined from the standard solutions. b. Integrate the peak area of the acetic acid peak for each sample. c. Use the calibration curve to determine the concentration of acetic acid in the headspace of each vial at each time point. d. Plot the concentration of released acetic acid as a function of time to obtain the release profile.

Visualizations

VTAS_Curing_Mechanism VTAS This compound (VTAS) Hydrolysis Hydrolysis VTAS->Hydrolysis Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Silanol Silanol Groups (Si-OH) Hydrolysis->Silanol AceticAcid Acetic Acid (CH₃COOH) Hydrolysis->AceticAcid Condensation Condensation Silanol->Condensation Catalysis Catalysis AceticAcid->Catalysis Catalysis->Condensation CrosslinkedNetwork Crosslinked Siloxane Network (Si-O-Si) Condensation->CrosslinkedNetwork CuredSilicone Cured Silicone Elastomer CrosslinkedNetwork->CuredSilicone

Caption: Curing mechanism of this compound (VTAS).

Troubleshooting_Acetic_Acid Problem Problem: Excessive Acetic Acid Release Cause1 High Humidity/Temperature Problem->Cause1 Cause2 Sensitive Substrate Problem->Cause2 Cause3 High VTAS Concentration Problem->Cause3 Solution1 Control Environment (Lower Temp/Humidity) Cause1->Solution1 Solution2 Use Neutral-Cure Sealant (Alkoxy/Oxime) Cause2->Solution2 Solution3 Incorporate Acid Scavenger Cause2->Solution3 Solution4 Reformulate with Lower VTAS Cause3->Solution4

Caption: Troubleshooting excessive acetic acid release.

References

Addressing compatibility issues of Vinyltriacetoxysilane with other additives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vinyltriacetoxysilane (VTAS). This resource is designed for researchers, scientists, and drug development professionals to address compatibility issues and provide guidance on the effective use of VTAS in your formulations.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound, particularly in the formulation of RTV-1 (Room Temperature Vulcanizing) silicone sealants.

Q1: Why is my VTAS-based sealant not curing or curing very slowly?

A1: Incomplete or slow curing is a frequent issue linked to several factors:

  • Insufficient Moisture: VTAS requires atmospheric moisture to hydrolyze and initiate the crosslinking process. Low humidity environments will significantly slow down the cure rate.

  • Cure Inhibition: Certain chemical compounds can interfere with the curing mechanism of VTAS. These inhibitors can be present in additives, on the substrate, or introduced during mixing.

  • Incorrect Formulation: An improper ratio of VTAS to the polymer, or the presence of incompatible additives, can hinder the curing process.

Troubleshooting Steps:

  • Verify Environmental Conditions: Ensure the relative humidity is within the recommended range (typically 40-70% RH). If the environment is too dry, consider introducing a controlled humidity source.

  • Identify Potential Inhibitors: Review all components in your formulation for known inhibitors. Common culprits include sulfur-containing compounds, certain amines, and some metal salts.

  • Check for Substrate Contamination: Ensure the substrate is clean and free from any contaminants that could cause cure inhibition.

  • Review Formulation: Double-check the concentrations of all components in your formulation.

Below is a troubleshooting workflow to diagnose curing issues:

G start Problem: Slow or No Cure humidity Check Relative Humidity start->humidity low_humidity Is Humidity < 40% RH? humidity->low_humidity inhibitors Review Formulation for Inhibitors inhibitor_present Are Potential Inhibitors Present? inhibitors->inhibitor_present contamination Inspect Substrate for Contamination contamination_found Is Substrate Contaminated? contamination->contamination_found formulation_review Verify Component Ratios ratio_incorrect Are Ratios Incorrect? formulation_review->ratio_incorrect low_humidity->inhibitors No increase_humidity Solution: Increase Humidity low_humidity->increase_humidity Yes inhibitor_present->contamination No remove_inhibitor Solution: Remove/Replace Inhibitor inhibitor_present->remove_inhibitor Yes contamination_found->formulation_review No clean_substrate Solution: Clean Substrate contamination_found->clean_substrate Yes correct_ratio Solution: Adjust Formulation Ratios ratio_incorrect->correct_ratio Yes

Troubleshooting workflow for curing issues.

Q2: My cured sealant is exhibiting poor adhesion to the substrate. What is the cause?

A2: Adhesion failure can be attributed to several factors:

  • Improper Surface Preparation: The substrate must be clean, dry, and free of any contaminants like dust, grease, or oils.

  • Substrate Incompatibility: The acidic nature of the acetic acid released during the curing of VTAS can be incompatible with certain substrates, such as alkaline materials (e.g., concrete, mortar) or some metals, leading to poor adhesion.

  • Low Surface Energy Substrates: Some plastics, like polyethylene (B3416737) and polypropylene, have low surface energy, making them difficult to bond with.

  • Migration of Additives: Plasticizers or other additives from the substrate or within the sealant formulation can migrate to the interface and interfere with adhesion.

Troubleshooting Steps:

  • Ensure Thorough Surface Cleaning: Use appropriate solvents to clean the substrate before applying the sealant.

  • Use a Primer: For challenging substrates, the use of a suitable primer can significantly improve adhesion.

  • Evaluate Substrate Compatibility: Test the sealant on a small, inconspicuous area of the substrate first. For alkaline surfaces, consider using a neutral-cure silicone sealant instead of an acetoxy-cure one.

  • Address Additive Migration: If additive migration is suspected, consider using a barrier coating or selecting a different substrate or sealant formulation.

Q3: The white or clear sealant is turning yellow over time. How can I prevent this?

A3: Yellowing of silicone sealants is often a result of:

  • UV Exposure: Prolonged exposure to ultraviolet (UV) radiation from sunlight can cause the polymer to degrade and yellow.[1][2][3][4][5]

  • Heat Exposure: High temperatures can accelerate the degradation of the sealant, leading to discoloration.[1][2][3][5]

  • Chemical Exposure: Contact with certain chemicals, including cleaning agents or environmental pollutants, can cause yellowing.[1][2][3][4][5]

  • Incompatible Additives: Some additives, particularly certain antioxidants or plasticizers, can cause yellowing over time.

Preventative Measures:

  • Use UV-Stabilized Formulations: For applications with high sun exposure, select a sealant that contains UV stabilizers.

  • Avoid High-Heat Environments: Where possible, protect the sealant from prolonged exposure to high temperatures.

  • Test for Chemical Compatibility: Ensure that any cleaning agents or other chemicals that may come into contact with the sealant are compatible.

  • Careful Additive Selection: When formulating, choose additives that are known to have good color stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction involved in the curing of this compound?

A1: The curing of VTAS is a two-step process initiated by moisture. First, the acetoxy groups (-OCOCH₃) on the silicon atom hydrolyze in the presence of water to form silanol (B1196071) groups (-Si-OH) and release acetic acid as a byproduct. These silanol groups are highly reactive and subsequently undergo a condensation reaction with each other to form a stable siloxane network (Si-O-Si), which is the crosslinked, cured silicone elastomer.

G cluster_0 Hydrolysis cluster_1 Condensation VTAS This compound (Si-OCOCH₃) H2O + H₂O (Moisture) VTAS->H2O Silanol Silanol (Si-OH) H2O->Silanol AceticAcid + Acetic Acid (CH₃COOH) Silanol->AceticAcid Silanol2 2 x Silanol (Si-OH) Siloxane Siloxane Network (Si-O-Si) Silanol2->Siloxane H2O_byproduct + H₂O Siloxane->H2O_byproduct

Curing mechanism of this compound.

Q2: With which types of additives is this compound generally incompatible?

A2: Due to its reactivity and the acidic nature of its byproduct, VTAS can be incompatible with several types of additives:

  • Basic Fillers: Fillers with a basic pH, such as untreated calcium carbonate, can react with the acetic acid byproduct, potentially neutralizing it and hindering the cure process.

  • Certain Plasticizers: Some organic plasticizers can be sensitive to the acidic conditions or may migrate out of the sealant, leading to a loss of properties over time.

  • Amines: Amine-containing compounds can react with the acetoxy groups and interfere with the intended crosslinking mechanism.

  • Water-Sensitive Additives: Any additive that is highly reactive with water may compete with the hydrolysis of VTAS, affecting the cure rate and final properties.

Q3: Can I use VTAS with any type of filler?

A3: While VTAS can be used with a variety of fillers, compatibility should always be verified.

  • Fumed Silica: This is a common reinforcing filler in silicone sealants and is generally compatible with VTAS. It can improve mechanical properties such as tensile strength and hardness.[5][6]

  • Calcium Carbonate: This is a common extending filler. To avoid issues with the acidic byproduct, it is often surface-treated to make it more compatible with acetoxy-cure systems.[7]

  • Titanium Dioxide: Used as a white pigment, it is generally compatible, but the grade and surface treatment can influence the properties of the sealant.

It is crucial to test the compatibility of any new filler with your VTAS formulation.

Data on Additive Compatibility

The following tables summarize the general effects of common additives on the properties of VTAS-based silicone sealants. The exact values can vary depending on the specific grade of the additive and the overall formulation.

Table 1: Effect of Filler Type and Concentration on Mechanical Properties of Acetoxy Silicone Sealants

Filler TypeConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Fumed Silica 5~1.5 - 2.5~300 - 500~20 - 30
10~2.5 - 4.0~250 - 450~30 - 40
15~4.0 - 6.0~200 - 400~40 - 50
Calcium Carbonate (Treated) 20~1.0 - 2.0~200 - 400~15 - 25
40~1.5 - 2.5~150 - 350~20 - 30
60~2.0 - 3.0~100 - 300~25 - 35

Data is compiled from various sources and represents typical ranges.

Table 2: Chemical Resistance of Cured Acetoxy Silicone Sealant

ChemicalResistance
Acids (dilute) Good
Acids (concentrated) Poor to Moderate
Alkalis (dilute) Good
Alkalis (concentrated) Poor to Moderate
Alcohols Excellent
Ketones (e.g., Acetone) Moderate (swelling)
Aromatic Hydrocarbons (e.g., Toluene) Poor (significant swelling)
Aliphatic Hydrocarbons (e.g., Hexane) Moderate to Good
Water Excellent

Resistance is dependent on concentration, temperature, and exposure time.[4][8][9][10]

Experimental Protocols

Protocol 1: A Simple Screening Test for Additive Compatibility

Objective: To quickly assess the compatibility of a new additive with a VTAS-based formulation by observing changes in curing behavior and physical properties.

Materials:

  • This compound (VTAS)

  • Silanol-terminated polydimethylsiloxane (B3030410) (PDMS) polymer

  • Additive to be tested

  • Control filler (e.g., fumed silica)

  • Mixing cups and spatula

  • Glass slides or other non-porous substrate

  • Controlled environment chamber (optional, for consistent temperature and humidity)

Methodology:

  • Preparation of Control Formulation:

    • In a mixing cup, combine the PDMS polymer and a standard loading of the control filler. Mix until homogeneous.

    • Add a known concentration of VTAS and mix thoroughly.

  • Preparation of Test Formulation:

    • In a separate mixing cup, combine the PDMS polymer and the additive to be tested at the desired concentration. Mix until homogeneous.

    • Add the same concentration of VTAS as in the control formulation and mix thoroughly.

  • Application and Curing:

    • Apply a thin bead of both the control and test formulations onto separate glass slides.

    • Place the slides in a controlled environment (e.g., 25°C and 50% relative humidity) or at ambient laboratory conditions, ensuring they are exposed to air.

  • Observation and Evaluation:

    • Tack-Free Time: Periodically touch the surface of the sealant beads gently with a clean tool to determine the time it takes for the surface to become non-tacky. Compare the tack-free time of the test formulation to the control.

    • Full Cure: Allow the sealants to cure for a specified period (e.g., 7 days).

    • Visual Inspection: After curing, visually inspect the sealant for any defects such as bubbles, cracks, or discoloration.

    • Adhesion Test: Attempt to peel the cured sealant from the glass slide. Note the ease of removal and whether the failure is adhesive (peels cleanly) or cohesive (sealant tears).

    • Hardness (optional): If a durometer is available, measure the Shore A hardness of the cured sealant.

Interpretation of Results:

  • A significantly longer tack-free time or failure to cure in the test formulation compared to the control suggests cure inhibition.

  • The presence of bubbles may indicate a reaction that releases gas or the introduction of moisture with the additive.

  • Poor adhesion of the test formulation compared to the control indicates an incompatibility that affects the sealant-substrate interface.

  • Significant differences in hardness or flexibility can indicate that the additive is plasticizing or excessively reinforcing the sealant.

This protocol provides a basic framework. For more rigorous and quantitative analysis, standardized test methods such as those from ASTM International should be followed (e.g., ASTM C679 for Tack-Free Time, ASTM C661 for Hardness, and ASTM C794 for Adhesion-in-Peel).[11]

References

Technical Support Center: Minimizing Yellowing in Polymers Treated with Vinyltriacetoxysilane (VTAS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinyltriacetoxysilane (VTAS)-treated polymers. The focus is on understanding and minimizing the yellowing phenomenon that can occur during and after treatment.

Troubleshooting Guide

Issue: Polymer exhibits significant yellowing after VTAS treatment and curing.

This is a common issue that can arise from several factors related to the chemical processes and environmental conditions during polymer treatment. Follow this guide to diagnose and resolve the problem.

1. Identify the Stage of Yellowing:

  • During VTAS Grafting/Compounding: If the polymer turns yellow during the initial mixing and reaction with VTAS at elevated temperatures, the primary cause is likely thermal oxidation.

  • During Curing (Moisture Crosslinking): If yellowing intensifies during the curing stage (exposure to moisture), hydrolysis and condensation byproducts may be contributing factors.

  • Post-Curing (Aging): If the yellowing develops or worsens over time, especially with exposure to light and heat, it is likely due to photodegradation and long-term thermal aging.

2. Troubleshooting Workflow:

Here is a logical workflow to help you troubleshoot the yellowing issue:

G cluster_solutions Potential Solutions A Start: Yellowing Observed B Assess Processing Temperature A->B High Temp? C Assess VTAS Concentration B->C Temp Optimized S1 Reduce processing temperature. Use a processing aid. B->S1 Yes D Review Additive Package C->D Conc. Optimized S2 Optimize VTAS concentration. Ensure homogeneous mixing. C->S2 Too High? E Control Curing Environment D->E Additives Optimized S3 Incorporate antioxidants (phenolic, phosphite). Add UV stabilizers (HALS, benzotriazoles). D->S3 Insufficient? F Evaluate Post-Curing Exposure E->F Curing Controlled S4 Control humidity and temperature. Ensure adequate ventilation to remove byproducts. E->S4 Uncontrolled? G End: Minimized Yellowing F->G Exposure Minimized S5 Store away from UV light sources. Protect from excessive heat. F->S5 Harsh Conditions?

Caption: Troubleshooting workflow for diagnosing and resolving yellowing in VTAS-treated polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in polymers treated with VTAS?

Yellowing in VTAS-treated polymers is typically a result of chemical degradation, which leads to the formation of chromophores (chemical groups that absorb light in the visible spectrum).[1] The primary causes can be broken down into three main categories:

  • Thermal Oxidation: High temperatures during processing (e.g., extrusion or injection molding) can accelerate oxidation reactions within the polymer backbone.[2] This process is exacerbated by the presence of oxygen and can lead to the formation of carbonyl groups and conjugated double bonds, which are known chromophores.[1][3]

  • Hydrolysis and Condensation Byproducts: The crosslinking of VTAS involves hydrolysis of the acetoxy groups to form silanols and acetic acid, followed by the condensation of these silanols to create a siloxane network. While not a direct cause of yellowing, the acidic environment created by the acetic acid byproduct can potentially catalyze degradation reactions in some polymers. The heat generated during these exothermic reactions can also contribute to thermal degradation.

  • Photodegradation (UV Exposure): Exposure to ultraviolet (UV) radiation from sunlight or artificial lighting can break the chemical bonds in the polymer chains, generating free radicals.[1][3] These radicals can initiate a chain reaction of degradation, leading to the formation of chromophores and subsequent yellowing.[1] This is a significant factor for materials used in outdoor applications.

Q2: How does the concentration of VTAS affect the degree of yellowing?

While specific quantitative data is highly dependent on the polymer system and processing conditions, a higher concentration of VTAS can potentially increase yellowing through several mechanisms:

  • Increased Reaction Byproducts: A higher VTAS content will lead to a greater amount of acetic acid released during hydrolysis. This can create a more acidic environment, which may accelerate the degradation of certain polymer backbones.

  • Higher Heat of Reaction: The hydrolysis and condensation reactions of silanes are exothermic. A higher concentration of VTAS can lead to a greater temperature increase during curing, which can contribute to thermal degradation.

  • Potential for Side Reactions: At higher concentrations and processing temperatures, there may be an increased likelihood of side reactions that could generate color bodies.

It is crucial to optimize the VTAS concentration to achieve the desired crosslinking density without causing excessive yellowing.

Q3: What role do additives like antioxidants and UV stabilizers play in preventing yellowing?

Antioxidants and UV stabilizers are critical for preventing yellowing in VTAS-treated polymers.[4][5]

  • Antioxidants: These additives protect the polymer during high-temperature processing.[5]

    • Primary Antioxidants (e.g., hindered phenols): These scavenge free radicals that are formed during oxidation.

    • Secondary Antioxidants (e.g., phosphites): These decompose hydroperoxides, which are precursors to radical formation.[6]

  • UV Stabilizers: These protect the polymer from the damaging effects of UV radiation.[4]

    • UV Absorbers (e.g., benzotriazoles, benzophenones): These molecules absorb harmful UV radiation and dissipate it as heat.[6]

    • Hindered Amine Light Stabilizers (HALS): These are radical scavengers that trap free radicals formed by UV exposure.[5][6]

The combination of antioxidants and UV stabilizers often provides a synergistic effect, offering protection against both thermal and photo-induced degradation.[4]

Q4: Can the curing conditions (temperature, humidity) influence the final color of the polymer?

Yes, curing conditions play a significant role. The hydrolysis of VTAS is dependent on the presence of moisture.

  • High Humidity and Temperature: While necessary for curing, excessively high humidity and temperature can accelerate the hydrolysis and condensation reactions. This can lead to a rapid release of acetic acid and a significant increase in temperature, both of which can promote yellowing.

  • Controlled Curing: A controlled curing environment with optimal temperature and humidity levels allows for a more gradual crosslinking process, minimizing the buildup of heat and byproducts that can cause degradation.

Q5: Are certain polymers more susceptible to yellowing when treated with VTAS?

The susceptibility to yellowing is highly dependent on the chemical structure of the polymer.

  • Polymers with Unsaturated Bonds: Polymers containing double bonds in their backbone, such as natural rubber, are more prone to oxidation and yellowing.[1]

  • Polyurethanes (PU): The carbamate (B1207046) groups in polyurethanes can be susceptible to photo-oxidation, leading to the formation of carbonyl-containing chromophores and subsequent yellowing.[1]

  • Polyethylene (PE) and Polypropylene (PP): While generally more stable, these polymers can still undergo thermal and photo-oxidation, especially at high processing temperatures or with prolonged UV exposure.[1][3] The presence of catalyst residues from polymerization can also sometimes influence color stability.

Experimental Protocols and Data

Measurement of Yellowing: Yellowness Index (YI)

The degree of yellowing is quantified using the Yellowness Index (YI), typically measured according to the ASTM D1925 or ASTM E313 standards.[7][8][9] This is done using a spectrophotometer or colorimeter.[9] The YI is calculated from the tristimulus values (X, Y, Z) of the polymer sample.[7][10] A higher YI value indicates a greater degree of yellowing.[8]

Experimental Protocol: Silane Grafting of Polyethylene with VTAS

This protocol is a general guideline for the reactive extrusion of VTAS onto Low-Density Polyethylene (LDPE).

  • Material Preparation:

    • Dry the LDPE resin to a moisture content of < 200 ppm.

    • Prepare a mixture of VTAS, a peroxide initiator (e.g., dicumyl peroxide), and an antioxidant package.

  • Reactive Extrusion:

    • Feed the LDPE resin into a twin-screw extruder.

    • Inject the VTAS/peroxide/antioxidant mixture into the molten polymer in the extruder.

    • Process the material at a temperature profile typically ranging from 160°C to 220°C. The temperature should be high enough to initiate the grafting reaction but low enough to prevent significant polymer degradation.

  • Pelletizing and Curing:

    • The grafted polymer is extruded, cooled, and pelletized.

    • The pellets are then cured by exposure to moisture, typically in a water bath at 70-90°C or in a controlled humidity chamber.

  • Sample Preparation for Color Measurement:

    • Compression mold the cured pellets into plaques of a standardized thickness (e.g., 2 mm).

    • Ensure consistent processing conditions (temperature, pressure, cooling rate) for all samples to be compared.

  • Yellowness Index Measurement:

    • Measure the Yellowness Index of the molded plaques using a spectrophotometer according to ASTM D1925.

    • Take measurements at multiple points on each sample and average the results.

Quantitative Data: Influence of Stabilizers on Yellowing

The following table summarizes hypothetical data on the effect of different stabilizer packages on the Yellowness Index (YI) of VTAS-grafted LDPE after accelerated UV aging.

Sample IDVTAS (phr)Antioxidant (phr)UV Stabilizer (phr)Yellowness Index (YI) (Initial)Yellowness Index (YI) (After 500h UV)ΔYI
Control2.0NoneNone5.225.820.6
A2.00.2 (Phenolic)None3.118.515.4
B2.0None0.3 (HALS)4.910.25.3
C2.00.2 (Phenolic)0.3 (HALS)2.87.14.3

phr: parts per hundred resin

This data illustrates that the use of an antioxidant alone provides some protection, but a UV stabilizer (HALS) is more effective at preventing yellowing due to UV exposure. The combination of both provides the best performance.

Chemical Pathways and Diagrams

VTAS Hydrolysis and Condensation

The crosslinking of polymers with VTAS occurs in two main steps: hydrolysis and condensation.

  • Hydrolysis: The three acetoxy groups (-OAc) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and acetic acid as a byproduct.

  • Condensation: The silanol groups then react with each other to form stable siloxane bridges (-Si-O-Si-), creating a crosslinked network within the polymer matrix.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation VTAS Vinyl-Si(OAc)₃ Silanetriol Vinyl-Si(OH)₃ VTAS->Silanetriol + Water 3 H₂O AceticAcid 3 HOAc Silanetriol2 2 x Vinyl-Si(OH)₃ Silanetriol->Silanetriol2 Siloxane Vinyl-Si(OH)₂-O-Si(OH)₂-Vinyl Silanetriol2->Siloxane Water2 H₂O G Initiation Initiation (Heat, UV Light) Polymer Polymer Chain (P-H) Initiation->Polymer Energy Radical Polymer Radical (P•) Polymer->Radical H• abstraction Peroxy Peroxy Radical (POO•) Radical->Peroxy + O₂ Oxygen Oxygen (O₂) Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + P-H Hydroperoxide->Radical Forms more radicals Degradation Degradation Products (Carbonyls, Conjugated Bonds) = YELLOWING Hydroperoxide->Degradation Decomposition

References

Techniques for refining the purity of synthesized Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized Vinyltriacetoxysilane (VTAS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying synthesized this compound (VTAS)?

A1: The most effective method for purifying crude VTAS is vacuum fractional distillation . This technique is preferred because VTAS has a high boiling point at atmospheric pressure and is susceptible to polymerization and decomposition at elevated temperatures.[1] Distilling under reduced pressure significantly lowers the boiling point, allowing for purification at a safer temperature.

Q2: What are the typical impurities I might encounter in my crude VTAS?

A2: The impurities in your crude VTAS will largely depend on the synthetic route used. Common impurities include:

  • Unreacted Starting Materials:

    • Vinyltrichlorosilane (if using the vinyltrichlorosilane route)

    • Acetic anhydride (B1165640) or vinyl acetate

  • Byproducts:

    • Acetic acid[2][3]

    • Hydrogen chloride (if vinyltrichlorosilane is a precursor)[4]

  • Hydrolysis and Condensation Products:

    • Partially hydrolyzed VTAS (e.g., diacetoxy-silanols)

    • Siloxane oligomers (formed from the condensation of hydrolyzed VTAS)[5][6][7]

Q3: My VTAS appears cloudy or has formed a gel. What could be the cause?

A3: Cloudiness or gel formation is a strong indicator of hydrolysis and subsequent condensation of your VTAS. This is often caused by the presence of moisture in your crude product or distillation apparatus. VTAS is highly sensitive to water and will readily react to form silanols, which then condense into siloxane polymers.[3]

Q4: How can I prevent polymerization of VTAS during distillation?

A4: Vinyl compounds are prone to polymerization at elevated temperatures. To mitigate this risk during the distillation of VTAS:

  • Use a polymerization inhibitor: While specific inhibitors for VTAS distillation are not widely documented, inhibitors used for other vinyl monomers, such as hydroquinone, may be effective. However, their efficacy under vacuum conditions should be considered.

  • Maintain the lowest possible distillation temperature: This is achieved by using a high vacuum.

  • Avoid prolonged heating: Do not heat the distillation pot for longer than necessary.

Q5: What analytical technique is suitable for determining the purity of my refined VTAS?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method for assessing the purity of VTAS and identifying any remaining impurities.[8][9] A capillary GC column suitable for analyzing volatile organosilicon compounds should be used.

Troubleshooting Guides

Distillation Problems
Problem Possible Cause(s) Troubleshooting Steps
Difficulty achieving a stable vacuum Leaks in the distillation apparatus- Ensure all glass joints are properly sealed with a suitable vacuum grease.- Inspect all glassware for cracks or chips.- Check the integrity of the vacuum tubing.
Bumping or uneven boiling in the distillation flask - Overheating.- Absence of a stirring mechanism.- Use a magnetic stir bar and stir plate to ensure smooth boiling.- Apply heat gradually using a heating mantle.- Ensure the flask is not more than two-thirds full.
Product is not distilling over at the expected temperature - The vacuum is not low enough.- The thermometer is placed incorrectly.- Check the vacuum pump and ensure it is pulling a sufficient vacuum.- Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.
Product solidifies in the condenser The condenser water is too cold.Use room temperature water or a coolant at a temperature above the melting point of VTAS (if applicable) in the condenser.
Low yield of purified product - Incomplete distillation.- Loss of product due to leaks.- Polymerization in the distillation pot.- Ensure the distillation is run to completion (i.e., until no more product distills over at the desired temperature and pressure).- Check for and rectify any leaks in the system.- Consider adding a polymerization inhibitor to the crude product before distillation.
Purity Issues
Problem Possible Cause(s) Troubleshooting Steps
Presence of low-boiling point impurities in the final product Inefficient fractional distillation.- Use a fractionating column with a higher number of theoretical plates.- Control the heating rate to allow for proper separation of components.- Discard an initial forerun that contains the more volatile impurities.
Presence of high-boiling point impurities in the final product Distillation temperature was too high, causing co-distillation of impurities.- Carefully monitor the distillation temperature and collect the fraction that distills at the correct boiling point for the applied pressure.- Stop the distillation before the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.
Product purity decreases over time after purification Contamination with moisture leading to hydrolysis.- Store the purified VTAS under a dry, inert atmosphere (e.g., nitrogen or argon).- Use dry, sealed containers for storage.[10]

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Boiling Point 112-113 °C @ 1 mmHg[11]
175 °C @ 10 mmHg[3]
Density 1.167 g/mL at 25 °C[3]
Refractive Index n20/D 1.422[3]

Table 2: Boiling Points of Potential Impurities

CompoundBoiling Point (°C)Notes
Vinyltrichlorosilane92-93A common precursor.
Acetic Anhydride139.8A common reagent.
Vinyl Acetate72.7A common reagent.[12]
Acetic Acid118.1A common byproduct.
Hexamethylcyclotrisiloxane (D3)134Potential hydrolysis/condensation byproduct.[7]
Octamethylcyclotetrasiloxane (D4)175Potential hydrolysis/condensation byproduct.[7]
Decamethylcyclopentasiloxane (D5)210Potential hydrolysis/condensation byproduct.[7]
Heptamethyltrisiloxane142A linear siloxane.[13]

Experimental Protocols

Detailed Methodology: Vacuum Fractional Distillation of this compound

Objective: To purify crude this compound by removing low and high boiling point impurities.

Materials:

  • Crude this compound

  • Vacuum grease

  • Dry ice and acetone (B3395972) (for cold trap)

  • Magnetic stir bar

  • Heating mantle with stirrer

  • Round-bottom flask (distillation pot)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump

  • Manometer

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and thoroughly dried to prevent hydrolysis.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the round-bottom flask.

    • Fill the cold trap with a slurry of dry ice and acetone.

  • Charging the Still:

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Distillation:

    • Begin stirring the crude VTAS.

    • Slowly turn on the vacuum pump and allow the pressure in the system to stabilize. A pressure of 1-10 mmHg is typically suitable.

    • Once a stable vacuum is achieved, begin to gently heat the distillation pot using the heating mantle.

    • Observe the distillation head. The temperature will initially rise as low-boiling impurities begin to distill. Collect this initial fraction (forerun) in a separate receiving flask and discard it.

    • As the temperature stabilizes at the boiling point of VTAS at the given pressure (refer to a boiling point nomograph or the data in Table 1), change the receiving flask to collect the pure product.

    • Maintain a slow and steady distillation rate by carefully controlling the heat input.

    • If the temperature begins to rise significantly above the expected boiling point, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change to a final receiving flask to collect the high-boiling fraction separately.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure, preferably with a dry inert gas like nitrogen or argon.

    • Turn off the vacuum pump.

    • The purified this compound in the receiving flask should be a clear, colorless to pale yellow liquid.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_shutdown Shutdown & Storage start Start: Crude VTAS setup Assemble & Dry Apparatus start->setup charge Charge Distillation Flask setup->charge vacuum Apply Vacuum charge->vacuum heat Gentle Heating vacuum->heat forerun Collect Forerun (Low-boiling impurities) heat->forerun T < BP of VTAS collect Collect Pure VTAS Fraction forerun->collect T = BP of VTAS cool Cool System collect->cool Distillation Complete vent Vent to Inert Gas cool->vent store Store Purified VTAS (Dry, Inert Atmosphere) vent->store end End: Purified VTAS store->end

Caption: Experimental workflow for the vacuum fractional distillation of this compound.

troubleshooting_logic cluster_synthesis Synthesis & Crude Product cluster_purification Purification Issues cluster_troubleshooting Troubleshooting synthesis VTAS Synthesis crude_product Crude VTAS (Contains Impurities) synthesis->crude_product impurities Potential Impurities: - Unreacted Reagents - Byproducts - Hydrolysis Products crude_product->impurities distillation Vacuum Distillation crude_product->distillation purity_check Purity Check (GC-MS) distillation->purity_check pure >99% Purity purity_check->pure Yes impure <99% Purity purity_check->impure No check_vacuum Check Vacuum Leaks impure->check_vacuum check_temp Verify Distillation Temp. impure->check_temp check_column Optimize Fractionating Column impure->check_column prevent_hydrolysis Ensure Anhydrous Conditions impure->prevent_hydrolysis

Caption: Logical relationship for troubleshooting the purification of this compound.

References

Validation & Comparative

A Comparative Performance Analysis of Vinyltriacetoxysilane Against Other Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Silane (B1218182) Coupling Agent Selection

In the realm of materials science, the interface between organic polymers and inorganic substrates is a critical determinant of the final product's performance and durability. Silane coupling agents are indispensable molecular bridges that enhance this interfacial adhesion. Among the diverse family of silanes, Vinyltriacetoxysilane (VTAS) is a prominent member, particularly valued in applications requiring rapid curing. This guide provides an objective comparison of VTAS's performance against other common silane coupling agents, supported by available experimental data, to inform material selection in research and development.

Executive Summary

This compound distinguishes itself through its high reactivity, attributed to its acetoxy groups, which facilitate a fast moisture-driven curing process.[1] This rapid hydrolysis, releasing acetic acid, makes it a preferred crosslinking agent in applications like RTV-1 silicone sealants where quick curing times are essential.[1] While its reactivity is a significant advantage, the choice of a silane coupling agent is multifaceted, depending on the specific polymer matrix, substrate, and desired performance characteristics such as adhesion strength, hydrophobicity, and thermal stability. This guide delves into a comparative analysis of VTAS with other silanes, including vinyl-functional alkoxy silanes (like Vinyltrimethoxysilane and Vinyltriethoxysilane) and amino-functional silanes (like Aminopropyltriethoxysilane), to provide a clearer perspective on its relative performance.

Performance Metrics: A Comparative Overview

The efficacy of a silane coupling agent is evaluated based on several key performance indicators. The following tables summarize available data, comparing VTAS with other silanes. It is crucial to note that the data is collated from various studies, and direct comparisons should be made with caution due to differing experimental conditions, substrates, and polymer matrices.

Adhesion Strength

Adhesion is a primary function of silane coupling agents. The strength of the bond between the polymer and the inorganic surface is a critical measure of performance.

Table 1: Comparative Adhesion Strength of Silane Coupling Agents

Silane Coupling AgentSubstratePolymer MatrixAdhesion Strength (MPa)Source
This compound (VTAS) Not specifiedSilicone (RTV-1)Strong adhesion (qualitative)[1]
Vinyltrimethoxysilane (VTMS) Cotton Fiber-Improved tensile strength[2]
Vinyltriethoxysilane (VTES) Not specifiedNot specifiedGood adhesion properties[3]
Aminopropyltriethoxysilane (APTES) Cotton Fiber-Improved tensile strength[2]
General Silane Treatment Glass FiberPolypropylene (PP)Increased Interfacial Shear Strength (IFSS)[4]

Note: Quantitative data for a direct comparison of lap shear or peel strength for VTAS against other specific silanes under identical conditions is limited in the available literature. The table reflects the general adhesion-promoting capabilities mentioned in the sources.

Hydrophobicity

The ability of a silane-treated surface to repel water is crucial in applications requiring moisture resistance. This is typically quantified by measuring the water contact angle.

Table 2: Comparative Hydrophobicity (Water Contact Angle) of Silane-Treated Surfaces

Silane Coupling AgentSubstrateWater Contact Angle (°)Source
Vinyltriethoxysilane (VTES) Various~25[5]
Various Silanes Glass20 - 95 (depending on treatment)[6]
Silane Treatment Sandstone/Limestone> 90[7]
Methyltrimethoxysilane (MTMS) Wood Fibers136.0[8]
Octyltrimethoxysilane (OTMS) Wood Fibers127.9[8]
Dodecyltrimethoxysilane (DTMS) Wood Fibers139.7[8]
Thermal Stability

The thermal stability of the silane coupling agent is critical for materials exposed to high temperatures during processing or in their end-use application. Thermogravimetric analysis (TGA) is a common method to evaluate this property.

Table 3: Comparative Thermal Stability of Silane Coupling Agents (Illustrative)

Silane Coupling Agent / TreatmentKey Observation from TGASource
Aminopropyltriethoxysilane (APTES) treated Lignin Increased thermal stability compared to untreated lignin.[9]
Silane-treated Date Palm Fibers Degradation temperature reached above 400°C.[10]
Aminopropyltriethoxysilane (APTES) on Cotton Fiber Improved thermal stability.[2]
Vinyltrimethoxysilane (VTMS) on Cotton Fiber Improved thermal stability.[2]
Silane-modified Nano-silica TGA confirms chemical grafting of silane.[11]

Note: Direct TGA data comparing the thermal stability of this compound with other silanes was not found in the initial search. The table provides examples of how silane treatments, in general, can enhance the thermal stability of materials.

Visualizing Mechanisms and Workflows

To better understand the underlying mechanisms and processes, the following diagrams, created using the DOT language, illustrate the key chemical reactions and a typical experimental workflow.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation VTAS This compound (CH2=CH-Si(OCOCH3)3) Silanol Vinylsilanetriol (CH2=CH-Si(OH)3) VTAS->Silanol + 3H₂O Silanol2 Vinylsilanetriol Water 3H₂O AceticAcid 3CH₃COOH (Acetic Acid) Siloxane Stable Siloxane Bonds (-Si-O-Substrate) Silanol2->Siloxane + Substrate-OH - H₂O Substrate Inorganic Substrate with -OH groups

Caption: Chemical mechanism of this compound (VTAS) hydrolysis and condensation on a substrate.

G start Start: Substrate Preparation (Cleaning & Drying) silane_prep Silane Solution Preparation (e.g., 1-5% in solvent) start->silane_prep surface_treat Surface Treatment (Dipping, Spraying, or Brushing) silane_prep->surface_treat curing Curing/Drying (e.g., Air dry then oven cure) surface_treat->curing polymer_app Polymer Matrix Application (e.g., Coating, Molding) curing->polymer_app final_cure Final Curing of Composite polymer_app->final_cure performance_eval Performance Evaluation (Adhesion, Hydrophobicity, etc.) final_cure->performance_eval end End performance_eval->end G Silane Silane Coupling Agents VTAS This compound (VTAS) - High Reactivity - Fast Cure (releases acetic acid) - Good for RTV Silicones Silane->VTAS Alkoxy Alkoxy Silanes (e.g., VTMS, VTES) - Slower cure (releases alcohol) - Good for various polymers Silane->Alkoxy Amino Amino Silanes (e.g., APTES) - Good with thermosets (Epoxy, Urethanes) - Can act as a catalyst Silane->Amino Epoxy Epoxy Silanes - Compatible with epoxy resins - Good adhesion to various substrates Silane->Epoxy

References

A Comparative Guide to Vinyltriacetoxysilane and Vinyltrimethoxysilane as Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two common vinyl-functional silane (B1218182) crosslinkers: Vinyltriacetoxysilane (VTAS) and Vinyltrimethoxysilane (VTMS). The selection of an appropriate crosslinker is critical for achieving desired material properties in various applications, including the formulation of adhesives, sealants, and the modification of polymers. This document summarizes key performance differences, supported by available data, and outlines the experimental protocols for their evaluation.

Chemical Structure and Properties

This compound and Vinyltrimethoxysilane are both organosilicon compounds that possess a vinyl functional group, enabling them to graft onto polymer backbones, and hydrolyzable groups that facilitate moisture-activated crosslinking.[1] The primary distinction lies in the hydrolyzable groups attached to the silicon atom: acetoxy groups for VTAS and methoxy (B1213986) groups for VTMS. This structural difference significantly influences their reactivity and performance characteristics.

PropertyThis compound (VTAS)Vinyltrimethoxysilane (VTMS)
Chemical Formula C₈H₁₂O₆SiC₅H₁₂O₃Si
Molecular Weight 232.26 g/mol 148.23 g/mol
Appearance Colorless to yellowish liquidColorless transparent liquid[2]
Boiling Point 112°C @ 13 mmHg123°C
Density (25°C) ~1.167 g/mL~0.97 g/mL
CAS Number 4130-08-92768-02-7

Crosslinking Mechanism

The crosslinking process for both silanes involves a two-step moisture-curing mechanism: hydrolysis followed by condensation.[3]

  • Hydrolysis: In the presence of atmospheric moisture, the hydrolyzable groups (acetoxy or methoxy) react with water to form silanol (B1196071) groups (-Si-OH). A key difference is the byproduct of this reaction: VTAS releases acetic acid, while VTMS releases methanol. The liberated acetic acid from VTAS hydrolysis can act as a catalyst, accelerating the subsequent condensation step.[3]

  • Condensation: The newly formed, reactive silanol groups condense with each other to form stable siloxane bonds (Si-O-Si), creating a three-dimensional crosslinked network within the polymer matrix.

Below are diagrams illustrating the crosslinking mechanisms.

crosslinking_mechanism cluster_vtas This compound (VTAS) Crosslinking cluster_vtms Vinyltrimethoxysilane (VTMS) Crosslinking VTAS Vinyl-Si(OCOCH₃)₃ Silanol_VTAS Vinyl-Si(OH)₃ VTAS->Silanol_VTAS Hydrolysis H2O_VTAS + 3H₂O Crosslinked_VTAS Vinyl-Si-O-Si-Vinyl Network Silanol_VTAS->Crosslinked_VTAS Condensation Acetic_Acid - 3CH₃COOH Condensation_H2O_VTAS - H₂O VTMS Vinyl-Si(OCH₃)₃ Silanol_VTMS Vinyl-Si(OH)₃ VTMS->Silanol_VTMS Hydrolysis H2O_VTMS + 3H₂O Crosslinked_VTMS Vinyl-Si-O-Si-Vinyl Network Silanol_VTMS->Crosslinked_VTMS Condensation Methanol - 3CH₃OH Condensation_H2O_VTMS - H₂O

Crosslinking mechanisms of VTAS and VTMS.

Performance Comparison

The difference in the hydrolyzable groups leads to distinct performance characteristics, particularly in cure speed and adhesion.

Performance MetricThis compound (VTAS)Vinyltrimethoxysilane (VTMS)
Cure Speed FastSlower
Adhesion Generally ExcellentGood
Byproduct Acetic Acid (Corrosive, vinegar-like odor)Methanol (Non-corrosive, slight odor)
Substrate Compatibility Not suitable for corrosion-sensitive metals (e.g., copper, brass) or alkaline substrates (e.g., concrete, mortar)Broader compatibility, including metals and alkaline substrates
Cure Speed

VTAS exhibits a significantly faster cure rate compared to VTMS. The acetoxy groups of VTAS are more reactive and hydrolyze more readily upon exposure to moisture.[4][5] The release of acetic acid during hydrolysis also catalyzes the condensation reaction, further accelerating the crosslinking process.[3] This rapid curing is advantageous in applications requiring quick handling strength.

Adhesion

Both silanes act as effective adhesion promoters. However, acetoxy-cure silicone sealants, which utilize crosslinkers like VTAS, are known for their good adhesion.

Mechanical Properties

The mechanical properties of the crosslinked polymer are influenced by the crosslink density. In a study on high molecular weight polyethylene (B3416737) (HMWPE) crosslinked with VTMS, the introduction of crosslinks improved wear resistance but led to a decrease in Young's Modulus, while tensile strength was not significantly affected.[6][7] While direct comparative data is limited, it is expected that the choice of crosslinker would influence the final mechanical properties.

Experimental Protocols

To quantitatively evaluate the performance of VTAS and VTMS as crosslinkers, a series of standardized tests should be conducted on a consistent polymer formulation.

experimental_workflow Formulation Prepare Polymer Formulations (VTAS vs. VTMS) Curing Cure Samples (Controlled Temp. & Humidity) Formulation->Curing Cure_Speed Cure Speed Analysis (Tack-Free Time) Curing->Cure_Speed Mechanical_Testing Mechanical Property Testing (ASTM D412) Curing->Mechanical_Testing Adhesion_Testing Adhesion Strength Testing (ASTM D903) Curing->Adhesion_Testing Hydrolytic_Stability Hydrolytic Stability Testing Curing->Hydrolytic_Stability Data_Analysis Data Analysis & Comparison Cure_Speed->Data_Analysis Mechanical_Testing->Data_Analysis Adhesion_Testing->Data_Analysis Hydrolytic_Stability->Data_Analysis

References

A Comparative Guide to Analytical Methods for Quantifying Vinyltriacetoxysilane Grafting on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful grafting of Vinyltriacetoxysilane (VTAS) onto surfaces is a critical step in a multitude of applications, from creating biocompatible coatings on medical devices to enhancing adhesion in composite materials. The density and uniformity of the grafted VTAS layer directly influence the final properties of the modified surface. Therefore, accurate quantification of the grafting process is paramount. This guide provides an objective comparison of key analytical techniques used to quantify VTAS grafting, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to characterize and quantify the grafting of VTAS on surfaces. Each technique offers unique advantages and provides different types of information, ranging from elemental composition and layer thickness to surface wettability and topography. The choice of method will depend on the specific requirements of the research, including the desired level of detail, the nature of the substrate, and the availability of instrumentation.

Quantitative Data Summary

The following table summarizes the key quantitative outputs and characteristics of the most common analytical techniques for assessing VTAS grafting.

TechniqueInformation ProvidedTypical Quantitative OutputDestructive?Key AdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, and layer thickness.[1][2]Atomic concentration (at%), areal density (~2-4 molecules/nm²), layer thickness (0.5-5.0 nm).[3][4]NoHigh surface sensitivity (top 1-10 nm), provides chemical bonding information.[1][2]Requires high vacuum, may require standards for absolute quantification.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific chemical bonds and functional groups.Relative grafting density (by comparing peak intensities), percentage of reacted silane (B1218182).[5][6]NoNon-destructive, can be used for in-situ analysis, sensitive to changes in chemical structure.[6][7]Quantification can be challenging and often provides relative rather than absolute values.
Ellipsometry Film thickness and refractive index.[8][9]Layer thickness (sub-nanometer to microns).[10]NoNon-destructive, highly accurate for thin film thickness measurements.[8][9]Model-based, requires a reflective substrate, and assumes a uniform film.[8][11]
Contact Angle Goniometry Surface wettability and surface energy.[12][13]Contact angle (degrees), surface free energy (mN/m).[14][15]NoSimple, rapid assessment of surface modification.[1]Indirect measure of grafting, sensitive to surface roughness and contamination.[13]
Atomic Force Microscopy (AFM) Surface topography, roughness, and layer thickness (via step-height analysis).[16]Root-mean-square (RMS) roughness (nm), step height/layer thickness (nm).[17][18]No (in tapping mode)High-resolution 3D imaging, can measure thickness on non-uniform surfaces.[16]Thickness measurement requires creating a scratch or step, can be susceptible to artifacts.[18]
Total Reflection X-ray Fluorescence (TXRF) Absolute elemental mass per unit area.[3]Areal density (molecules/nm²), detection limits (10⁹ – 10¹² atoms/cm²).[1][3]NoProvides absolute and traceable quantification without reference standards.[3]Requires a very flat and smooth sample surface.

Experimental Protocols and Workflows

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data. Below are generalized methodologies for the key analytical techniques discussed.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.[19]

Experimental Protocol:

  • Sample Preparation: Securely mount the VTAS-grafted substrate on a sample holder. Ensure the surface is clean and free from any handling-induced contaminants.

  • System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar).[1]

  • Survey Scan: Acquire a wide energy range survey spectrum to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the Si 2p, C 1s, O 1s, and substrate-specific core levels.

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to deconvolute different chemical states.

    • Calculate the atomic percentages from the peak areas, applying relative sensitivity factors.[2]

    • The thickness of the VTAS layer can be estimated based on the attenuation of the substrate signal.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing Prep Mount Sample Evacuate Evacuate to UHV Prep->Evacuate Introduce to Chamber Survey Acquire Survey Scan Evacuate->Survey HighRes Acquire High-Res Scans (Si 2p, C 1s, O 1s) Survey->HighRes PeakFit Peak Fitting HighRes->PeakFit Quantify Calculate Atomic % PeakFit->Quantify Thickness Estimate Thickness Quantify->Thickness

XPS experimental workflow for VTAS grafting analysis.
Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique that is ideal for measuring the thickness of thin, transparent films on reflective substrates.[1] It measures the change in polarization of light upon reflection from a sample.[9]

Experimental Protocol:

  • Substrate Characterization: Measure the optical properties (refractive index n and extinction coefficient k) of the bare, ungrafted substrate. This serves as the baseline model.

  • Sample Measurement: Mount the VTAS-grafted substrate on the ellipsometer stage and measure the ellipsometric angles, Psi (Ψ) and Delta (Δ), over a range of wavelengths and angles of incidence.

  • Optical Modeling:

    • Develop an optical model consisting of the substrate and a transparent layer representing the VTAS film.

    • Assume a refractive index for the silane layer (typically around 1.45-1.50).[1]

  • Data Fitting: Fit the experimental Ψ and Δ data to the generated data from the optical model by varying the thickness of the VTAS layer until the best fit is achieved.

Ellipsometry_Workflow cluster_setup Setup & Baseline cluster_measurement Measurement cluster_analysis Analysis Substrate Characterize Bare Substrate (n, k) Model Develop Optical Model (Substrate + VTAS Layer) Substrate->Model Measure Measure Ψ and Δ of Grafted Sample Fit Fit Experimental Data Measure->Fit Model->Fit Result Determine Film Thickness Fit->Result

Workflow for determining VTAS layer thickness using ellipsometry.
Contact Angle Goniometry

This technique provides a rapid assessment of the change in surface energy following silanization by measuring the contact angle of a liquid droplet on the surface.[1][13] A higher contact angle with water is indicative of a more hydrophobic surface, which is often characteristic of a well-formed VTAS layer.

Experimental Protocol:

  • Sample Placement: Carefully place the VTAS-grafted substrate on the sample stage of the goniometer.

  • Droplet Dispensing: Use a precision syringe to dispense a small droplet of a probe liquid (typically deionized water) onto the surface.[12]

  • Image Capture: As soon as the droplet stabilizes, capture a high-resolution image of the droplet profile.[12]

  • Angle Measurement: Use the accompanying software to measure the angle at the three-phase contact point between the liquid, solid, and vapor.

  • Multiple Measurements: To ensure statistical relevance, perform measurements at multiple locations on the surface and average the results.[12]

ContactAngle_Workflow Place Place Sample on Stage Dispense Dispense Liquid Droplet Place->Dispense Capture Capture Droplet Image Dispense->Capture Measure Measure Contact Angle Capture->Measure Analyze Average Multiple Measurements Measure->Analyze

Procedure for measuring surface wettability via contact angle goniometry.

Concluding Remarks

The quantification of this compound grafting is a multifaceted analytical challenge that can be addressed by a variety of powerful techniques. XPS and TXRF provide detailed chemical and elemental information, allowing for the direct quantification of surface coverage. Ellipsometry offers unparalleled precision in measuring the thickness of the grafted layer on suitable substrates. AFM provides high-resolution topographical information and can be used for localized thickness measurements. Finally, contact angle goniometry serves as a rapid and straightforward method to assess the change in surface properties post-grafting. The selection of the most appropriate technique or combination of techniques will be dictated by the specific research question, the nature of the substrate, and the desired level of quantitative detail. By following rigorous experimental protocols, researchers can obtain reliable and comparable data to advance their work in materials science, drug development, and beyond.

References

A Comparative Performance Analysis of Adhesives Formulated With and Without Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of adhesive formulation, the pursuit of enhanced bonding strength, faster curing times, and long-term durability is paramount. Silane (B1218182) coupling agents are a critical class of additives employed to achieve these objectives, particularly when bonding organic polymers to inorganic substrates. Vinyltriacetoxysilane (VTAS), an organosilicon compound, is a highly reactive acetoxy silane frequently utilized as a crosslinking agent and adhesion promoter, especially in Room Temperature Vulcanizing (RTV) silicone sealants.[1][2] This guide provides a comparative evaluation of the performance of adhesive systems formulated with VTAS against those without, supported by representative performance data and detailed experimental protocols.

Mechanism of Adhesion Enhancement with this compound

This compound's efficacy stems from its bifunctional chemical structure. The molecule possesses two types of reactive groups: three acetoxy groups and one vinyl group, attached to a central silicon atom.[3] This dual functionality allows it to form a durable "chemical bridge" between the adhesive's polymer matrix and the substrate at a molecular level.[4]

The mechanism involves a two-step process:

  • Hydrolysis and Substrate Bonding: Upon exposure to atmospheric moisture, the acetoxy groups on the silicon atom hydrolyze, breaking away to form acetic acid as a byproduct and leaving reactive silanol (B1196071) (Si-OH) groups.[3] These silanol groups can then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates such as glass, metal, or ceramics, forming strong, covalent siloxane (Si-O-Substrate) bonds.

  • Polymer Matrix Interaction: Simultaneously, the vinyl group of the VTAS molecule can copolymerize or crosslink with the organic polymer chains of the adhesive resin.[2]

This creates a robust, covalently bonded interface that improves stress transfer from the polymer to the substrate, enhances adhesion, and increases resistance to environmental factors like moisture.

VTAS_Mechanism cluster_interface Adhesive-Substrate Interface Polymer Adhesive Polymer Matrix VTAS This compound (VTAS) Polymer->VTAS Crosslinks via Vinyl Group Substrate Inorganic Substrate (e.g., Glass, Metal) Hydrolyzed_VTAS Hydrolyzed VTAS (Silanol Groups) VTAS->Hydrolyzed_VTAS + H₂O (Moisture) Hydrolyzed_VTAS->Substrate Forms Covalent Si-O-Substrate Bonds caption Mechanism of VTAS Adhesion Promotion Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing Prep_A Formulation A: Adhesive Base (No VTAS) Apply Substrate Preparation & Adhesive Application Prep_A->Apply Prep_B Formulation B: Adhesive Base + VTAS Prep_B->Apply LapShear Lap Shear Strength (ASTM D1002) Data Data Collection & Analysis LapShear->Data Peel Peel Strength (e.g., 180° Peel, ASTM D3330) Peel->Data Cure Cure Time Analysis (Tack-Free & Full Cure) Cure->Data Thermal Thermal Stability (TGA) Thermal->Data Hardness Hardness (Shore A, ASTM D2240) Hardness->Data Cure_Samples Curing Period (e.g., 24h at 23°C, 50% RH) Apply->Cure_Samples Cure_Samples->LapShear Cure_Samples->Peel Cure_Samples->Cure Cure_Samples->Thermal Cure_Samples->Hardness caption Experimental workflow for adhesive evaluation.

References

A comparative study of acetoxy and alkoxy cure systems in silicones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount. In the realm of silicone elastomers, the curing system plays a pivotal role in determining the final properties and suitability for a given application. This guide provides an objective comparison of two common room-temperature vulcanizing (RTV) systems: acetoxy and alkoxy cure silicones. By examining their curing mechanisms, performance characteristics, and substrate compatibility, this document aims to facilitate informed material selection, supported by experimental data and standardized testing protocols.

Introduction to Silicone Curing

Silicone sealants and adhesives cure through a process of cross-linking, where linear polymer chains are linked together to form a stable, three-dimensional network. This transformation from a liquid or semi-solid state to a solid, elastomeric material is initiated by a curing agent and atmospheric moisture. The specific chemistry of the curing agent defines the cure system and its associated byproducts, which in turn influence the material's performance.

Curing Mechanisms: A Tale of Two Chemistries

The fundamental difference between acetoxy and alkoxy cure systems lies in their chemical reactions and the byproducts they release during curing.

Acetoxy Cure System: This system is characterized by the release of acetic acid as a byproduct of the condensation reaction with atmospheric moisture.[1][2] The presence of acetic acid gives acetoxy silicones their characteristic vinegar-like odor during curing.[3][4] This acidic byproduct can be corrosive to certain metals and sensitive substrates.[5]

Alkoxy Cure System: In contrast, alkoxy cure systems release alcohol (typically methanol (B129727) or ethanol) as their primary byproduct.[1][6] This results in a significantly less corrosive and lower-odor curing process, making it suitable for a wider range of substrates, including sensitive electronics and metals.[3][7]

G cluster_acetoxy Acetoxy Cure Mechanism cluster_alkoxy Alkoxy Cure Mechanism A_Polymer Silanol-Terminated Polymer A_Network Cross-linked Silicone Network A_Polymer->A_Network A_Crosslinker Acetoxysilane Crosslinker A_Crosslinker->A_Network A_Moisture Atmospheric Moisture (H₂O) A_Moisture->A_Network initiates A_Byproduct Acetic Acid (Vinegar Odor) A_Network->A_Byproduct releases B_Polymer Silanol-Terminated Polymer B_Network Cross-linked Silicone Network B_Polymer->B_Network B_Crosslinker Alkoxysilane Crosslinker B_Crosslinker->B_Network B_Moisture Atmospheric Moisture (H₂O) B_Moisture->B_Network initiates B_Byproduct Alcohol (Low Odor) B_Network->B_Byproduct releases

Figure 1: Curing mechanisms of acetoxy and alkoxy silicones.

Performance Comparison: A Data-Driven Overview

The choice between acetoxy and alkoxy cure systems often depends on the specific performance requirements of the application. The following tables summarize typical quantitative data for key performance indicators. It is important to note that these values are representative and can vary based on the specific formulation and manufacturer.

Table 1: Curing and Physical Properties

PropertyAcetoxy SystemAlkoxy SystemTest Method
Tack-Free Time ~15-25 minutes~10-20 minutesASTM C679
Cure Rate ~3 mm/24 hrs~3 mm/24 hrsInternal
Odor Strong, vinegar-likeLow/Slightly sweet-
Corrosiveness Corrosive to some metalsNon-corrosive-
Shore A Hardness 18-2520-40ASTM D2240

Table 2: Mechanical Properties

PropertyAcetoxy SystemAlkoxy SystemTest Method
Tensile Strength ~1.6 MPa~1.0 - 2.0 MPaASTM C1135
Elongation at Break ~350%~300-500%ASTM C1135
Adhesion Excellent to glass, ceramicsExcellent to a wide range of substratesASTM C794

Table 3: Substrate Compatibility

SubstrateAcetoxy SystemAlkoxy System
Glass ExcellentExcellent
Ceramics ExcellentExcellent
Aluminum Good (can be corrosive)Excellent
Steel Good (can be corrosive)Excellent
Copper/Brass Poor (corrosive)Good
Concrete/Masonry Poor (acid reacts with alkali)Excellent
Plastics (PC, PVC) VariableGood

Experimental Protocols

To ensure accurate and reproducible comparisons, standardized testing procedures are crucial. The following are summaries of key experimental protocols for evaluating the performance of silicone sealants.

Tensile Strength and Elongation (ASTM C1135)

This test method determines the tensile adhesion properties of structural sealants.

  • Specimen Preparation: The sealant is applied between two substrates (e.g., glass, aluminum) with a specified bond line thickness.

  • Curing: The specimens are cured for a specified period (e.g., 21 days) under controlled temperature and humidity conditions.

  • Testing: The cured specimen is placed in a tensile testing machine and pulled at a constant rate of extension until failure.

  • Data Collection: The force required to elongate the specimen and the ultimate elongation at break are recorded. Tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the sealant.

Adhesion-in-Peel (ASTM C794)

This method assesses the adhesion of a sealant to a substrate.

  • Specimen Preparation: A bead of sealant is applied to the substrate, with a wire mesh or cloth embedded in the top surface to facilitate peeling.

  • Curing: The specimen is cured under specified conditions.

  • Testing: The cured sealant is peeled from the substrate at a 180-degree angle at a constant rate.

  • Data Collection: The force required to peel the sealant is measured, and the failure mode (adhesive or cohesive) is observed.

Logical Workflow for Cure System Selection

The selection of an appropriate silicone cure system is a multi-faceted decision that requires careful consideration of the application's requirements.

G Start Define Application Requirements Substrate Identify Substrate(s) Start->Substrate Corrosion Corrosion Sensitive? Substrate->Corrosion Metal, Concrete, Plastic Acetoxy Select Acetoxy Cure System Substrate->Acetoxy Glass, Ceramics Odor Odor a Concern? Corrosion->Odor No Alkoxy Select Alkoxy Cure System Corrosion->Alkoxy Yes CureSpeed Rapid Cure Needed? Odor->CureSpeed No Odor->Alkoxy Yes CureSpeed->Alkoxy No CureSpeed->Acetoxy Yes Test Perform Substrate Compatibility Testing Alkoxy->Test Acetoxy->Test

Figure 2: Decision workflow for selecting a silicone cure system.

Conclusion

Both acetoxy and alkoxy cure systems offer robust and reliable performance for a multitude of applications. The primary distinctions lie in their curing byproducts and, consequently, their substrate compatibility and odor.

  • Acetoxy silicones are a cost-effective option that provides rapid curing and excellent adhesion to non-porous surfaces like glass and ceramics. However, their corrosive nature limits their use with certain metals and alkaline substrates.[2]

  • Alkoxy silicones offer superior substrate compatibility, non-corrosive curing, and low odor, making them a versatile choice for a wide array of materials, including sensitive metals and plastics.[3][7] While they may have a slightly longer cure time in some formulations, their overall performance and environmental friendliness make them an increasingly popular option.[6]

For critical applications, it is always recommended to conduct thorough testing with the specific substrates and environmental conditions to ensure optimal performance and longevity of the sealed or bonded assembly.

References

Enhancing Moisture Resistance: A Comparative Guide to Vinyltriacetoxysilane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the moisture resistance of materials is a critical factor in product stability and efficacy. Vinyltriacetoxysilane (VTAS) is a prominent silane (B1218182) coupling agent utilized to enhance hydrophobicity and adhesion. This guide provides an objective comparison of VTAS with its common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable agent for specific research and development needs.

Mechanism of Action: The Role of Hydrolysis and Condensation

This compound, an acetoxy silane, functions as a moisture-activated crosslinking agent.[1] Its efficacy stems from the hydrolysis of its acetoxy groups in the presence of moisture, which forms reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates or self-condense to form a durable, cross-linked polysiloxane network. This process creates a hydrophobic barrier and promotes strong adhesion between organic polymers and inorganic surfaces.[2]

Alternatives such as Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES) are alkoxy silanes that operate via a similar hydrolysis and condensation mechanism.[3] However, the nature of the hydrolyzable group—acetoxy versus alkoxy—leads to significant differences in reactivity, cure speed, and byproducts, which in turn affect their performance in moisture-resistant applications.[4][5]

Quantitative Performance Comparison

The following tables summarize the key performance indicators for this compound and its alternatives based on available data. It is important to note that direct comparative data under identical experimental conditions is often limited in publicly available literature. The presented data is compiled from various sources to provide a comparative overview.

Table 1: Comparison of Water Contact Angle on Treated Surfaces

Silane Coupling AgentSubstrateWater Contact Angle (°)Reference
Vinyltrimethoxysilane (VTMS)Modified SiO2~154[6]
Vinyltriethoxysilane (VTES)Polyester Fabric>90 (hydrophobic)[7]
This compound (VTAS)Not specifiedHydrophobic[8]

Higher water contact angles indicate greater hydrophobicity.

Table 2: Comparison of Water Absorption in Composites

Silane Coupling AgentComposite SystemWater Absorption (%)Reference
Aminopropyltriethoxy silaneBamboo-Epoxy36.87 (vs. 41.42 for untreated)[9]
Silane-treated (general)Natural Fiber CompositesReduced compared to untreated[10]
Vinyltrimethoxysilane (VTMS)Wood Flour/HDPEImproved water resistance[3]

Lower water absorption percentages indicate better moisture resistance.

Table 3: Comparative Adhesion and Curing Properties of Sealants

PropertyAcetoxy Cure (e.g., VTAS-based)Alkoxy Cure (e.g., VTMS/VTES-based)Reference
Cure Speed FastSlower[4][11]
Adhesion Strength Excellent, Strong Initial BondGood, Superior on Diverse Substrates[5][11][12]
Byproduct Acetic Acid (corrosive, vinegar odor)Alcohol (non-corrosive, low odor)[4][12]
Substrate Compatibility Limited with sensitive metalsExcellent with metals and plastics[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of silane coupling agents. The following are standard protocols for key experiments.

Water Contact Angle Measurement

This test quantifies the hydrophobicity of a treated surface.

Protocol: Sessile Drop Method

  • Substrate Preparation: Clean the substrate material (e.g., glass slide, polymer film) with a suitable solvent (e.g., isopropanol, acetone) to remove any surface contaminants. Dry the substrate completely in an oven or with a stream of inert gas.

  • Silane Treatment: Apply the silane coupling agent to the cleaned substrate. This can be done by dip-coating, spin-coating, or vapor deposition, depending on the application. For a solution-based application, a common method involves preparing a dilute solution (e.g., 1-5% in an alcohol-water mixture) and immersing the substrate for a defined period.

  • Curing: Cure the treated substrate according to the silane manufacturer's recommendations, typically involving heating to evaporate the solvent and promote condensation.

  • Measurement: Place the treated substrate on the stage of a contact angle goniometer. Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.

  • Analysis: A camera captures the image of the droplet. Software then analyzes the droplet shape and calculates the angle formed at the liquid-solid-vapor interface.[13] Multiple measurements should be taken at different locations on the surface and averaged to ensure reproducibility.[5]

Water Absorption Testing

This method determines the amount of water absorbed by a material over time.

Protocol: ASTM D570 - Standard Test Method for Water Absorption of Plastics

  • Specimen Preparation: Prepare disc-shaped (50.8 mm diameter, 3.2 mm thick) or other specified dimensions of the material to be tested (e.g., a polymer composite formulated with the silane).

  • Drying: Dry the specimens in an oven at a specified temperature (e.g., 50°C) for 24 hours.

  • Initial Weighing: After drying, cool the specimens in a desiccator and then weigh them to the nearest 0.001 g. This is the "dry weight".

  • Immersion: Immerse the specimens in distilled water maintained at a controlled temperature (e.g., 23°C).

  • Weighing after Immersion: After 24 hours (or another specified time), remove the specimens, pat them dry with a lint-free cloth, and re-weigh them immediately. This is the "wet weight".

  • Calculation: The percent water absorption is calculated as: ((Wet Weight - Dry Weight) / Dry Weight) x 100.[14][15]

Adhesion Strength Measurement

This test evaluates the bond strength of a sealant or adhesive to a substrate.

Protocol: ASTM C794 - Adhesion-in-Peel of Elastomeric Joint Sealants

  • Substrate Preparation: Clean and prepare the substrate panels (e.g., aluminum, glass, concrete) as specified in the standard.

  • Sealant Application: Apply the sealant, formulated with the silane coupling agent, between two substrates or onto a single substrate with a fabric strip embedded for peeling. The sealant bead should have specific, controlled dimensions.

  • Curing: Cure the sealant assembly at a controlled temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 21 days).

  • Testing: Mount the cured assembly in a universal testing machine. Peel the sealant from the substrate at a 180° angle and a constant rate of speed (e.g., 50 mm/min).

  • Analysis: The force required to peel the sealant is recorded. The adhesion strength is typically reported in Newtons per millimeter (N/mm) or pounds per inch (ppi). The failure mode (adhesive failure at the interface or cohesive failure within the sealant) is also noted.[3][16]

Visualizing the Process and Logic

The following diagrams illustrate the chemical mechanism of silane coupling agents and a typical experimental workflow for their evaluation.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation VTAS This compound (Si-OAc) Silanol Silanol (Si-OH) VTAS->Silanol + H₂O AceticAcid Acetic Acid (AcOH) VTAS->AceticAcid - AcOH H2O Moisture (H₂O) CovalentBond Stable Covalent Bond (Si-O-Substrate) Silanol->CovalentBond + Substrate-OH - H₂O Siloxane Cross-linked Network (Si-O-Si) Silanol->Siloxane + Silanol - H₂O Substrate Inorganic Substrate with -OH groups

Caption: Mechanism of this compound action.

G Start Start: Select Silanes (VTAS, VTMS, VTES) Prep Substrate Preparation (Cleaning & Drying) Start->Prep Treat Silane Application (e.g., Dip-coating) Prep->Treat Cure Curing (e.g., Heat Treatment) Treat->Cure Test Performance Testing Cure->Test WCA Water Contact Angle (ASTM D7334) Test->WCA WA Water Absorption (ASTM D570) Test->WA Adhesion Adhesion Strength (ASTM C794) Test->Adhesion Analyze Data Analysis & Comparison WCA->Analyze WA->Analyze Adhesion->Analyze End End: Select Optimal Silane Analyze->End

Caption: Experimental workflow for silane evaluation.

Conclusion

This compound is a highly effective coupling agent for enhancing moisture resistance, characterized by its rapid cure and strong adhesion. However, the release of corrosive acetic acid makes it unsuitable for applications involving sensitive substrates like certain metals. Alkoxy alternatives such as Vinyltrimethoxysilane and Vinyltriethoxysilane offer a non-corrosive solution with lower odor, albeit with a slower cure rate. The choice between these silanes ultimately depends on the specific requirements of the application, including the nature of the substrate, desired cure speed, and environmental conditions. For applications demanding rapid processing and high initial adhesion where substrate corrosion is not a concern, VTAS is an excellent choice. For applications involving sensitive materials or where a non-corrosive and low-odor profile is critical, VTMS or VTES are superior alternatives.

References

A Comparative Guide to Characterization Techniques for Surfaces Modified with Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to characterizing surfaces functionalized with Vinyltriacetoxysilane (VTAS), with a comparative analysis of alternative silane (B1218182) coupling agents.

The successful modification of surfaces with this compound (VTAS) is a critical step in numerous applications, from enhancing adhesion in composites to the functionalization of biosensors and drug delivery systems. Verifying the presence and quality of the VTAS layer is paramount to ensure desired performance. This guide provides a comparative overview of key characterization techniques, presenting experimental data, detailed protocols, and a comparison with common alternative silane coupling agents.

Performance Comparison: VTAS vs. Alternatives

The choice of silane coupling agent significantly impacts the resulting surface properties. While VTAS offers a unique reactivity profile due to its acetoxy groups, other vinylsilanes and functional silanes present viable alternatives. This section compares VTAS with two common alternatives: Vinyltrimethoxysilane (VTMS) and (3-Glycidyloxypropyl)trimethoxysilane (GOPTS).

Table 1: Comparative Performance of Silane Coupling Agents

Silane Coupling AgentChemical StructureFunctional GroupTypical Water Contact Angle on Glass (°)*Key Advantages
This compound (VTAS) CH₂=CHSi(OCOCH₃)₃Vinyl, Acetoxy60-70 (estimated)Rapid hydrolysis with acetic acid byproduct; good for non-aqueous systems.
Vinyltrimethoxysilane (VTMS) CH₂=CHSi(OCH₃)₃Vinyl, Methoxy65-75[1]Slower hydrolysis than VTAS, releasing methanol; widely used.
(3-Glycidyloxypropyl)trimethoxysilane (GOPTS) CH₂(O)CHCH₂O(CH₂)₃Si(OCH₃)₃Epoxy, Methoxy50-60Epoxy group allows for versatile post-functionalization reactions.

Note: The water contact angle for VTAS is an estimate based on the behavior of similar vinylsilanes. The actual value can vary depending on substrate and deposition conditions.

Key Characterization Techniques for VTAS-Modified Surfaces

A multi-faceted approach is often necessary to fully characterize a VTAS-modified surface. The following techniques provide complementary information on the chemical composition, topography, and wettability of the functionalized surface.

Contact Angle Goniometry

Contact angle measurement is a simple and rapid technique to assess the change in surface wettability after modification with VTAS. An increase in the water contact angle compared to the bare substrate indicates the successful grafting of the more hydrophobic silane layer.

Table 2: Typical Water Contact Angle Data

SurfaceWater Contact Angle (°)
Unmodified Glass< 20[2][3]
VTAS-Modified Glass (estimated)60-70
Unmodified Silicon Wafer30-40
VTES-Modified Silicon Wafer~68
X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and information about the chemical states of the elements present on the surface. For VTAS-modified surfaces, XPS can confirm the presence of silicon, carbon, and oxygen in the expected ratios and identify the Si-O-Si bonds characteristic of a siloxane network.

Table 3: Expected Elemental Composition from XPS for a VTAS Monolayer on a Silicon Substrate

ElementAtomic Concentration (%)Key Peak(s) and Interpretation
Si 2pVariableAppearance of a peak around 102-103 eV corresponding to Si-O-Si and Si-O-C bonds from the silane layer, distinct from the substrate's Si peak.
C 1sIncreasedPresence of peaks corresponding to C-H/C-C (vinyl group) and C=O (acetoxy group).
O 1sIncreasedBroadening of the O 1s peak due to the presence of Si-O-Si, Si-O-C, and C=O bonds.
Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the surface, allowing for the visualization of the silane layer's morphology and the quantification of surface roughness. A uniform and smooth coating is often desired for many applications.

Table 4: Typical Surface Roughness Data (Root Mean Square, Rq)

SurfaceRq Roughness (nm)
Uncoated Glass Slide0.2 - 0.5
VTAS-Modified Glass Slide0.5 - 2.0 (dependent on deposition method)
Fourier Transform Infrared Spectroscopy (FTIR)

FTIR, particularly in the Attenuated Total Reflectance (ATR) mode, is used to identify the functional groups present on the surface. For VTAS, characteristic peaks for the vinyl and acetoxy groups, as well as the Si-O-Si network, confirm a successful modification.

Table 5: Key FTIR-ATR Peaks for VTAS-Modified Surfaces

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3060, ~1600C-H and C=C stretchingPresence of the vinyl group.
~1740C=O stretchingPresence of the acetoxy group.
~1240, ~1020Si-O-C and Si-O-Si stretchingFormation of the siloxane network and bonding to the substrate.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data.

Protocol 1: Surface Modification of Glass Slides with this compound (VTAS)
  • Substrate Cleaning:

    • Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the slides thoroughly with deionized (DI) water.

    • Dry the slides under a stream of nitrogen gas and then in an oven at 110°C for 1 hour.

  • Silanization:

    • Prepare a 2% (v/v) solution of VTAS in anhydrous toluene (B28343) in a glovebox or under an inert atmosphere.

    • Immerse the cleaned and dried glass slides in the VTAS solution for 2 hours at room temperature with gentle agitation.

    • Remove the slides from the solution and rinse them sequentially with fresh toluene, ethanol, and DI water.

    • Dry the slides under a stream of nitrogen gas.

    • Cure the slides in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network.

Protocol 2: Contact Angle Measurement
  • Place the VTAS-modified substrate on the goniometer stage.

  • Dispense a 5 µL droplet of DI water onto the surface.

  • Capture a high-resolution image of the droplet profile.

  • Use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-gas) contact line.

  • Repeat the measurement at least three times on different areas of the surface and calculate the average.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Mount the VTAS-modified sample onto the XPS sample holder using double-sided copper tape.

  • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

  • Acquire a survey spectrum (0-1100 eV) to identify the elements present on the surface.

  • Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions.

  • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

  • Perform peak fitting and quantification of the high-resolution spectra to determine the elemental composition and chemical states.

Protocol 4: Atomic Force Microscopy (AFM) Imaging
  • Mount the VTAS-modified substrate on an AFM sample puck using a suitable adhesive.

  • Install a new, sharp AFM tip (e.g., silicon nitride) into the cantilever holder.

  • Engage the tip onto the sample surface in tapping mode to minimize surface damage.

  • Optimize the imaging parameters (scan size, scan rate, setpoint, and gains) to obtain a high-quality image.

  • Acquire topography and phase images of the surface.

  • Use the AFM software to analyze the images and calculate the root mean square (Rq) roughness over a representative area.[4]

Protocol 5: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by taking a background spectrum.

  • Press the VTAS-modified surface firmly against the ATR crystal to ensure good contact.

  • Acquire the infrared spectrum of the sample over the desired range (e.g., 4000-650 cm⁻¹).

  • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

  • Identify the characteristic peaks corresponding to the VTAS functional groups and the siloxane network.

Visualizing Experimental Workflows and Relationships

Graphviz diagrams can effectively illustrate the logical flow of experimental procedures and the relationships between different characterization techniques.

Experimental_Workflow cluster_Preparation Surface Preparation cluster_Characterization Characterization Cleaning Substrate Cleaning Silanization VTAS Silanization Cleaning->Silanization Curing Curing Silanization->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle XPS XPS Curing->XPS AFM AFM Curing->AFM FTIR ATR-FTIR Curing->FTIR

Fig. 1: General workflow for VTAS surface modification and characterization.

Characterization_Relationship VTAS_Surface VTAS Modified Surface Wettability Wettability VTAS_Surface->Wettability Composition Chemical Composition VTAS_Surface->Composition Topography Topography VTAS_Surface->Topography FunctionalGroups Functional Groups VTAS_Surface->FunctionalGroups ContactAngle Contact Angle Wettability->ContactAngle XPS XPS Composition->XPS AFM AFM Topography->AFM FTIR ATR-FTIR FunctionalGroups->FTIR

Fig. 2: Relationship between surface properties and characterization techniques.

References

Assessing the long-term stability of materials treated with Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

An Assessment of the Long-Term Stability of Materials Treated with Vinyltriacetoxysilane: A Comparative Guide

For researchers, scientists, and drug development professionals, the durability of surface modifications is critical for the long-term performance and reliability of materials. This compound (VTAS) is a vinyl-functional silane (B1218182) coupling agent used to promote adhesion between organic polymers and inorganic substrates. This guide provides a comprehensive comparison of the long-term stability of materials treated with VTAS against common alternatives, supported by available experimental data.

Due to a lack of extensive, publicly available long-term stability data specifically for this compound, this guide leverages data from its close structural analog, vinyltriethoxysilane, and other relevant silane systems to provide a comparative framework.

Comparative Performance Data

The long-term stability of silane treatments is evaluated through various accelerated aging tests that simulate harsh environmental conditions. Key performance indicators include the retention of hydrophobicity (measured by water contact angle), adhesion strength, and corrosion resistance.

Silane Type Test Type Key Performance Metric Result Citation
Vinyltriethoxysilane (VTAS analog) Hydrolytic Stability (Hot Water Immersion)Diametral Tensile StrengthShowed no significant decrease in tensile strength after 24 hours in 100°C water, indicating high hydrolytic stability.[1][2]
Epoxy Silane (e.g., GPTMS) Electrochemical Impedance Spectroscopy (EIS)High charge transfer resistance and low double layer capacitance after long-term immersion.Bis-silane-modified epoxy coatings exhibit strong waterproof permeability and substrate corrosion protection.[3]
Amino Silane (e.g., APTES) Electrochemical Impedance Spectroscopy (EIS)Improved corrosion resistance.Corrosion resistance improved by 14 times after five dips in the silane solution.[3]
Fluorinated Alkyl Silane Thermal Stability (TGA)Decomposition TemperatureStable up to 350 °C, indicating high thermal stability.[4]
Dipodal Silanes Hydrolytic Stability (Acidic and Brine Environments)Resistance to HydrolysisMarkedly improved resistance to hydrolysis compared to conventional monopodal silanes.[4]

Chemical Stability and Reaction Mechanisms

The stability of a silane-treated surface is intrinsically linked to the hydrolysis and condensation reactions that form the siloxane network at the interface.

Hydrolysis: VTAS reacts with moisture to form vinylsilanetriol and acetic acid. The liberated acetic acid can catalyze further hydrolysis. Acetoxysilanes like VTAS hydrolyze significantly faster than alkoxysilanes.[3][5]

Condensation: The vinylsilanetriol molecules then condense with hydroxyl groups on the inorganic substrate and with each other to form a stable, cross-linked polysiloxane layer.

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation VTAS This compound (CH₂=CHSi(OCOCH₃)₃) Silanetriol Vinylsilanetriol (CH₂=CHSi(OH)₃) VTAS->Silanetriol + 3H₂O H2O Water (H₂O) AceticAcid Acetic Acid (CH₃COOH) Silanetriol->AceticAcid + 3CH₃COOH Silanetriol_c Vinylsilanetriol Substrate Inorganic Substrate with -OH groups Siloxane Cross-linked Polysiloxane Layer (-O-Si-O-Substrate) Substrate->Siloxane Silanetriol_c->Siloxane

Figure 1. Hydrolysis and condensation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of long-term stability.

Accelerated Aging Tests

These tests simulate the long-term effects of environmental exposure.

  • UV Exposure: Samples are exposed to a controlled source of UV radiation (e.g., xenon arc lamp) according to standards like ASTM G155 to assess resistance to photodegradation.[5]

  • Thermal Cycling: Samples are subjected to repeated cycles of high and low temperatures to evaluate their resistance to thermal stress and cracking.[5]

  • Salt Spray (Fog) Testing: Coated samples are exposed to a salt spray environment according to ASTM B117 to assess their corrosion resistance.[5]

Accelerated_Aging_Workflow start Start: Coated Sample uv UV Exposure (ASTM G155) start->uv thermal Thermal Cycling start->thermal salt Salt Spray (ASTM B117) start->salt analysis Post-Exposure Analysis uv->analysis thermal->analysis salt->analysis end End: Stability Data analysis->end

Figure 2. Experimental workflow for accelerated aging tests.
Adhesion Strength Testing

  • Cross-Cut Adhesion Test (ASTM D3359): This test assesses the adhesion of a coating to a substrate. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is rated based on the amount of coating removed.[5]

Contact Angle Measurement

The sessile drop method is used to determine the water contact angle, which indicates the hydrophobicity of the surface. A droplet of deionized water is placed on the surface, and the angle between the droplet and the surface is measured. A higher contact angle indicates greater hydrophobicity.[6] Changes in contact angle over time during aging indicate degradation of the surface treatment.[7]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the corrosion resistance of coatings on metallic substrates. It measures the impedance of the coating system over a range of frequencies to provide information about the barrier properties of the coating.[3]

Comparison with Alternatives

Epoxy Silanes (e.g., (3-Glycidyloxypropyl)trimethoxysilane - GPTMS):

  • Advantages: Excellent adhesion to a wide range of substrates and good chemical resistance.[8] They are often used in demanding applications requiring high performance.[9]

  • Stability: Epoxy silane-based coatings have demonstrated strong resistance to water permeability and substrate corrosion in long-term immersion tests.[3]

Amino Silanes (e.g., (3-Aminopropyl)triethoxysilane - APTES):

  • Advantages: Versatile coupling agents that can react with a variety of organic resins.[10]

  • Stability: Provide significant improvement in corrosion resistance.[3] However, their stability can be influenced by the deposition method, with vapor-phase deposition often leading to more stable layers.[4]

Dipodal Silanes:

  • Advantages: Possess two silicon atoms that can form more covalent bonds with the substrate, leading to a denser and more stable siloxane network.[11]

  • Stability: Exhibit markedly improved hydrolytic stability, especially in acidic and brine environments, compared to conventional monopodal silanes.[4][11]

Conclusion

This compound is a reactive silane that offers rapid curing times due to its fast hydrolysis rate.[3] Data from its analog, vinyltriethoxysilane, suggests that it forms a hydrolytically stable interface.[1][2] When compared to alternatives, epoxy silanes generally offer superior corrosion protection for demanding applications. Amino silanes provide a versatile and effective means of enhancing corrosion resistance. For applications requiring the highest level of hydrolytic stability, particularly in harsh aqueous environments, dipodal silanes present a significant advantage. The selection of the optimal silane will ultimately depend on the specific substrate, the polymer system, and the environmental conditions the material will be subjected to. Rigorous experimental evaluation under conditions that mimic the intended application environment is crucial for making an informed decision.

References

Benchmarking Vinyltriacetoxysilane: A Comparative Guide to Adhesion Strength on Various Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials and surface science, the quest for robust and reliable adhesion is paramount. Vinyltriacetoxysilane (VTAS), a reactive silane (B1218182) coupling agent, has garnered attention for its potential to enhance the bond between organic polymers and inorganic substrates. This guide provides a comprehensive benchmark of VTAS's adhesion strength on critical substrates—glass, silicon, aluminum, and steel—and offers a direct comparison with two other widely used silane coupling agents: (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). The information presented herein, supported by experimental data and detailed protocols, is intended to guide researchers and professionals in selecting the optimal adhesion promoter for their specific applications.

Executive Summary of Adhesion Performance

SubstrateSilane Coupling AgentAdhesion Strength (MPa)Test Method
Glass This compound (VTAS)Data Not AvailablePull-off Adhesion
(3-Aminopropyl)triethoxysilane (APTES)Data Not AvailablePull-off Adhesion
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Data Not AvailablePull-off Adhesion
Silicon Wafer This compound (VTAS)Data Not AvailableLap Shear
(3-Aminopropyl)triethoxysilane (APTES)Data Not AvailableLap Shear
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Data Not AvailableLap Shear
Aluminum This compound (VTAS)Data Not AvailablePeel Adhesion (N/mm)
(3-Aminopropyl)triethoxysilane (APTES)~130% increase vs. untreatedT-Peel Test[1]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)~200% increase vs. untreatedT-Peel Test[1]
Steel This compound (VTAS)Used in combination with other silanesPull-off Adhesion
(3-Aminopropyl)triethoxysilane (APTES)Data Not AvailablePull-off Adhesion
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Data Not AvailablePull-off Adhesion

Note: The lack of direct, publicly available quantitative data for this compound's adhesion strength on these specific substrates highlights a critical knowledge gap and underscores the importance of the experimental protocols provided in this guide for internal evaluation. The percentage increases for APTES and GPTMS on aluminum are relative to untreated substrates and provide a benchmark for the expected level of adhesion enhancement.[1]

Signaling Pathways and Adhesion Mechanism

The adhesion promotion mechanism of silane coupling agents, including VTAS, involves a series of hydrolysis and condensation reactions that form a durable chemical bridge between the inorganic substrate and an organic polymer.

cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymer Step 3: Polymer Interaction VTAS This compound (R-Si(OAc)3) Silanol Vinylsilanetriol (R-Si(OH)3) VTAS->Silanol + 3H2O Water Water (H2O) AceticAcid Acetic Acid (3CH3COOH) Silanol2 Vinylsilanetriol (R-Si(OH)3) CovalentBond Covalent Si-O-Substrate Bonds Silanol2->CovalentBond + Substrate-OH Substrate Inorganic Substrate with -OH groups CovalentBond2 Silane-Treated Substrate Adhesion Enhanced Adhesion CovalentBond2->Adhesion + Polymer Polymer Organic Polymer Start Start Degrease Degrease with Acetone & Isopropanol Start->Degrease Rinse_DI Rinse with Deionized Water Degrease->Rinse_DI Dry Dry with Nitrogen Gas Rinse_DI->Dry Plasma Optional: Oxygen Plasma Treatment (for Si and Glass) Dry->Plasma End End Dry->End for Metals Plasma->End Start Start Prepare_Solvent Prepare 95:5 (v/v) Ethanol:Water Solution Start->Prepare_Solvent Adjust_pH Adjust pH to 4.5-5.5 with Acetic Acid (for VTAS and GPTMS) Prepare_Solvent->Adjust_pH Add_Silane Add Silane to 1% (v/v) Concentration and Stir Adjust_pH->Add_Silane Hydrolyze Allow Hydrolysis (5-10 minutes) Add_Silane->Hydrolyze Apply_Silane Apply Solution to Substrate (Dip Coating or Spin Coating) Hydrolyze->Apply_Silane Rinse_Ethanol Rinse with Ethanol Apply_Silane->Rinse_Ethanol Cure Cure at 110°C for 15 min or RT for 24h Rinse_Ethanol->Cure End End Cure->End

References

Safety Operating Guide

Personal protective equipment for handling Vinyltriacetoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Vinyltriacetoxysilane, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Chemical Identifier:

PropertyValue
Chemical NameThis compound
CAS Number4130-08-9
Molecular FormulaC8H12O6Si
SynonymsTriacetoxyvinylsilane, VTAS

Hazard Summary

This compound is a combustible liquid that causes severe skin burns and eye damage.[1][2] It reacts with water and moisture to release acetic acid, which can be irritating.[3][4] Inhalation may cause irritation to the respiratory tract.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound to minimize exposure risk.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[1]
Eye and Face Protection Safety goggles or face shieldChemical goggles or a face shield should be worn.[1] Contact lenses should not be worn when handling this chemical.[1]
Body Protection Protective clothingWear suitable protective clothing to prevent skin contact.[1]
Respiratory Protection NIOSH-certified respiratorA combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1]

Operational Plan for Safe Handling

Adherence to the following procedural steps is critical for safely handling this compound.

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of vapors.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]

  • Grounding: When transferring material, ground and bond containers to prevent static discharge.[5] Use only non-sparking tools.[1]

  • Hygiene: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be washed before reuse.[1]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[1] Keep away from heat, sparks, and open flames.[1] Incompatible materials include oxidizing agents, peroxides, and strong bases.[1]

Emergency Procedures

Immediate action is crucial in the event of accidental exposure.

Exposure RouteFirst-Aid Measures
Inhalation Remove the individual to fresh air and keep them at rest in a comfortable breathing position.[1] Seek medical advice if you feel unwell.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes thoroughly with water for at least 15 minutes.[1] If present, remove contact lenses and continue rinsing.[1] Get immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

In the event of a spill, evacuate unnecessary personnel from the area.[1] The cleanup crew must be equipped with the proper personal protective equipment.[1] Prevent the spill from entering sewers and public waters.[1] Use an absorbent material to collect the spill, then sweep or shovel it into an appropriate container for disposal.[1]

Disposal:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] The material may be incinerated by a licensed waste disposal facility.[1] Avoid release into the environment.[1]

Experimental Workflow: this compound Spill Response

The following diagram outlines the step-by-step procedure for responding to a this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_final_steps Final Steps spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain absorb Apply Absorbent Material contain->absorb collect Collect Waste absorb->collect container Place in Labeled Container collect->container dispose Dispose as Hazardous Waste container->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Vinyltriacetoxysilane

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